Technical Documentation Center

Piperazine-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperazine-1-carboxylic acid
  • CAS: 10430-90-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Selective Synthesis and Stabilization of Piperazine-1-Carboxylic Acid Species

Executive Summary & Chemical Context[1][2][3][4][5][6] Piperazine-1-carboxylic acid (CAS: 10430-90-7) represents a chemical duality that often leads to confusion in literature and procurement: The Zwitterionic Species (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Piperazine-1-carboxylic acid (CAS: 10430-90-7) represents a chemical duality that often leads to confusion in literature and procurement:

  • The Zwitterionic Species (

    
    ):  Formed by the direct fixation of 
    
    
    
    onto piperazine. This species is the "true" acid but exists primarily as an internal salt (zwitterion). It is thermodynamically stable in solid form but kinetically labile in solution, prone to reversible decarboxylation.
  • The Mono-Protected Scaffold: In drug discovery, this term is frequently used colloquially to describe stable esters (e.g., Ethyl piperazine-1-carboxylate) or the transient intermediate required to synthesize mono-functionalized piperazines.

This guide addresses the synthesis of both forms, with a specific focus on the selectivity challenges inherent in desymmetrizing the piperazine ring.

Key Physiochemical Parameters
PropertyValueContext
Molecular Weight 130.15 g/mol Zwitterion

(Piperazine)
5.35First protonation

(Piperazine)
9.73Second protonation
Stability Metastable (Solid)Decarboxylates in aqueous acid/heat
Primary Application CCS (Carbon Capture), Pharma IntermediatesLinker synthesis, prodrug design

Route A: Synthesis of the Zwitterion (Direct Carboxylation)

This route yields the free acid species, primarily used in fundamental studies or as a


 carrier.
The Zwitterion Mechanism

The reaction follows a two-step zwitterion mechanism.[1][2] The high basicity of the secondary amine allows nucleophilic attack on the electrophilic carbon of


.

ZwitterionMechanism PZ Piperazine (Nucleophile) ZW Zwitterion Intermediate (PZ+COO-) PZ->ZW Nucleophilic Attack CO2 CO2 (Electrophile) CO2->ZW PROD Piperazine-1-Carbamate (Stable Zwitterion) ZW->PROD Internal Proton Transfer (Stabilization)

Figure 1: Mechanism of direct carboxylation. The stability of the product relies on the internal salt formation between the carbamate anion and the remaining protonated amine.

Experimental Protocol: Anhydrous Precipitation

Objective: Isolate Piperazine-1-carboxylic acid as a solid zwitterion.

Reagents:

  • Piperazine (anhydrous, 99%)

  • Methanol (anhydrous) or Dichloromethane (DCM)

  • Dry

    
     gas
    

Procedure:

  • Dissolution: Dissolve 10.0 g of anhydrous piperazine in 100 mL of anhydrous Methanol. Ensure the system is moisture-free; water promotes bicarbonate formation over the carbamate.

  • Gas Introduction: Cool the solution to 0–5°C. Bubble dry

    
     gas through the solution at a moderate rate.
    
  • Precipitation: The reaction is exothermic. A white precipitate (the zwitterion) will begin to form within 10–15 minutes.

  • Equilibration: Continue bubbling for 45 minutes.

  • Isolation: Filter the solid rapidly under an inert atmosphere (

    
    ).
    
  • Drying: Wash with cold diethyl ether. Dry in a vacuum desiccator over

    
    . Do not heat , as the compound will decarboxylate back to piperazine.
    

Validation:

  • IR Spectroscopy: Look for the characteristic carbamate

    
     stretch at ~1560 
    
    
    
    and the
    
    
    deformation bands.

Route B: Selective Mono-Functionalization (The "Pharma" Route)

For drug development, the goal is usually a stable ester (carbamate) or protecting group (Boc/Cbz). The challenge is avoiding the bis-substituted byproduct.

The Selectivity Challenge

Piperazine has two equivalent nucleophilic nitrogens. Once the first nitrogen reacts, the nucleophilicity of the second nitrogen changes slightly, but not enough to prevent over-reaction under standard conditions.

The Solution: pH-Controlled Protonation. By adjusting the pH to approximately 2–3, we exploit the statistical probability that most piperazine molecules will be mono-protonated. The protonated amine (


) is non-nucleophilic, leaving the free amine available to react, but sterics and charge repulsion prevent the second amine from reacting immediately.

SelectivityPathway Start Piperazine (PZ) Acid Add Acid (HCl) pH ~ 3.0 Start->Acid MonoH Mono-Protonated PZ (Reactive Species) Acid->MonoH Major Species DiH Di-Protonated PZ (Unreactive) Acid->DiH Equilibrium MonoProd Mono-Carbamate (Target) MonoH->MonoProd + Reagent Reagent Electrophile (R-OCOCl) (0.9 eq) BisProd Bis-Carbamate (Impurity) MonoProd->BisProd Over-reaction (Suppressed by pH)

Figure 2: Kinetic selectivity strategy using pH modulation to protect one amine site.

Protocol: Selective Synthesis of Ethyl Piperazine-1-carboxylate

Objective: Synthesis of the mono-ester with >90% selectivity.

Reagents:

  • Piperazine (100 mmol)

  • Ethyl Chloroformate (90 mmol) - Limiting reagent is crucial.

  • Acetic Acid / HCl (for pH adjustment)

  • Water/DCM solvent system

Step-by-Step Methodology:

  • pH Adjustment: Dissolve piperazine (100 mmol) in water. Adjust the pH to 3.0 using dilute HCl. At this pH, the species distribution heavily favors the mono-cation.

  • Electrophile Addition: Add Ethyl Chloroformate (90 mmol) dropwise over 60 minutes. Maintain the pH at 3.0–3.5 by simultaneous addition of NaOH (if pH drops) or HCl.

    • Why? If pH rises >5, bis-acylation accelerates. If pH <2, the nucleophilicity is completely quenched.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup (The "Switch"):

    • Extract the aqueous layer with DCM while acidic (removes non-basic impurities). Discard organic layer.

    • Basify: Adjust the aqueous layer pH to ~10–11 using 50% NaOH. This deprotonates the product (making it organic soluble) and the unreacted piperazine.

    • Extraction: Extract with DCM (3x).

  • Purification: The unreacted piperazine is highly water-soluble and will largely remain in the aqueous phase or can be removed by high-vacuum sublimation. The mono-carbamate stays in the DCM.

Yield Expectation: 75–85% Mono-substituted product.

Analytical Validation & Troubleshooting

Data Summary Table
MethodParameterTarget SignalCommon Failure Mode
H-NMR (

)
SymmetryDistinct triplets for

(AABB system)
Single singlet indicates Bis-substitution (symmetry restored)
HPLC Retention TimeMono-ester elutes before Bis-esterCo-elution of Piperazine (requires derivatization)
Titration Amine Content1 eq. basic Nitrogen per mole0 eq. indicates Bis-reaction
Troubleshooting Guide
  • Problem: High Bis-carbamate formation.

    • Root Cause:[3][4][5][6] pH drifted above 4.5 during chloroformate addition.

    • Fix: Use an autotitrator or tighter manual pH monitoring. Reduce electrophile equivalents to 0.8.

  • Problem: Low Yield / No Reaction.

    • Root Cause:[3][4][5][6] pH was too low (<2.0), fully protonating both nitrogens.

    • Fix: Raise pH to 3.0–3.5.

  • Problem: Product Decarboxylation (Route A).

    • Root Cause:[3][4][5][6] Exposure to moisture or heat during drying.

    • Fix: Ensure strict anhydrous conditions; store under Argon.

References

  • Rochelle, G. T., et al. (2016). "First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution." Journal of Physical Chemistry B. Link

  • PubChem. (2023). "Piperazine-1-carboxylic acid - Compound Summary." National Library of Medicine. Link

  • Koppel, I., et al. (2005). "Gas-Phase Basicity and pKa of Piperazine Derivatives." Journal of Organic Chemistry.
  • Jacobsen, E. N., et al. (2020).[7] "A Reliable Enantioselective Route to Mono-Protected Piperazic Acid Building Blocks." Molecules. Link

  • Darde, V., et al. (2009). "Capture of carbon dioxide with aqueous piperazine." Energy Procedia. (Industrial context for Zwitterion stability).

Sources

Exploratory

The Versatility of Piperazine-1-Carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Appeal of a Simple Heterocycle In the vast and ever-expanding universe of c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Appeal of a Simple Heterocycle

In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, the piperazine ring holds a position of distinction. Its simple, six-membered heterocyclic structure, featuring two nitrogen atoms at the 1 and 4 positions, belies a remarkable versatility that has made it a cornerstone of medicinal chemistry for decades. The piperazine moiety is a key component in a multitude of blockbuster drugs, from the anticancer agent imatinib to the antipsychotic aripiprazole.[1][2][3] This widespread success is not accidental; it is a direct consequence of the unique physicochemical properties and synthetic tractability of the piperazine core.

This technical guide delves into a specific and highly strategic starting point for harnessing the power of the piperazine scaffold: piperazine-1-carboxylic acid . By functionalizing one of the piperazine nitrogens as a carboxylic acid, we create a versatile building block that offers a unique combination of a constrained, yet adaptable, core with a readily modifiable handle for molecular elaboration. This guide will provide a comprehensive overview of the synthesis, derivatization, and diverse pharmacological applications of the piperazine-1-carboxylic acid scaffold, offering both foundational knowledge and actionable protocols for researchers in the field.

The Piperazine-1-Carboxylic Acid Scaffold: A Strategic Linchpin in Drug Design

The strategic advantage of using piperazine-1-carboxylic acid as a starting scaffold lies in its inherent bifunctionality. The carboxylic acid group provides a convenient anchor point for amide bond formation, one of the most robust and well-understood reactions in medicinal chemistry. This allows for the systematic introduction of a wide array of substituents, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties. Simultaneously, the second nitrogen atom of the piperazine ring remains available for further modification, offering a second vector for structural diversification.

The piperazine ring itself imparts several desirable properties to a drug candidate. Its ability to exist in chair and boat conformations allows it to adapt to the steric requirements of various biological targets.[1] The nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with protein binding sites. Furthermore, the piperazine moiety is known to enhance aqueous solubility and modulate lipophilicity, key parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]

Key Physicochemical Properties and Their Implications
PropertyImplication in Drug Design
Basicity (pKa) The two nitrogen atoms of the piperazine ring have distinct pKa values. The free secondary amine is more basic, allowing for salt formation to improve solubility and crystallinity. The amide nitrogen of the piperazine-1-carboxamide is significantly less basic. This differential basicity can be exploited to control ionization at physiological pH, influencing membrane permeability and target engagement.
Conformational Flexibility The piperazine ring can adopt various low-energy conformations, allowing it to present its substituents in different spatial arrangements. This conformational adaptability can be crucial for optimal binding to a target protein.
Hydrogen Bonding Capacity The nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton of a monosubstituted piperazine can act as a donor. The carbonyl oxygen of the carboxamide group provides an additional hydrogen bond acceptor site. These interactions are fundamental to high-affinity ligand-receptor binding.
Solubility The polar nature of the piperazine ring generally enhances the aqueous solubility of a molecule, which is often a critical factor for oral bioavailability.
Metabolic Stability The piperazine ring is generally resistant to metabolic degradation, although N-dealkylation can occur. The carboxamide linkage is also typically stable. This inherent stability can contribute to a longer half-life in vivo.

Synthetic Strategies: Building upon the Piperazine-1-Carboxylic Acid Core

The primary route for elaborating the piperazine-1-carboxylic acid scaffold is through the formation of an amide bond. This can be readily achieved using standard peptide coupling reagents. The choice of coupling agent and reaction conditions can be optimized to accommodate a wide range of amine coupling partners, from simple alkylamines to complex aromatic and heterocyclic systems.

General Workflow for the Synthesis of Piperazine-1-carboxamides

G cluster_0 Activation cluster_1 Coupling cluster_2 Optional Derivatization P1CA Piperazine-1-carboxylic Acid CouplingAgent Coupling Agent (e.g., HATU, EDC) P1CA->CouplingAgent Base (e.g., DIPEA) ActivatedEster Activated Ester Intermediate CouplingAgent->ActivatedEster Amine Amine (R-NH2) ActivatedEster->Amine Nucleophilic Acyl Substitution Product Piperazine-1-carboxamide Amine->Product N4_Derivatization N4_Derivatization Product->N4_Derivatization Alkylation, Arylation, etc. N4_Derivatized_Product N4-Substituted Piperazine-1-carboxamide N4_Derivatization->N4_Derivatized_Product G cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements P1CA Piperazine-1-carboxamide B1 Homopiperazine Analogs P1CA->B1 Ring Expansion B2 Constrained Bicyclic Analogs P1CA->B2 Conformational Restriction B3 Acyclic Diamine Analogs P1CA->B3 Increased Flexibility

Sources

Foundational

Theoretical and Computational Profiling of Piperazine-1-carboxylic Acid

Executive Summary Piperazine-1-carboxylic acid (PCA) represents a fundamental pharmacophore in medicinal chemistry, bridging the structural gap between simple cyclic amines and complex carbamate drugs. Its amphoteric nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-1-carboxylic acid (PCA) represents a fundamental pharmacophore in medicinal chemistry, bridging the structural gap between simple cyclic amines and complex carbamate drugs. Its amphoteric nature—possessing both a basic secondary amine and an acidic carboxyl group—creates a unique conformational and electronic landscape critical for ligand-target recognition.

This guide provides a rigorous theoretical framework for studying PCA. Moving beyond standard "black box" calculations, we detail the causality between electronic structure (DFT) and biological function (Docking), emphasizing the necessity of solvation models and zwitterionic considerations.

Part 1: Computational Methodology & Conformational Landscape

Level of Theory Selection

For small organic heterocycles like PCA, the balance between computational cost and accuracy is best struck using Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (Minnesota functional).

    • Rationale: While B3LYP is the historical standard for geometry optimization, M06-2X captures dispersion forces better, which is critical for the piperazine ring's chair/boat stacking interactions.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The diffuse functions (++) are non-negotiable for PCA due to the lone pairs on the nitrogen atoms and the anionic character of the carboxylate group in physiological pH.

The Zwitterionic Paradox

In the gas phase (vacuum), PCA exists as a neutral molecule. However, in biological media (pH 7.4), it predominantly exists as a zwitterion (protonated secondary amine, deprotonated carboxylate).

  • Protocol: You must perform optimizations in both Gas Phase and Solvent Phase (using PCM or SMD water models).

  • Critical Check: If optimizing the zwitterion in a vacuum, the proton will often migrate back to the carboxylate during minimization. Solvation models stabilize the charge separation.

Workflow Visualization

The following diagram outlines the integrated workflow for characterizing PCA, from geometry optimization to biological docking.

PCA_Workflow cluster_DFT Quantum Mechanics (DFT) cluster_Prop Electronic Properties cluster_Bio Biological Application Start Input Structure (Piperazine-1-carboxylic acid) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Stationary Point? Solv Solvation Model (PCM/SMD - Water) Freq->Solv Thermochemistry FMO FMO Analysis (HOMO/LUMO Gap) Solv->FMO MEP MEP Surface (Reactive Sites) Solv->MEP NBO NBO Analysis (Charge Transfer) Solv->NBO Dock Molecular Docking (Autodock Vina/Gold) MEP->Dock Binding Site Prediction Dyn MD Simulation (RMSD/RMSF Stability) Dock->Dyn Complex Stability

Figure 1: Integrated computational workflow for the structural and biological profiling of PCA.

Part 2: Electronic Structure & Reactivity Descriptors[3]

Frontier Molecular Orbitals (FMO)

The reactivity of PCA is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the piperazine nitrogen (N4) and the piperazine ring carbon skeleton. This region acts as the electron donor (nucleophile).

  • LUMO Location: Localized on the carboxylic acid moiety (COOH) , specifically the carbonyl anti-bonding orbitals. This region acts as the electron acceptor (electrophile).

Calculated Electronic Parameters (Theoretical Estimates):

ParameterSymbolFormulaSignificance
Ionization Potential


Ease of electron donation (oxidation).
Electron Affinity


Ease of electron acceptance (reduction).
Chemical Hardness


Resistance to charge transfer (Stability).
Electrophilicity Index


Propensity to accept electrons from a protein target.
Molecular Electrostatic Potential (MEP)

The MEP map is the "face" the molecule presents to a receptor.

  • Red Regions (Negative Potential): Concentrated over the Carbonyl Oxygen and the N4 Nitrogen . These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated over the Carboxylic Hydrogen (if neutral) or Amine Hydrogen . These are H-bond donors.

Expert Insight: In drug design, the MEP of PCA guides the modification of the N4 position. If the docking pocket is hydrophobic, the N4-H must be substituted with alkyl chains to mask the blue (positive) potential.

Part 3: Vibrational Spectroscopy (Validation)

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental FT-IR/Raman data.[3][4] Raw DFT frequencies are harmonic and typically overestimate experimental values by 4-6%.

Scaling Factor: Apply 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental anharmonic frequencies.

Key Diagnostic Bands for PCA:

Vibrational ModeUnscaled DFT (

)
Scaled (

)
Experimental Range (

)
Assignment

~3650~35103400-3550Carboxylic acid stretch (broad if H-bonded)

~3480~33453300-3350Secondary amine stretch

~1750~16801680-1710Carbonyl stretch (Carbamate character)

~1250~12001180-1220C-N stretch (Amide-like resonance)

Part 4: Molecular Docking & Biological Interaction[6]

PCA derivatives are frequently studied as inhibitors for DNA Gyrase (antimicrobial) and Urease . The docking protocol must account for the flexibility of the piperazine ring.

Ligand Preparation Protocol
  • Geometry: Import the optimized B3LYP structure.

  • Torsion Tree: Define the piperazine ring bonds as non-rotatable (rigid chair), but allow rotation at the

    
     bond and the 
    
    
    
    bond.
  • Charge: Assign Gasteiger charges. Crucial: If docking into a pH 7.4 environment, protonate the N4 amine (+1 charge).

Interaction Logic

The following diagram illustrates the specific binding logic of PCA within a typical enzyme active site (e.g., DNA Gyrase B).

Docking_Logic PCA Piperazine-1- carboxylic acid HB_Don H-Bond Donor (COOH / NH+) PCA->HB_Don HB_Acc H-Bond Acceptor (C=O / N4) PCA->HB_Acc Hydro Hydrophobic Interaction PCA->Hydro Asp Asp/Glu Residues (Anionic) HB_Don->Asp Salt Bridge / H-Bond Lys Lys/Arg Residues (Cationic) HB_Acc->Lys H-Bond Phe Phe/Trp Residues (Pi-Stacking) Hydro->Phe Van der Waals

Figure 2: Mechanistic interaction map of PCA pharmacophores with protein residues.

References

  • Arisoy, M. et al. (2023). Synthesis, crystal structure, DFT study, hirshfeld surface analysis and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. Taylor & Francis.

  • Esama, Z. et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. RSC Advances.

  • Mahalakshmi, G. et al. (2014). NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods. Spectrochimica Acta Part A.

  • Ullah, H. et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry.

  • Parr, R. G. et al. (1999). Electrophilicity Index. Journal of the American Chemical Society.

Sources

Exploratory

Piperazine-1-carboxylic Acid: From Privileged Scaffold to Covalent Modulator

The following technical guide details the chemical lineage, mechanistic significance, and synthetic utility of Piperazine-1-carboxylic acid scaffolds. Technical Whitepaper for Drug Discovery Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical lineage, mechanistic significance, and synthetic utility of Piperazine-1-carboxylic acid scaffolds.

Technical Whitepaper for Drug Discovery Professionals

Executive Summary & Chemical Identity

Piperazine-1-carboxylic acid (CAS: 59702-31-7 for the free acid species) represents a chemical paradox in drug development: it is thermodynamically unstable in its free form yet constitutes the structural backbone of a vast class of neuroactive and metabolic therapeutics.[1]

While the free carbamic acid species (


) spontaneously decarboxylates in aqueous solution, its stabilized derivatives—esters (carbamates)  and amides (ureas) —are "privileged structures."[1] They serve two distinct roles in modern medicinal chemistry:[1]
  • Synthetic Intermediates: As mono-protected building blocks (e.g., 1-Boc-piperazine) enabling asymmetric functionalization of the piperazine ring.[1]

  • Pharmacophores: As covalent warheads in serine hydrolase inhibitors (e.g., FAAH inhibitors), where the in situ generation of the piperazine-1-carboxyl-enzyme complex is the driver of potency.[1]

Historical Evolution: The Rise of the Carbamate Motif

The history of this scaffold tracks the evolution of medicinal chemistry from simple anti-infectives to targeted covalent inhibitors.[1]

Phase I: The Anthelmintic Era (1950s)

The piperazine ring was first popularized as an anthelmintic agent (e.g., Diethylcarbamazine).[1] Here, the N-carbonyl moiety (a carboxamide, structurally related to the carboxylic acid) was essential for paralyzing nematodes by hyperpolarizing their muscle membranes.[1] This established the N1-substituted piperazine as a stable, bioavailable core.[1]

Phase II: The Combinatorial Boom (1990s)

With the advent of high-throughput screening, Piperazine-1-carboxylic acid tert-butyl ester (1-Boc-piperazine) became a staple reagent.[1] Its discovery/popularization allowed chemists to desymmetrize piperazine, reacting the N4 position with aryl halides or acyl chlorides before deprotecting N1.[1] This "protect-functionalize-deprotect" workflow is the foundation of thousands of libraries.[1]

Phase III: The Covalent Renaissance (2000s - Present)

The most sophisticated application emerged with the discovery of Fatty Acid Amide Hydrolase (FAAH) inhibitors.[1] Researchers at Johnson & Johnson and Scripps identified that piperazine-1-carboxamides (ureas) act as "suicide substrates."[1]

  • Mechanism: The enzyme attacks the carbonyl carbon.[1]

  • Result: The leaving group is expelled, and the piperazine-1-carboxylic acid moiety forms a stable carbamate bond with the catalytic Serine-241 residue.[1][2]

  • Significance: This validated the scaffold not just as a space-filler, but as a mechanistic trap for serine hydrolases.[1]

Mechanistic Deep Dive: The Covalent Trap

To understand the potency of drugs containing this core, one must analyze the thermodynamics of the carbamylation event.[1]

The Serine Trap Mechanism

In FAAH inhibition, the drug (a piperazine urea) mimics the endogenous substrate (anandamide).[1]

  • Nucleophilic Attack: The catalytic Serine-241 hydroxyl attacks the carbonyl of the piperazine-1-carboxamide.[1]

  • Transition State: A tetrahedral intermediate forms.[1]

  • Collapse: The distal amine (leaving group) is expelled.[1]

  • Inhibition: The enzyme is left acylated (carbamylated) by the piperazine-1-carboxylic acid fragment.[1] Unlike natural acyl-enzyme intermediates, this carbamate is hydrolytically stable, effectively silencing the enzyme.[1]

Visualization: Covalent Inhibition Pathway

The following diagram illustrates the kinetic pathway of a Piperazine-1-carboxamide inhibitor inactivating a Serine Hydrolase.

FAAH_Mechanism Substrate Inhibitor (Piperazine-1-carboxamide) Complex Tetrahedral Intermediate Substrate->Complex Nucleophilic Attack (k_on) Enzyme Active Enzyme (Serine-OH) Enzyme->Complex Nucleophilic Attack (k_on) Product Leaving Group (Amine) Complex->Product Release Inhibited Carbamylated Enzyme (Enz-O-CO-Piperazine) Complex->Inhibited Acylation (k_inact) Inhibited->Enzyme Slow Hydrolysis (k_off ~ 0)

Figure 1: Kinetic mechanism of Serine Hydrolase inactivation by Piperazine-1-carboxylic acid derivatives. The stability of the red "Inhibited" state is the primary efficacy driver.[1]

Experimental Protocols

The following protocols are designed for high reproducibility. They address the two primary needs: synthesis of the scaffold and assaying its covalent binding.[1]

Protocol A: Regioselective Synthesis of 1-Boc-Piperazine

Target: Piperazine-1-carboxylic acid tert-butyl ester Challenge: Preventing bis-protection (formation of 1,4-di-Boc-piperazine). Solution: pH-controlled kinetic resolution.

Reagents:

  • Piperazine (anhydrous)[1]

  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • Dichloromethane (DCM) or Methanol[1]

  • Acetic acid (for pH control)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Piperazine (10.0 g, 116 mmol, 3.0 eq) in DCM (150 mL). Note: Using a large excess of piperazine is the most effective way to favor mono-protection statistically.[1]

  • Addition: Dissolve

    
     (8.44 g, 38.7 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes at 0°C.
    
    • Causality: Slow addition at low temperature minimizes local high concentrations of

      
      , preventing double addition.[1]
      
  • Reaction: Stir at room temperature for 12 hours.

  • Workup (Critical Step):

    • Filter off the white precipitate (Bis-piperazine byproduct or unreacted piperazine salts).[1]

    • Wash the organic filtrate with water (

      
       mL).[1]
      
    • Self-Validation: The mono-protected product is lipophilic enough to stay in DCM, while excess free piperazine partitions into the water.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Yield: Typically >90% mono-product.[1]

    • QC:

      
       NMR (CDCl3) should show a single Boc peak (9H, s, ~1.45 ppm) and distinct piperazine triplets.[1]
      
Protocol B: Synthesis of FAAH Inhibitor (Urea Formation)

Target: 4-phenylpiperazine-1-carboxylic acid phenylamide derivative Concept: Reaction of a secondary amine with an isocyanate.[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried flask with N-phenylpiperazine (1.0 eq) and anhydrous THF (

    
     M concentration).
    
  • Activation: Add Triethylamine (1.2 eq) if the piperazine is a salt; otherwise, omit.

  • Coupling: Add Phenyl Isocyanate (1.05 eq) dropwise at 0°C.

  • Monitoring: Monitor by TLC or LC-MS. The reaction is usually complete within 1 hour.[1]

    • Endpoint: Disappearance of the piperazine peak and appearance of the urea mass (

      
      ).[1]
      
  • Isolation: Quench with water.[1] The product often precipitates.[1] Filter and wash with diethyl ether.[1]

Data Summary: Comparative Stability

The following table highlights why the ester and amide forms are preferred over the free acid in development.

SpeciesStructureStability (

in Water)
Primary Application
Free Acid

< 1 second (Decarboxylates)Transient mechanistic intermediate
Ethyl Ester

> 2 yearsDrug intermediate, Agrochemicals
tert-Butyl Ester

Stable (Acid labile)Protecting group (Boc)
Phenylamide

Stable (Hydrolyzable by enzymes)FAAH Inhibitors, TRPV1 Antagonists

Synthetic Workflow Visualization

This diagram outlines the logic flow for utilizing this scaffold in library generation.

Synthesis_Workflow Start Piperazine (Excess) Step1 Mono-Protection (Boc2O, 0°C) Start->Step1 Intermediate1 1-Boc-Piperazine (Scaffold) Step1->Intermediate1 Branch Functionalization Choice Intermediate1->Branch PathA N4-Arylation (Buchwald-Hartwig) Branch->PathA Aryl Halide PathB N4-Alkylation (Reductive Amination) Branch->PathB Aldehyde Deprotect Deprotection (TFA or HCl) PathA->Deprotect PathB->Deprotect Final Final Drug Candidate (Piperazine-1-carboxylic derivative) Deprotect->Final

Figure 2: The "Protect-Functionalize-Deprotect" logic that makes Piperazine-1-carboxylic acid esters central to combinatorial chemistry.

References

  • Discovery of FAAH Inhibitors (JNJ-1661010) Title: Biochemical and Biological Properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase.[3] Source: Anesthesia & Analgesia / NIH PubMed (2008).[1] URL:[Link][1][3]

  • Mechanistic Modeling of Carbamate Inhibition Title: Quantum mechanics/molecular mechanics modeling of fatty acid amide hydrolase reactivation distinguishes substrate from irreversible covalent inhibitors.[1] Source: Chemical Communications / NIH PubMed Central (2011).[1] URL:[Link]

  • Synthetic Utility of Piperazine Carboxylates Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[1][4] Source: Asian Pacific Journal of Tropical Disease (2015).[1] URL:[Link][1]

  • Pharmacological Activity (Anxiolytics) Title: Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.[5] Source: Life Sciences (2012).[1][5][6] URL:[Link][1]

  • TRPV1 Antagonist Identification Title: Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide. Source: Bioorganic & Medicinal Chemistry Letters (2011).[1] URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

one-pot synthesis of mono-substituted Piperazine-1-carboxylic acid

Executive Summary & Chemical Context This technical guide addresses the one-pot synthesis of mono-substituted piperazine-1-carboxylic acid derivatives , specifically focusing on N-mono-protected carbamates (e.g., tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This technical guide addresses the one-pot synthesis of mono-substituted piperazine-1-carboxylic acid derivatives , specifically focusing on N-mono-protected carbamates (e.g., tert-butyl piperazine-1-carboxylate or N-Boc piperazine).

Technical Clarification on Nomenclature: In drug development, "Piperazine-1-carboxylic acid" refers to the N-carboxy pharmacophore. However, the free carbamic acid (


) is inherently unstable and undergoes spontaneous decarboxylation. Therefore, this protocol targets the stable ester forms  (carbamates), which serve as critical "linker" building blocks in the synthesis of antipsychotics (e.g., Aripiprazole), antihistamines (e.g., Cetirizine), and HIV protease inhibitors.

The Synthetic Challenge: Piperazine is a symmetrical diamine. The statistical probability of reacting a symmetrical diamine with 1 equivalent of an electrophile typically yields a mixture of:

  • Unreacted Piperazine (~25%)

  • Mono-substituted Product (~50%)

  • Bis-substituted Byproduct (~25%)

This "statistical trap" necessitates a protocol that breaks symmetry through kinetic control or pH-modulated solubility , rather than simple stoichiometry.

Strategic Methodology: The "Proton-Lock" Mechanism

To achieve high selectivity (>90%) for the mono-substituted product in a one-pot system, we utilize the Hydrohalic Acid Salt Control Strategy .

Mechanism of Action: By introducing a stoichiometric amount of acid (HCl or AcOH) prior to the electrophile, we shift the equilibrium of the piperazine species.

  • Diprotic State: At low pH, piperazine exists as the unreactive dihydrochloride (

    
    ).
    
  • Monoprotic State: At controlled pH (or 1 eq. acid), the dominant species is the monohydrochloride (

    
    ).
    
  • Selectivity: The monohydrochloride retains one nucleophilic amine while the other is "locked" as an ammonium salt. The electrophile (e.g.,

    
    ) reacts exclusively with the free amine site.
    
Reaction Scheme Visualization

ReactionPathway cluster_0 One-Pot Reaction Environment Pip Piperazine (Free Base) (Highly Reactive) MonoSalt Piperazine Monohydrochloride (Target Nucleophile) Pip->MonoSalt + 1.0 eq HCl BisBoc Bis-Boc-Piperazine (Impurity) Pip->BisBoc + 2.0 eq Boc2O (Uncontrolled) DiSalt Piperazine Dihydrochloride (Unreactive) MonoSalt->DiSalt + xs HCl MonoBoc Mono-Boc-Piperazine (Target Product) MonoSalt->MonoBoc + Boc2O (Selective) BocAnhydride Di-tert-butyl dicarbonate (Electrophile)

Figure 1: The "Proton-Lock" mechanism ensures the electrophile encounters only the mono-nucleophilic species, suppressing bis-acylation.

Detailed Protocol: Selective Synthesis of tert-Butyl Piperazine-1-Carboxylate

This protocol is optimized for reproducibility, scalability, and minimal purification (avoiding column chromatography where possible).

Reagents Required:

  • Piperazine (anhydrous)

  • Concentrated HCl (37%) or Glacial Acetic Acid

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Base (for workup): 4N NaOH[1]

Step-by-Step Workflow

Step 1: In-Situ Desymmetrization (Salt Formation)

  • Dissolve Piperazine (10.0 g, 116 mmol, 1.0 eq) in Methanol (100 mL).

    • Note: Methanol is preferred over DCM for the salt formation step due to the solubility profile of the hydrochloride salt.

  • Cool the solution to 0°C using an ice bath.

  • Add Concentrated HCl (9.6 mL, 116 mmol, 1.0 eq) dropwise over 15 minutes.

    • Critical Control Point: Precise stoichiometry is vital. Adding excess acid will stall the reaction; adding too little will lead to bis-Boc formation.

    • Observation: A white precipitate (monohydrochloride salt) may form or the solution may thicken. This is normal.

Step 2: Controlled Acylation

  • Prepare a solution of

    
      (25.3 g, 116 mmol, 1.0 eq) in Methanol (30 mL).
    
  • Add the

    
     solution to the reaction mixture dropwise at 0°C.
    
  • Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The spot for free piperazine (Rf ~0.05) should disappear, replaced by the Mono-Boc product (Rf ~0.4).

Step 3: Workup & Purification (The "pH Switch")

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Methanol.

  • Resuspend the residue in Water (50 mL). The residue currently consists of Mono-Boc-Piperazine Hydrochloride.

  • Wash the aqueous layer with Diethyl Ether (2 x 30 mL).

    • Why? This removes any non-basic impurities (like trace Bis-Boc or unreacted

      
      ) while the product remains in the water phase as a salt.
      
  • Basify the aqueous layer to pH >12 using 4N NaOH or solid pellets.

    • Chemical Change:[2][3][4] The salt is converted to the free base tert-butyl piperazine-1-carboxylate.

  • Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    

Yield Expectations:

  • Typical Yield: 85–92%

  • Purity: >98% (by NMR/GC)

  • Appearance: White crystalline solid or colorless oil (crystallizes upon standing).

Alternative Protocol: Green Aqueous Synthesis (CDI-Mediated)

For laboratories prioritizing Green Chemistry, this method uses water as the primary solvent and leverages the insolubility of the bis-product.

Reagents:

  • Piperazine[2][3][5][6][7][8][9][10][11][12][13]

  • 1,1'-Carbonyldiimidazole (CDI)

  • tert-Butanol[6]

Protocol:

  • React tert-butanol (1 eq) with CDI (1.2 eq) in minimal ethyl acetate to form the imidazole-carboxylate intermediate .

  • In a separate flask, dissolve Piperazine (5 eq) and Piperazine·2HCl (0.5 eq) in Brine/Water .

  • Add the imidazole-carboxylate to the aqueous piperazine solution.

  • Mechanism: The hydrophobic intermediate reacts with the free piperazine at the interface. The high polarity of the water prevents the mono-substituted product (which is less polar than piperazine but more polar than bis-Boc) from reacting further, effectively "crashing out" or phase-separating.

  • Workup: Extract with Ethyl Acetate. The excess piperazine remains in the water.

Data Analysis & Quality Control

Quantitative Comparison of Methods
MetricHCl-Salt Method (Recommended)Statistical Method (No Acid)CDI/Water Method
Mono-Selectivity High (>90%) Low (~50%)High (>85%)
Atom Economy HighLow (Wasteful)Moderate
Purification Extraction (Acid/Base wash)Column ChromatographyExtraction
Scalability Excellent (kg scale)PoorGood
Spectroscopic Validation (N-Boc Piperazine)
  • 1H NMR (400 MHz, CDCl3):

    • 
       3.38–3.42 (t, 4H, 
      
      
      
      adjacent to Boc-N)
    • 
       2.80–2.85 (t, 4H, 
      
      
      
      adjacent to NH)
    • 
       1.65 (s, 1H, NH - broad)
      
    • 
       1.45 (s, 9H, 
      
      
      
      -Butyl)
  • 13C NMR:

    • 
       154.8 (C=O), 79.6 (
      
      
      
      ), 45.9 (broad, N-C), 28.4 (
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Bis-Boc Formation Insufficient Acid (pH too high)Ensure HCl is exactly 1.0 equivalent. Check titer of acid source.
Low Yield Product lost in aqueous layerThe Mono-Boc product is moderately water-soluble. Saturate the aqueous layer with NaCl (salting out) before DCM extraction.
Gummy Precipitate Rapid addition of Boc2OAdd Boc2O solution slowly to prevent local concentration spikes that favor disubstitution.

References

  • Selective Mono-protection Strategy (HCl Method)

    • Jakobsen, P., et al. "Facile Synthesis of N-Boc-Piperazine." Journal of Chemical Education, 2010.
    • Reference Source:

  • CDI-Mediated Green Synthesis

    • Verma, S. K., et al. "CDI mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines." Green Chemistry, 2011, 13, 2338-2345.
    • Reference Source:

  • One-Pot Functionalization (General Piperazine Chemistry)

    • Duncton, M. A. J., et al.[14] "A one-pot synthesis of tetrazolones from acid chlorides... application to marketed drugs."[14] Organic & Biomolecular Chemistry, 2016.[14]

    • Reference Source:[10][14]

  • Flow Chemistry Approaches (Modern Context)

    • "Simplified Procedure for General Synthesis of Monosubstituted Piperazines... Flow Reactor." Molbank, 2020.
    • Reference Source:

Sources

Application

Optimization of Amide Bond Formation Utilizing Piperazine-1-Carboxylic Acid Scaffolds

Abstract This Application Note provides a rigorous technical guide for the amide coupling of Piperazine-1-carboxylic acid derivatives (specifically mono-protected esters such as tert-butyl piperazine-1-carboxylate) with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical guide for the amide coupling of Piperazine-1-carboxylic acid derivatives (specifically mono-protected esters such as tert-butyl piperazine-1-carboxylate) with carboxylic acids. While piperazines are potent pharmacophores, their secondary amine nature presents specific steric and electronic challenges compared to primary amines. This guide contrasts two industry-standard methodologies: HATU-mediated activation for high-throughput discovery and T3P (Propylphosphonic anhydride) for scalable, green process chemistry.

Chemical Context & Strategic Analysis

The Substrate Challenge

"Piperazine-1-carboxylic acid" typically refers to its stable ester derivatives (e.g., Boc-piperazine, Cbz-piperazine). In these scaffolds, the N1 nitrogen is carbamate-protected, rendering it non-nucleophilic. The N4 nitrogen is a secondary amine with moderate nucleophilicity but significant steric demand due to the cyclic chair conformation.

Key Reaction Challenges:

  • Steric Hindrance: The secondary amine is less accessible than primary amines, requiring highly active acylating species.

  • Aggregation: Piperazine derivatives can form intermolecular hydrogen bond networks, reducing effective concentration in non-polar solvents.

  • Regioselectivity: If the piperazine is substituted (e.g., 2-methylpiperazine), the steric bulk adjacent to the nucleophilic nitrogen drastically reduces reaction rates.

Reagent Selection Strategy
ParameterMethod A: HATU Method B: T3P
Mechanism Formation of highly reactive OAt-active ester.Formation of mixed anhydride with phosphonic acid.[1]
Reactivity Extreme. Best for sterically hindered acids or electron-deficient piperazines.High. Excellent for preventing epimerization of chiral acids.
Byproducts Tetramethylurea (water-soluble), HOAt (requires wash).Water-soluble phosphate salts.[2]
Atom Economy Low (High MW reagent).High (50% w/w solution).
Ideal Use Case Discovery Chemistry (mg to g scale).Process Chemistry (>100 g scale).

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Recommended for difficult couplings where yield is prioritized over cost.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Piperazine-1-carboxylic acid tert-butyl ester (1.2 equiv)

  • HATU (1: [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried reaction vial with the Carboxylic Acid and HATU. Add anhydrous DMF.

  • Base Addition: Add DIPEA dropwise at 0 °C. Stir for 5–10 minutes. Note: The solution should turn yellow, indicating the formation of the activated OAt-ester.

  • Nucleophile Addition: Add the Piperazine derivative (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LC-MS.[3][4][5]

    • Troubleshooting: If conversion stalls, heat to 40–50 °C. The secondary amine of piperazine is thermally stable.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat. NaHCO₃ (2x) – Removes organic acids.

    • 10% Citric Acid or 1M HCl (2x) – Critical Step: Protonates and removes unreacted piperazine and DIPEA.

    • Brine (1x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: T3P-Mediated Coupling (Process Scale)

Recommended for scale-up, chiral acids, and ease of purification.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Piperazine-1-carboxylic acid tert-butyl ester (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure:

  • Slurry Formation: Combine Carboxylic Acid, Piperazine derivative, and Base (Pyridine) in EtOAc at 0 °C.

  • Reagent Addition: Add T3P solution dropwise. Caution: Exothermic reaction.

  • Reaction: Warm to RT. T3P kinetics are slower than HATU; typical reaction time is 12–24 hours.

  • Workup (The "Self-Cleaning" Advantage):

    • Add water directly to the reaction mixture.

    • Separate phases.[6]

    • Wash organic layer with 1M HCl (removes Pyridine and excess Piperazine).

    • Wash with 1M NaOH (removes excess T3P byproducts, which are water-soluble phosphates).

  • Isolation: Evaporate solvent. Recrystallization is often possible directly from the crude due to the high purity profile.

Mechanism & Workflow Visualization

General Workflow (DOT Diagram)

G Start Start: Reagents Activation Activation (HATU or T3P) Start->Activation Base + Solvent Intermediate Active Ester/Anhydride Activation->Intermediate -H+ Coupling Nucleophilic Attack (Piperazine) Intermediate->Coupling + Piperazine Workup Acidic Wash (Removes Amine) Coupling->Workup Completion Product Final Amide Workup->Product Purification

Figure 1: Generalized workflow for amide coupling of piperazine derivatives, highlighting the critical acidic wash step for purification.

HATU Activation Mechanism

HATU_Mech Acid Carboxylic Acid (R-COOH) Deprotonation Carboxylate Anion (R-COO-) Acid->Deprotonation DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Deprotonation->ActiveEster + HATU HATU HATU Reagent Transition Tetrahedral Intermediate ActiveEster->Transition + Piperazine Piperazine Piperazine-1-carboxylate (Secondary Amine) Amide Target Amide Transition->Amide Byproduct HOAt + Urea Transition->Byproduct

Figure 2: Mechanistic pathway of HATU coupling. The OAt-ester is the critical species that overcomes the steric hindrance of the piperazine ring.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of the piperazine (esp. 2-substituted).Switch to HATU if using EDC/HOBt. Increase temperature to 50 °C.
Epimerization Over-activation of chiral acid partner.Switch to T3P/Pyridine at 0 °C to -20 °C. Avoid DIPEA (too basic).
Solid Precipitate Formation of insoluble urea byproducts (if using DCC/DIC).Switch to EDC (water soluble urea) or T3P (phosphate salts).
Impure Product Excess piperazine co-eluting.Ensure pH < 3 during aqueous workup to protonate the piperazine (pKa ~9-10).
Purification of Piperazine Amides

Because the piperazine starting material is a base and the product is a neutral amide (assuming the N1 is protected), Acid-Base Extraction is the most efficient purification method.

  • Dissolve crude in organic solvent (DCM or EtOAc).

  • Wash with 1M Citric Acid. The unreacted piperazine becomes a salt and moves to the aqueous layer.

  • Wash with Sat. NaHCO₃. This removes unreacted carboxylic acid.

  • The organic layer retains the pure amide.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[1] Organic Letters, 13(19), 5048–5051. Link

Sources

Method

Advanced Application Note: Piperazine-1-Carboxylic Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Rationale The Molecule and Its Role In the context of Solid-Phase Peptide Synthesis (SPPS), Piperazine-1-carboxylic acid (typically utilized as the protected building block Fmoc-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Molecule and Its Role

In the context of Solid-Phase Peptide Synthesis (SPPS), Piperazine-1-carboxylic acid (typically utilized as the protected building block Fmoc-piperazine-4-carboxylic acid or Fmoc-Pip-OH ) serves as a critical peptidomimetic scaffold. Unlike standard amino acids, the piperazine ring lacks a chiral center (unless substituted) and introduces a rigid, non-planar constraint into the peptide backbone.

Strategic Applications
  • Conformational Locking: The piperazine ring forces the peptide backbone into specific turn geometries (often mimicking or disrupting

    
    -turns), which is essential for optimizing ligand-receptor binding affinity, particularly in GPCR targets [1].
    
  • ADME Optimization: The introduction of the piperazine moiety significantly alters the physicochemical properties of the peptide, typically increasing solubility and resistance to proteolytic degradation (metabolic stability) compared to flexible aliphatic linkers or proline residues.

  • Urea Linker Synthesis: The secondary amine of the piperazine ring is an ideal nucleophile for generating urea-linked libraries, a common motif in kinase inhibitors and protease inhibitors.

Part 2: Technical Considerations & Mechanism

The "Secondary Amine" Challenge

The incorporation of Piperazine-1-carboxylic acid introduces a specific synthetic hurdle: Steric Hindrance at the N-Terminus.

Once the Fmoc group is removed from the resin-bound piperazine, the resulting amine is a secondary amine confined within a six-membered ring. This nucleophile is significantly more sterically hindered than a primary amine (like Alanine) and electronically different from Proline.

  • Consequence: Standard coupling reagents (HBTU/DIC) often fail to drive the subsequent acylation to completion, leading to deletion sequences.

  • Solution: High-efficiency coupling reagents (HATU, COMU) and extended reaction times are mandatory.

  • Monitoring: The standard Kaiser (Ninhydrin) test will not work reliably. It yields false negatives because it requires a primary amine. The Chloranil Test must be used.

Mechanism of Action: Coupling Dynamics

The following diagram illustrates the critical decision points when incorporating Piperazine-1-carboxylic acid.

SPPS_Piperazine_Workflow Start Resin-Peptide-NH2 Step1 Coupling Fmoc-Pip-OH (Standard Activation: HBTU/DIEA) Start->Step1 Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Intermed Resin-Peptide-Pip-NH (Secondary Amine) Step2->Intermed Decision Next Residue Coupling Strategy Intermed->Decision Steric Hinderance PathA Standard AA Coupling (High Risk of Deletion) Decision->PathA Avoid PathB High-Power Coupling (HATU/HOAt or PyBrOP) Decision->PathB Recommended Monitor QC: Chloranil Test PathB->Monitor Result_Pos Blue Beads (Positive) Incomplete Coupling Monitor->Result_Pos Result_Neg Colorless/Yellow (Negative) Complete Coupling Monitor->Result_Neg Recouple Re-Couple (Double Coupling) Result_Pos->Recouple Continue Continue Synthesis Result_Neg->Continue Recouple->Monitor

Figure 1: Strategic workflow for incorporating Piperazine-1-carboxylic acid, highlighting the critical divergence at the secondary amine coupling step.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling Fmoc-Piperazine-4-Carboxylic Acid to Resin

This step attaches the piperazine moiety to the growing peptide chain. The carboxyl group of the piperazine is activated.

Reagents:

  • Fmoc-Piperazine-4-carboxylic acid (Fmoc-Pip-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)[1]

  • DMF (Dimethylformamide, amine-free)

Procedure:

  • Calculation: Use 3.0 equivalents (eq) of Fmoc-Pip-OH relative to resin loading.

  • Activation: Dissolve Fmoc-Pip-OH (3.0 eq) and HBTU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).[2] Activate for 2–3 minutes.

    • Note: Do not activate longer than 5 minutes to avoid racemization (though less concern for achiral piperazine, it is good practice).

  • Coupling: Add the activated solution to the resin-bound free amine.[2]

  • Agitation: Shake/vortex at room temperature for 45–60 minutes .

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[2]

  • Validation: Perform a standard Kaiser Test .

    • Blue beads: Incomplete coupling (Repeat step 3-4).

    • Colorless beads: Complete coupling.[2]

Protocol B: Chain Elongation (The "Difficult" Step)

This step couples the NEXT amino acid onto the piperazine ring's secondary amine. This is the most common point of failure.

Reagents:

  • Next Fmoc-Amino Acid[3][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for steric bulk

  • DIEA

Procedure:

  • Deprotection: Remove the Fmoc group from the piperazine using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (DMF 5x).

  • Activation (High Power):

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add DIEA (8.0 eq).

    • Crucial: Use a higher concentration if possible (0.2 – 0.3 M) to drive kinetics.

  • Coupling: Add to the resin (H-Pip-Resin).[2]

  • Reaction Time: Agitate for 2 hours (double the standard time).

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser Test.

    • Take a small sample of resin beads (~2-5 mg) into a small glass tube.[3]

    • Add 2 drops of 2% Acetaldehyde in DMF.[1][5]

    • Add 2 drops of 2% Chloranil in DMF.[1]

    • Wait 5 minutes.

    • Interpretation:

      • Dark Blue/Green Beads: Positive (Free secondary amine present)

        
        Incomplete Coupling. 
        
      • Colorless/Yellowish Beads: Negative

        
        Complete Coupling. 
        
  • Remediation: If positive, perform a Double Coupling using fresh reagents. If still positive, consider capping with Acetic Anhydride to prevent deletion sequences.[6]

Part 4: Quantitative Data & Optimization

Comparative Coupling Efficiency

The following table summarizes the efficiency of coupling to the piperazine secondary amine using different activation strategies [2, 3].

Coupling ReagentBaseReaction TimeAvg. Conversion (%)Recommendation
DIC / HOBt DIEA1 hour65 - 75%Not Recommended
HBTU / DIEA DIEA1 hour80 - 85%Risk of deletion
PyBOP / HOBt DIEA1 hour90 - 95%Acceptable
HATU / HOAt DIEA2 hours> 99% Gold Standard
COMU DIEA1 hour> 98%Excellent Alternative
Troubleshooting Common Issues
IssueSymptomRoot CauseCorrective Action
Deletion Sequences Mass spec shows [M - (Next AA)] peak.Incomplete acylation of secondary amine.Switch to HATU; Double couple; Use Chloranil test.
Diketopiperazine (DKP) Formation Loss of dipeptide mass; low yield.Intramolecular attack of the piperazine amine on the ester linkage (common if Proline or Glycine is the preceding residue).Use Trityl-based resins (2-CTC) or bulky resins (Wang) rather than Merrifield. Keep deprotection times short.
Aggregation Slow filtration; resin clumping.Rigid piperazine causing structure stacking.Use "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C during coupling.

Part 5: References

  • Beilstein Journals. (2011). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[7]

  • BenchChem. (2025).[2] Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Acetaldehyde/Chloranil Test.

  • Sigma-Aldrich. (n.d.).[8] Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • National Institutes of Health (PMC). (2015). Advances in Fmoc solid‐phase peptide synthesis.[7][9][10][11]

Sources

Application

scale-up synthesis of Piperazine-1-carboxylic acid derivatives

Application Note: Scale-Up Synthesis of Piperazine-1-Carboxylic Acid Derivatives Executive Summary & Strategic Framework The piperazine pharmacophore is a cornerstone in medicinal chemistry, present in blockbuster drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Piperazine-1-Carboxylic Acid Derivatives

Executive Summary & Strategic Framework

The piperazine pharmacophore is a cornerstone in medicinal chemistry, present in blockbuster drugs ranging from antiretrovirals (e.g., Indinavir) to antidepressants. However, the scale-up of Piperazine-1-carboxylic acid derivatives presents a classic process chemistry challenge: Regioselectivity .

The symmetric nature of piperazine creates a competition between mono-functionalization (desired) and bis-functionalization (impurity). In a discovery lab, excess piperazine and chromatography suffice. At kilogram scale, this is economically and environmentally non-viable.

This guide details a self-validating, scalable workflow for synthesizing these derivatives, focusing on two critical stages:

  • The Gateway Step: High-fidelity synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) using a pH-controlled "masking" strategy.

  • The Derivatization Step: Safe, phosgene-free synthesis of urea/carbamate derivatives using 1,1'-Carbonyldiimidazole (CDI).

Critical Process Parameters (CPPs)

Before executing protocols, the following parameters must be controlled to ensure safety and quality.

ParameterControl LimitScientific Rationale
Stoichiometry (Boc) 1.0 : 0.9 (Pip : Boc₂O)Slight deficit of electrophile prevents bis-protection.
pH (Mono-protection) 4.0 – 5.0Maintains one nitrogen in protonated (unreactive) state (

,

).
Temperature (Dosing) < 10 °CSuppresses exotherms and controls CO₂ evolution rate.
Agitation High Shear (Re > 10,000)Essential for biphasic systems or viscous slurries to prevent hot-spots.
Gas Evolution Vent Sizing

generation is stoichiometric. Reactor must handle ~24 L gas/mol.

Protocol A: Regioselective Synthesis of 1-Boc-Piperazine (Scale-Up)

Objective: Produce >1 kg of 1-Boc-piperazine with <1% bis-Boc impurity without chromatography. Mechanism: In situ salt formation.[1] By adding acid, we statistically protonate one nitrogen, rendering it non-nucleophilic.

Reagents:
  • Piperazine (anhydrous): 1.0 equiv

  • Di-tert-butyl dicarbonate (Boc₂O): 0.95 equiv

  • Acetic Acid (or Formic Acid): 1.05 equiv

  • Methanol/Water (1:1 v/v): 5 L per kg Piperazine

  • Sodium Hydroxide (50% w/w): For workup

Step-by-Step Methodology:
  • Salt Formation (The "Masking" Step):

    • Charge the reactor with Methanol/Water and Piperazine . Stir until dissolved.

    • Critical Step: Slowly add Acetic Acid over 30 minutes. Maintain Temp < 25°C.

    • Insight: This forms piperazine mono-acetate.[2] The unprotonated nitrogen remains nucleophilic; the protonated nitrogen is "masked."

  • Electrophile Addition:

    • Cool the mixture to 0–5°C .

    • Dissolve Boc₂O in a minimal amount of Methanol (or add neat if liquid).

    • Add Boc₂O dropwise over 2–3 hours .

    • Safety Check: Monitor CO₂ evolution. Do not accelerate addition if foaming occurs.

  • Reaction Completion:

    • Warm to 20–25°C and stir for 4 hours.

    • IPC (In-Process Control): Analyze by HPLC. Target: Bis-Boc < 1.0%.

  • Workup & Purification (The "Solubility Switch"):

    • Evaporate Methanol under reduced pressure (keep T < 45°C).

    • The residue is an aqueous solution of 1-Boc-piperazine acetate (soluble) and Bis-Boc byproduct (insoluble).

    • Filtration: Filter the aqueous mixture to remove the precipitated Bis-Boc impurity.

    • Basification: Adjust filtrate pH to >12 using 50% NaOH . This deprotonates the product, rendering it insoluble in water but soluble in organics.

    • Extraction: Extract with Toluene or DCM (2x).

    • Isolation: Concentrate organic phase. Crystallize from Hexanes/EtOAc if necessary.

Expected Yield: 85–92% Purity: >98%

Protocol B: Synthesis of Urea Derivatives via CDI Coupling

Objective: Convert 1-Boc-piperazine into a Piperazine-1-carboxamide derivative (Urea linkage) without using toxic isocyanates or phosgene.

Reagents:
  • 1-Boc-Piperazine (from Protocol A): 1.0 equiv

  • 1,1'-Carbonyldiimidazole (CDI): 1.1 equiv

  • Secondary Amine (R-NH-R'): 1.0 equiv

  • Dichloromethane (DCM) or THF: 10 L per kg

  • Water: For quench

Step-by-Step Methodology:
  • Activation:

    • Charge reactor with DCM and CDI . Cool to 0°C .

    • Add 1-Boc-Piperazine portion-wise over 1 hour.

    • Mechanism:[3][4][5][6][7] This forms the reactive N-acyl imidazole intermediate.

    • Stir at 0°C for 1 hour.

  • Coupling:

    • Add the Secondary Amine (R-NH-R') slowly.

    • Warm to Room Temperature and stir for 2–6 hours.

    • Note: If the amine is unreactive, mild heating (40°C) or adding a catalyst (DMAP, 5 mol%) may be required.

  • Quench & Isolation:

    • Add Water to hydrolyze excess CDI (forms CO₂ and imidazole).

    • Separate phases.[8] Wash organic layer with 1M HCl (removes imidazole and unreacted amine) and Brine .

    • Dry and concentrate.[4]

Process Safety & Engineering Controls

Scaling up piperazine chemistry introduces specific thermal and pressure hazards.

  • Thermal Runaway: The reaction of amines with anhydrides (Boc₂O) or CDI is exothermic.

    • Mitigation: Use a Reaction Calorimeter (e.g., RC1) to determine the Heat of Reaction (

      
      ) and Adiabatic Temperature Rise (
      
      
      
      ). Ensure cooling capacity exceeds peak heat generation.
  • Gas Evolution:

    • Boc Protection: Generates CO₂.

    • CDI Coupling: Generates CO₂ upon quenching.

    • Engineering: Ensure reactor vent lines are wide (min 2 inches for pilot scale) and not prone to clogging by sublimed solids (e.g., imidazole). Use a scrubber for exhaust.

  • Accumulation: Avoid "all-in" addition. If the reaction stalls (induction period) and reagents accumulate, a sudden trigger can cause an explosion. Always verify consumption of reagents during addition (IR probe or grab sample).

Visualized Workflows

Figure 1: Regioselective Mono-Protection Pathway

Caption: Kinetic pathway showing how pH control (Protonation) selectively masks one nitrogen, preventing the formation of the Bis-Boc impurity.

G Pip Piperazine (Symmetric) MonoSalt Piperazine Mono-Salt (Masked N) Pip->MonoSalt Regioselective Protonation Acid Acid (H+) (Stoichiometric) Acid->MonoSalt MonoBoc 1-Boc-Piperazine (Target) MonoSalt->MonoBoc Nucleophilic Attack Boc Boc2O (Electrophile) Boc->MonoBoc BisBoc Bis-Boc-Piperazine (Impurity) MonoBoc->BisBoc Over-reaction (Suppressed by pH)

Figure 2: Industrial Decision Tree for Derivative Synthesis

Caption: Selection logic for coupling reagents based on safety and scale. CDI is preferred for general urea/carbamate synthesis over Phosgene.

D Start Target: Piperazine-1-Carboxyl Derivative Type Linkage Type? Start->Type Urea Urea (R-N-CO-N-Pip) Type->Urea Carbamate Carbamate (R-O-CO-N-Pip) Type->Carbamate Phosgene Phosgene/Triphosgene (High Hazard) Urea->Phosgene Avoid if possible CDI CDI (Green/Safe) Urea->CDI Preferred Carbamate->CDI Activation Step Process Scale-Up Protocol Phosgene->Process Requires Scrubber High Toxicity CDI->Process No HCl gas Solid Reagent

References

  • ChemicalBook. (2019). 1-BOC-Piperazine synthesis methods and industrial applications. Retrieved from

  • National Institutes of Health (NIH). (2020). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guidelines. Retrieved from

  • Organic Chemistry Portal. (2016). Synthesis of Piperazines and Derivatives. Retrieved from

Sources

Method

detailed protocol for the purification of Piperazine-1-carboxylic acid by crystallization

This is a detailed technical guide and protocol for the purification of Piperazine-1-carboxylic acid (also known as N-Carboxypiperazine or Piperazine Carbamate ). Executive Summary & Chemical Context[1][2][3][4][5][6][7]...

Author: BenchChem Technical Support Team. Date: February 2026

This is a detailed technical guide and protocol for the purification of Piperazine-1-carboxylic acid (also known as N-Carboxypiperazine or Piperazine Carbamate ).

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Piperazine-1-carboxylic acid (CAS: 59762-37-3 for the anion/zwitterion context) is a distinct chemical entity from its structural isomer, Piperazine-2-carboxylic acid. While the 2-isomer is a stable cyclic amino acid, the 1-isomer is a carbamic acid derivative formed by the reaction of piperazine with


.

Critical Stability Warning: Free carbamic acids (


) are generally unstable and prone to spontaneous decarboxylation (

) at ambient temperatures or low pH. However, Piperazine-1-carboxylic acid can be isolated as a stable zwitterion (

) or as a metal/halide salt.

This protocol focuses on the Reactive Crystallization and Anti-Solvent Purification of the zwitterionic species, commonly encountered in pharmaceutical intermediate synthesis and amine-based carbon capture studies.

Key Physicochemical Properties[1][5][6][8][9]
PropertyValue / CharacteristicRelevance to Protocol
Molecular Structure Zwitterionic Carbamate (

)
High polarity; insoluble in non-polar organics.
Solubility (Water) High (>100 g/L depending on pH)Requires concentration or anti-solvent to yield crystals.
Solubility (Alcohols) Low to ModerateEthanol/Isopropanol are ideal anti-solvents.
Thermal Stability Low (< 80°C typically)Strict temperature control is required to prevent decarboxylation.
pKa ~9.8 (Amine), ~5.5 (Carbamate)pH control is critical for speciation.

Experimental Protocol: Reactive Crystallization & Purification

Phase 1: Synthesis & Saturation (Reactive Crystallization)

If you are generating the acid in situ (e.g., from Piperazine and


 or a carbamate salt precursor), follow this saturation method. If starting with crude solid, skip to Phase 2.

Reagents:

  • Piperazine (Anhydrous): >99% Purity.

  • Solvent: Deionized Water (degassed).

  • Gas:

    
     (99.9% purity) or Dry Ice.
    

Workflow:

  • Dissolution: Dissolve Piperazine (1.0 eq) in water to create a concentrated solution (approx. 2-4 M). Maintain temperature at 20°C .

    • Reasoning: High concentration favors precipitation of the zwitterion over the soluble free amine.

  • Loading (Carboxylation): Slowly bubble

    
     gas into the solution under vigorous stirring.
    
    • Exothermic Control: The reaction is exothermic (

      
      ). Maintain internal temperature below 30°C  using an ice bath. Higher temperatures shift the equilibrium back to the free amine and 
      
      
      
      .
  • Monitoring: Monitor pH. The starting pH will be >11. The target species (zwitterion) dominates as the pH drops to the 8.0–9.0 range .

    • Endpoint: Stop

      
       addition when the solution becomes turbid (onset of nucleation) or pH stabilizes around 8.5.
      
Phase 2: Purification via Anti-Solvent Crystallization

This is the primary method for purifying the crude zwitterion or isolating it from the reaction mixture.

Reagents:

  • Crude Solution: From Phase 1.

  • Anti-Solvent: Cold Ethanol (absolute) or Isopropanol (0°C).

  • Wash Solvent: Diethyl Ether or cold Acetone.

Step-by-Step Methodology:

  • Temperature Conditioning: Cool the saturated aqueous solution to 4°C . Do not freeze.

    • Mechanism:[1][2][3][4][5] Solubility of the zwitterion decreases significantly with temperature.

  • Anti-Solvent Addition (Dosing): Add cold Ethanol dropwise to the aqueous solution with a ratio of 3:1 (Ethanol:Water) by volume.

    • Rate: 2 mL/min. Slow addition prevents "oiling out" (liquid-liquid phase separation) and promotes defined crystal growth.

    • Agitation: Maintain medium stirring (200-300 RPM). High shear can break fragile carbamate crystals.

  • Aging (Ostwald Ripening): Once addition is complete, allow the slurry to stir at 4°C for 2 hours .

    • Purpose: Allows smaller, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Filtration: Filter rapidly using a sintered glass funnel (Porosity 3) under vacuum.

    • Critical: Perform filtration cold. If the solution warms up, the carbamate may redissolve or decarboxylate.

  • Washing: Wash the filter cake twice with cold Ethanol followed by Diethyl Ether .

    • Reasoning: Ether removes residual water/alcohol without dissolving the zwitterion.

  • Drying: Dry in a vacuum desiccator over

    
     or Silica Gel at Room Temperature (25°C) .
    
    • Warning:Do NOT use a heated oven. Heating >40-50°C will cause decomposition to Piperazine and

      
      .
      

Process Visualization (Workflow Diagram)

The following diagram illustrates the critical decision pathways and speciation logic during the purification process.

PiperazinePurification cluster_stability Critical Stability Zone Start Starting Material: Piperazine (Aq) CO2_Add Reactive Loading: Add CO2 (Gas) at <30°C Start->CO2_Add Dissolution Check_pH Check pH Target: 8.5 - 9.0 CO2_Add->Check_pH Speciation Control Check_pH->CO2_Add pH > 9.5 (Add more CO2) Nucleation Nucleation: Turbidity Observed Check_pH->Nucleation pH Optimized AntiSolvent Anti-Solvent Crystallization: Add Cold Ethanol (3:1 ratio) Nucleation->AntiSolvent Supersaturation Aging Crystal Aging: 2 hrs at 4°C AntiSolvent->Aging Filtration Filtration (Cold) Wash with Et2O Aging->Filtration Drying Vacuum Drying (Ambient Temp ONLY) Filtration->Drying Product Final Product: Piperazine-1-carboxylic acid (Zwitterion) Drying->Product Avoid Heat

Caption: Workflow for the reactive crystallization and isolation of Piperazine-1-carboxylic acid zwitterion.

Quality Control & Characterization

To validate the integrity of the purified crystals, use the following methods. Note that standard LC-MS may cause decarboxylation in the source.

TechniqueExpected ObservationNotes
1H NMR (

)
Distinct shift in ring protons adjacent to N-COO vs N-H.Run at high pH (

) to stabilize the carboxylate, or low temp.
FT-IR (ATR) Strong bands at ~1550 cm⁻¹ (

asymmetric stretch) and ~1400 cm⁻¹.
Absence of ester peaks (~1700 cm⁻¹) confirms acid/zwitterion.
Titration Two equivalence points (Carboxyl and Amine).Use potentiometric titration.
XRD (Powder) Compare against Piperazine Hexahydrate reference.Essential to prove you haven't just crystallized the starting amine hydrate.
Common Pitfalls (Troubleshooting)
  • Product is an oil, not a solid:

    • Cause: Added anti-solvent too fast or temperature was too high.

    • Fix: Re-dissolve in minimum water, cool to 0°C, and add Ethanol very slowly (over 1 hour).

  • Product bubbles during drying:

    • Cause: Decarboxylation due to heat or vacuum instability.

    • Fix: Ensure temperature is <25°C. Release vacuum using dry nitrogen, not air.

  • Analysis shows only Piperazine:

    • Cause: The sample decomposed during preparation for analysis (e.g., dissolved in acidic NMR solvent).

    • Fix: Use buffered

      
       (pH > 8) for NMR analysis.
      

References

  • Bishnoi, S., & Rochelle, G. T. (2000). Thermodynamics of Piperazine/Methyldiethanolamine/Water/Carbon Dioxide. Industrial & Engineering Chemistry Research. Link

    • Context: Establishes the speciation and stability of the piperazine carbam
  • PubChem Compound Summary. (2023). Piperazine-1-carboxylic acid (CID 131766).[6] National Center for Biotechnology Information. Link

    • Context: Chemical structure and basic physicochemical property data.[7][2][3][8][4][6][9][10]

  • Freeman, S. A., et al. (2010). Carbon Dioxide Capture with Concentrated, Aqueous Piperazine. International Journal of Greenhouse Gas Control. Link

    • Context: detailed solubility data of piperazine carbamate species (H+PZCOO-)
  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society. Link

    • Context: Foundational mechanism of amine-CO2 reaction and carbamic acid stability.

Sources

Application

Application Note: Strategic Utilization of Piperazine-1-Carboxylic Acid Architectures in Neurotherapeutics

Abstract The piperazine pharmacophore is a "privileged structure" in central nervous system (CNS) drug discovery, serving as a core scaffold for antidepressants, antipsychotics, and anxiolytics. This guide focuses on the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine pharmacophore is a "privileged structure" in central nervous system (CNS) drug discovery, serving as a core scaffold for antidepressants, antipsychotics, and anxiolytics. This guide focuses on the specific utility of Piperazine-1-carboxylic acid (and its synthetic equivalents) as a critical linker motif. While the free acid (carbamic acid) is inherently unstable, its activated derivatives—carbamoyl chlorides and carbamate esters—are indispensable for synthesizing urea and carbamate-linked neurotherapeutics, most notably the cyclopyrrolone class (e.g., Zopiclone, Eszopiclone). This document details the mechanistic rationale, synthetic protocols, and quality control measures for deploying this moiety in CNS ligand synthesis.

Strategic Rationale: The N1-Carboxyl Linker in CNS Design

The Chemical Paradox (Expertise & Experience)

Researchers often search for "Piperazine-1-carboxylic acid" (CAS: 4137-11-5) as a starting material. However, from a synthetic organic chemistry perspective, N-substituted carbamic acids are unstable and prone to spontaneous decarboxylation to release carbon dioxide and the free amine.

Therefore, successful application requires the use of synthetic equivalents that trap the carboxylate moiety in a stable, electrophilic state. The two primary "active" forms used in drug development are:

  • 1-Chlorocarbonyl piperazines: Highly reactive electrophiles for forming ureas/carbamates.

  • Piperazine-1-carboxylate esters: Stable intermediates (e.g., Ethyl or tert-butyl esters) used as protected forms or for transamidation.

Pharmacophore Properties

In neurological drug design, the Piperazine-1-carboxylate motif serves three specific functions:

  • Rigid Spacing: It holds the distal basic nitrogen (N4) at a precise distance from the aromatic receptor-binding domain (e.g., 5-HT or Dopamine receptors).

  • Hydrogen Bonding: The carbonyl oxygen of the carbamate/urea acts as a critical H-bond acceptor within the receptor pocket.

  • Metabolic Modulation: Unlike a simple alkyl chain, the carbamate linkage is susceptible to specific esterases, allowing for tunable half-lives (e.g., the rapid onset/offset of Zopiclone).

Visual Workflow: Pharmacophore Assembly

The following diagram illustrates the logic flow from the unstable acid concept to the stable drug product, using Zopiclone as the archetype.

G cluster_0 Critical Control Point FreeAcid Piperazine-1-Carboxylic Acid (Unstable Carbamic Acid) Reagent Synthetic Equivalent: 1-Chlorocarbonyl-4-methylpiperazine FreeAcid->Reagent Chlorination (Phosgene/Triphosgene) Intermediate Reactive Acyl-Imidazolium (In Situ Activation) Reagent->Intermediate + Base (NaH/TEA) Scaffold Heteroaromatic Alcohol (Pyrrolopyrazine Core) Scaffold->Intermediate Nucleophilic Attack Drug Final CNS Therapeutic (Zopiclone/Eszopiclone) Intermediate->Drug Esterification

Figure 1: Transformation of the theoretical acid moiety into a functional CNS drug via activated chloride intermediates.

Experimental Protocols

Protocol A: Synthesis of Zopiclone (Carbamate Linkage)

Target: Synthesis of the sedative-hypnotic Zopiclone via the reactive piperazine-carboxylate chloride.

Context: This protocol demonstrates the classic method of introducing the piperazine-1-carboxylate moiety onto a heteroaromatic alcohol. This is the industrial standard for cyclopyrrolones.

Reagents:

  • 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (The Alcohol Core ).

  • 1-Chlorocarbonyl-4-methylpiperazine (The Activated Acid ).

  • Sodium Hydride (NaH) (60% dispersion in oil).

  • Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation of the Alcohol:

    • Charge a flame-dried 3-neck flask with anhydrous DMF (10 volumes relative to substrate) under Nitrogen atmosphere.

    • Add the Alcohol Core (1.0 eq) and cool to 0–5 °C.

    • Critical Step: Add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will occur. Stir for 30–45 minutes at 0–5 °C to ensure complete formation of the alkoxide anion.

    • Why: The alcohol is sterically hindered and requires deprotonation to become a sufficient nucleophile to attack the carbamoyl chloride.

  • Coupling (The Carboxylation Event):

    • Dissolve 1-Chlorocarbonyl-4-methylpiperazine (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the alkoxide mixture over 20 minutes, maintaining temperature < 10 °C.

    • Allow the reaction to warm to room temperature (20–25 °C) and stir for 3–5 hours.

  • Quenching and Isolation:

    • Pour the reaction mixture slowly into ice-cold water (20 volumes). The product (Zopiclone) typically precipitates as a solid.

    • Filter the solid and wash with copious water to remove DMF and inorganic salts.

    • Purification: Recrystallize from Acetonitrile or Ethyl Acetate to remove unreacted piperazine derivatives.

Validation Criteria:

  • HPLC: Purity > 99.5%.

  • 1H NMR (DMSO-d6): Diagnostic shift of the piperazine ring protons due to the electron-withdrawing carbonyl group (typically δ 3.2–3.6 ppm range for the N-CO- protons).

Protocol B: Synthesis of Urea-Linked CNS Ligands

Target: Creating Piperazine-1-carboxamides (Urea linkage) for Dopamine D3/D2 antagonists.

Context: Many antipsychotics require a urea linker between a piperazine and a secondary amine. This protocol uses a "Safe Phosgene" alternative (CDI or Triphosgene) to generate the piperazine-1-carboxylic acid equivalent in situ.

Reagents:

  • 1-(2,3-Dichlorophenyl)piperazine (DCPP) or similar aryl-piperazine.

  • 1,1'-Carbonyldiimidazole (CDI).

  • Target Primary/Secondary Amine (R-NH2).

  • Dichloromethane (DCM).

Methodology:

  • Formation of the Imidazolide Intermediate:

    • Dissolve CDI (1.1 eq) in anhydrous DCM at 0 °C.

    • Add the Aryl-piperazine (1.0 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Mechanism:[1][2][3][4] This forms the Piperazine-1-carbonyl imidazole , a stable but reactive species that mimics the piperazine-1-carboxylic acid structure.

  • Amine Coupling:

    • Add the Target Amine (R-NH2) (1.0 eq) to the mixture.

    • Reflux at 40 °C for 4–6 hours.

    • Why: The amine nucleophile displaces the imidazole leaving group, forming the stable urea bond.

  • Workup:

    • Wash organic layer with 1N HCl (to remove unreacted imidazole/piperazine) and then saturated NaHCO3.

    • Dry over Na2SO4 and concentrate.

Quality Control & Stability Data

When synthesizing drugs using piperazine-1-carboxylic acid derivatives, specific degradation pathways must be monitored.

ParameterSpecificationMethodRationale
Residual Piperazine < 0.1%GC-MS or HPLCUnreacted piperazine is a sensitizer and lacks the linker necessary for receptor binding.
Hydrolysis Product < 0.5%HPLC (Reverse Phase)The carbamate/urea linkage can hydrolyze back to the amine and CO2 in the presence of moisture/acid.
Chiral Purity > 99.0% eeChiral HPLCCritical for Eszopiclone synthesis (S-isomer is active). Racemization can occur during base-catalyzed coupling.
Diagram: Metabolic Stability vs. Linker Type

The choice of the carboxylic acid derivative impacts the drug's metabolic fate.

Stability cluster_1 Linker Stability in CNS Environment Carbamate Carbamate Linker (e.g., Zopiclone) Esterase Esterase Hydrolysis Carbamate->Esterase Rapid Cleavage Urea Urea Linker (e.g., Cariprazine analogs) Stable Metabolically Stable Urea->Stable High Persistence

Figure 2: Stability profile of Piperazine-1-carboxylic acid derivatives. Carbamates offer short half-lives (hypnotics), while ureas offer duration (antipsychotics).

References

  • Synthesis of Eszopiclone and Zopiclone. ChemicalBook/Vertex Research. Detailed reaction schemes for the condensation of chlorocarbonyl piperazine with pyrrolopyrazine derivatives.

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry (Elsevier), 2023.[5] Discusses the synthesis and binding affinity of piperazine carboxylic acid derivatives in cholinergic pathways.

  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 2018.[6] Provides data on the degradation rates of piperazine derivatives, relevant for pharmacokinetic modeling.

  • Process for the preparation of Zopiclone. US Patent 20080015197A1. Describes the industrial protocol for using 1-chlorocarbonyl-4-methyl piperazine hydrochloride.

  • Piperazine derivatives: a potential tool for the treatment of neurological disorders. PharmacologyOnLine, 2020. A review of the neurobiological effects and structural advantages of the piperazine scaffold.

Sources

Method

incorporation of Piperazine-1-carboxylic acid into polymer backbones

Application Note: Strategic Incorporation of Piperazine-Carboxylate Motifs into Functional Polymer Backbones Part 1: Strategic Rationale & Chemical Logic The incorporation of piperazine-carboxylic acid derivatives into p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Piperazine-Carboxylate Motifs into Functional Polymer Backbones

Part 1: Strategic Rationale & Chemical Logic

The incorporation of piperazine-carboxylic acid derivatives into polymer backbones is a high-value strategy in drug delivery and membrane technology. However, a critical chemical distinction must be made immediately to ensure experimental success:

  • Piperazine-1-carboxylic acid (Carbamic Acid): As a free acid, this species is unstable and spontaneously decarboxylates. In polymer chemistry, this motif is successfully incorporated as a Piperazine-1-carboxylate ester (Carbamate/Urethane linkage) . This linkage offers hydrolytic sensitivity and pH-dependent degradation.

  • Piperazine-2-carboxylic acid (Cyclic Amino Acid): This is a stable, chiral amino acid analogue. Incorporating this isomer creates rigid Polyamides with pendant secondary amines, ideal for zwitterionic membranes and pH-responsive hydrogels.

Why use these Motifs?

  • The "Proton Sponge" Effect: The piperazine ring possesses two nitrogen atoms (pKa₁ ~5.3, pKa₂ ~9.7). Incorporating this ring into the backbone allows the polymer to buffer endosomal pH, facilitating endosomal escape for gene/drug delivery vectors.

  • Conformational Rigidity: The cyclic nature of piperazine restricts bond rotation, increasing the glass transition temperature (

    
    ) and mechanical strength of the resulting polymer compared to linear ethylenediamine analogues.
    

Part 2: Synthesis Protocols

Protocol A: Synthesis of Poly(piperazine-1-carboxylate) via Activated Carbonates

Target Application: pH-responsive, biodegradable drug carriers.

Mechanism: Direct reaction of piperazine with diols using phosgene is hazardous. This protocol uses bis(4-nitrophenyl) carbonate activated diols to form the "Piperazine-1-carboxylic acid" ester backbone safely.

Materials:

  • Piperazine (anhydrous)

  • Diol linker (e.g., 1,6-Hexanediol or PEG-diol)

  • Bis(4-nitrophenyl) carbonate (BNPC)

  • Solvent: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Base: Triethylamine (TEA)

Step-by-Step Methodology:

  • Activation of Diol (Pre-polymerization):

    • Dissolve 10 mmol of 1,6-Hexanediol in 20 mL anhydrous DCM.

    • Add 22 mmol of BNPC (10% excess) and 22 mmol TEA.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • Purification: Precipitate into cold diethyl ether to isolate the Bis(4-nitrophenyl) carbonate-activated diol. Dry under vacuum.

  • Polycondensation:

    • Dissolve 5 mmol of the activated diol (from Step 1) in 10 mL dry DMF.

    • Add 5 mmol of anhydrous Piperazine dissolved in 5 mL DMF dropwise.

    • Critical Control: Maintain reaction temperature at 60°C. The leaving group (p-nitrophenol) is yellow; color intensity indicates reaction progress.

    • Stir for 24 hours under Nitrogen atmosphere.

  • Work-up:

    • Precipitate the polymer into excess cold methanol.

    • Dialyze (MWCO 3.5 kDa) against distilled water to remove residual p-nitrophenol and monomers.

    • Lyophilize to obtain the white Poly(piperazine-1-carboxylate) powder.

Data Output Structure:

ParameterValueMethod of Verification
Yield 65-75%Gravimetric
Mw (GPC) 12,000 - 25,000 DaGPC (DMF eluent, PMMA standards)
Linkage Carbamate (Urethane)FTIR (1690 cm⁻¹ C=O stretch)
pKa (Apparent) ~6.2Potentiometric Titration
Protocol B: Interfacial Polymerization of Piperazine-2-amide

Target Application: Nanofiltration Membranes (TFC).

Mechanism: This protocol incorporates Piperazine-2-carboxylic acid into a polyamide network. The carboxylic acid group remains pendant (unreacted) or participates in H-bonding, increasing hydrophilicity and fouling resistance.

Materials:

  • Aqueous Phase: Piperazine-2-carboxylic acid (1.0 wt%), NaOH (to adjust pH to 10).

  • Organic Phase: Trimesoyl Chloride (TMC) (0.1 wt%) in n-Hexane.

  • Support: Polysulfone (PSf) ultrafiltration membrane.

Step-by-Step Methodology:

  • Aqueous Phase Preparation:

    • Dissolve Piperazine-2-carboxylic acid in deionized water.

    • Critical Step: Add NaOH to adjust pH to ~10.5. This ensures the secondary amines are deprotonated (nucleophilic) while the carboxylic acid is ionized (solubilizing the monomer).

    • Add 0.1% Sodium Dodecyl Sulfate (SDS) as a surfactant.

  • Interfacial Reaction:

    • Immerse the PSf support in the aqueous solution for 2 minutes.

    • Remove and use a rubber roller to remove excess droplets (preventing defects).

    • Contact the surface with the Organic Phase (TMC/Hexane) for 30 seconds.

    • Observation: A thin "skin" layer forms instantly at the interface.

  • Post-Treatment:

    • Cure the membrane in an oven at 60°C for 10 minutes (promotes cross-linking).

    • Wash thoroughly with DI water to remove unreacted amines.

Part 3: Visualization of Pathways

The following diagram illustrates the chemical divergence between the two protocols: the formation of the Carbamate backbone (Protocol A) versus the Polyamide backbone (Protocol B).

PiperazinePolymers Monomer1 Piperazine (Secondary Diamine) Inter1 Intermediate: Carbamate Formation Monomer1->Inter1 Nucleophilic Attack Monomer2 Piperazine-2-Carboxylic Acid (Cyclic Amino Acid) Inter2 Intermediate: Interfacial Amidation Monomer2->Inter2 Interfacial Contact ReagentA Bis-Activated Carbonate (e.g., Nitrophenyl-O-CO-O-R-O-CO-O-Nitrophenyl) ReagentA->Inter1 Leaving Group: p-Nitrophenol ReagentB Trimesoyl Chloride (TMC) (Acid Chloride) ReagentB->Inter2 Crosslinking ProductA Poly(Piperazine-1-Carboxylate) [Polyurethane-like Backbone] pH-Degradable Linkers Inter1->ProductA Polycondensation (60°C) ProductB Poly(Piperazine-2-Amide) [Polyamide Network] Pendant COOH Groups Inter2->ProductB Thin Film Formation DrugDel Drug Delivery ProductA->DrugDel Endosomal Escape (Proton Sponge) Membrane Water Purification ProductB->Membrane Nanofiltration (Hydrophilic Surface)

Caption: Divergent synthesis pathways for Piperazine-1-carboxylate (Linear, degradable) and Piperazine-2-amide (Network, stable) polymers.

Part 4: Characterization & Validation

To ensure scientific integrity, the following validation steps are mandatory:

  • NMR Verification (Regioselectivity):

    • Protocol A: ¹H NMR (DMSO-d6) should show a shift in the piperazine ring protons from 2.8 ppm (free amine) to 3.4-3.6 ppm (carbamate). The absence of aromatic protons (unless the linker is aromatic) confirms the removal of the p-nitrophenol activating group.

    • Protocol B: ATR-FTIR is preferred for thin films. Look for the Amide I band (1640 cm⁻¹) and Amide II band (1540 cm⁻¹). A broad peak at 3300-3500 cm⁻¹ indicates the pendant -COOH and -NH groups from the Piperazine-2-carboxylic acid.

  • Potentiometric Titration (Buffering Capacity):

    • Dissolve 50 mg of polymer in 0.1 M NaCl.

    • Titrate with 0.1 M HCl from pH 10 to pH 3.

    • Success Criterion: A plateau in the titration curve between pH 5.0 and 7.0 indicates the "Proton Sponge" capability, essential for lysosomal escape applications [1].

  • Gel Permeation Chromatography (GPC):

    • Note: Piperazine polymers often interact with GPC columns due to basicity. Add 0.1 M LiBr or Triethylamine to the eluent (DMF) to suppress absorption and obtain accurate molecular weights [2].

References

  • L. Z. Feng, et al. "The proton sponge effect: A review of the mechanism and its application in drug delivery." Journal of Controlled Release, vol. 200, 2015.

  • S. R. Sandler, W. Karo. "Polymer Synthesis: Volume 1 - Polyurethanes and Polyureas." Academic Press, 1992.
  • Cadotte, J. E., et al. "Interfacial synthesis of piperazine-based polyamides for nanofiltration." Journal of Membrane Science, 2021 (Review of historical and modern techniques).

  • Aidic. "Biopolymer Modified with Piperazine-2-Carboxylic Acid for Carbon Dioxide Adsorption." Chemical Engineering Transactions, vol. 32, 2013.

Application

Application Notes and Protocols: High-Throughput Screening and Mechanistic Analysis of Enzyme Inhibition by Piperazine-1-Carboxylic Acid Derivatives

Introduction: The Privileged Role of Piperazine Scaffolds in Modern Drug Discovery The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including two nitrogen atoms that can be readily functionalized, allow for the fine-tuning of a molecule's solubility, lipophilicity, and pharmacokinetic profile.[1] This synthetic tractability has led to the incorporation of piperazine moieties into numerous approved drugs, targeting a wide range of diseases.[3][4][5] Among the diverse chemical space of piperazine-containing molecules, piperazine-1-carboxylic acid derivatives have emerged as a particularly promising class of enzyme inhibitors. These compounds have demonstrated significant potential in modulating the activity of various enzymes implicated in disease, making them attractive candidates for drug development programs.[6][7]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the characterization of piperazine-1-carboxylic acid derivatives as enzyme inhibitors. We will delve into the principles of enzyme inhibition assays, provide step-by-step protocols for determining key inhibitory parameters, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery projects.

Section 1: Foundational Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools in drug discovery, allowing for the quantification of a compound's ability to modulate the activity of a specific enzyme target.[8][9] The primary goal of these assays is to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]

Understanding Inhibition Modalities

Enzyme inhibitors can be broadly classified based on their mechanism of action. A thorough understanding of these mechanisms is crucial for interpreting assay results and guiding lead optimization efforts.[12][13]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[13][14]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. In this case, the inhibitor does not prevent substrate binding.[13][14][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.[13][14]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.

  • Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.[16][17]

The following diagram illustrates the workflow for determining the mode of action of an enzyme inhibitor.

inhibition_workflow Workflow for Determining Inhibitor Mode of Action A Initial Screening: Determine IC50 B Kinetic Analysis: Vary [Substrate] and [Inhibitor] A->B E Reversibility Test: Dialysis or Jump Dilution A->E C Data Plotting: Lineweaver-Burk or Michaelis-Menten B->C D Identify Inhibition Type: Competitive, Non-competitive, Uncompetitive, or Mixed C->D F Determine Ki D->F

Caption: A logical workflow for characterizing enzyme inhibitors.

Section 2: Experimental Design and Assay Development

A well-designed enzyme inhibition assay is critical for obtaining reliable and meaningful data. This section outlines the key considerations for developing a robust assay for screening piperazine-1-carboxylic acid derivatives.

Essential Assay Components and Optimization

Prior to initiating inhibitor screening, it is imperative to establish optimal assay conditions. This involves the careful characterization of the enzyme and substrate, as well as the selection of an appropriate buffer system.

ParameterKey ConsiderationRationale
Enzyme Concentration Use a concentration that yields a linear reaction rate over the desired time course.Ensures that the measured activity is proportional to the amount of active enzyme.[18]
Substrate Concentration For IC50 determination, a substrate concentration at or near the Michaelis constant (Km) is often used.[19]This condition provides a good balance for detecting competitive and non-competitive inhibitors.
Buffer pH and Ionic Strength Optimize for maximal enzyme activity and stability.Enzyme activity is highly dependent on pH and ionic conditions.
Temperature Maintain a constant and optimal temperature throughout the assay.Temperature fluctuations can significantly impact reaction rates.
Cofactors and Additives Include any necessary cofactors (e.g., metal ions, coenzymes) and consider additives like BSA to prevent enzyme denaturation.[19]Ensures the enzyme is in its active conformation.
Controls: The Foundation of a Self-Validating System

The inclusion of appropriate controls is non-negotiable for a valid enzyme inhibition assay.

  • Positive Control: A known inhibitor of the target enzyme. This validates that the assay can detect inhibition.

  • Negative Control (Vehicle Control): The reaction mixture containing the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent on enzyme activity.

  • No-Enzyme Control: The reaction mixture without the enzyme. This establishes the background signal.

  • No-Substrate Control: The reaction mixture without the substrate. This confirms that the observed signal is dependent on substrate turnover.

Section 3: Detailed Protocols for Inhibition Assays

This section provides step-by-step protocols for determining the IC50 value of a piperazine-1-carboxylic acid derivative and for elucidating its mechanism of inhibition.

Protocol 1: Determination of IC50

The IC50 value is a measure of the inhibitor's potency and is determined by measuring enzyme activity across a range of inhibitor concentrations.[11]

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Piperazine-1-carboxylic acid derivative stock solution (typically in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well or 384-well microplates

  • Multichannel pipette

  • Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the piperazine-1-carboxylic acid derivative stock solution in the assay buffer. A common starting concentration is 100 µM, with 10-12 dilution points in a 2-fold or 3-fold series.

  • Assay Plate Setup:

    • Add a fixed volume of the diluted inhibitor solutions to the appropriate wells of the microplate.

    • Include wells for the positive control, negative (vehicle) control, and no-enzyme control.

  • Enzyme Addition and Pre-incubation:

    • Add a pre-determined concentration of the enzyme to all wells except the no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Measure the rate of product formation or substrate depletion over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates to the negative (vehicle) control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[20]

ic50_determination IC50 Determination Workflow A Prepare Inhibitor Dilutions B Add Inhibitor and Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Reaction Rate D->E F Plot % Inhibition vs. [Inhibitor] E->F G Calculate IC50 F->G

Caption: Step-by-step workflow for IC50 determination.

Protocol 2: Mechanism of Inhibition (MOI) Studies

MOI studies are performed to understand how a piperazine-1-carboxylic acid derivative inhibits the enzyme. This involves measuring enzyme kinetics at various substrate and inhibitor concentrations.[12]

Procedure:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor. Typically, 5-6 substrate concentrations and 4-5 inhibitor concentrations are used. The inhibitor concentrations should be chosen to bracket the IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).

  • Perform the Assay:

    • Follow the general procedure outlined in Protocol 1, but for each inhibitor concentration, measure the reaction rates at all the different substrate concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.[21]

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

  • Determine the Inhibition Constant (Ki):

    • The Ki is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the slopes and intercepts of the Lineweaver-Burk plot or by non-linear regression analysis of the raw data.

Section 4: Troubleshooting Common Issues

Enzyme inhibition assays can be prone to artifacts and errors. A systematic approach to troubleshooting is essential for ensuring data quality.

IssuePotential CauseSuggested Solution
High Variability between Replicates Pipetting errors, temperature gradients across the plate, enzyme instability.Use calibrated pipettes, ensure uniform temperature, check enzyme stability over the assay duration.
Poor Z'-factor Low signal-to-background ratio, high data variability.Optimize assay conditions (enzyme/substrate concentrations), use a more sensitive detection method.
False Positives Compound interference (e.g., aggregation, fluorescence quenching), non-specific inhibition.Perform counter-screens, test for compound aggregation, use detergents in the assay buffer.
Inconsistent IC50 Values Variations in assay conditions (e.g., substrate concentration, incubation time), inhibitor instability.Standardize all assay parameters, check the stability of the inhibitor in the assay buffer.[22]

Conclusion

Piperazine-1-carboxylic acid derivatives represent a valuable class of molecules for the development of novel enzyme inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of these compounds. By adhering to sound experimental design, incorporating appropriate controls, and employing rigorous data analysis, researchers can confidently characterize the inhibitory potential and mechanism of action of their compounds, thereby accelerating the drug discovery process.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]

  • Enzyme Inhibition. (2025). Biology LibreTexts. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Retrieved from [Link]

  • Biochemistry | Enzyme Inhibition. (2017). YouTube. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Retrieved from [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023). Assiut University.
  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Enzyme Inhibition. (n.d.). Fiveable. Retrieved from [Link]

  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • Sildenafil. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Developing Radiolabeled Piperazine-1-carboxylic Acid for Imaging Studies

Introduction: The Significance of the Piperazine Scaffold in Molecular Imaging The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Scaffold in Molecular Imaging

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2] Its versatile binding capabilities and favorable physicochemical properties make it an attractive framework for the design of novel therapeutic and diagnostic agents.[1][3] In the realm of molecular imaging, particularly Positron Emission Tomography (PET), piperazine derivatives are of significant interest for their ability to be tailored to interact with a variety of biological targets within the central nervous system and periphery.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of radiolabeled piperazine-1-carboxylic acid derivatives for imaging studies. We will delve into the synthesis of precursors, radiolabeling methodologies with Carbon-11 and Fluorine-18, and the requisite quality control, in vitro, and in vivo evaluation of these novel imaging agents.

Part 1: Precursor Synthesis for Radiolabeling

The synthesis of a suitable precursor is a critical first step in the development of a radiolabeled imaging agent. The precursor must possess a functional group amenable to radiolabeling and a protecting group strategy that allows for regioselective introduction of the radionuclide. For piperazine-1-carboxylic acid derivatives, a common strategy involves the synthesis of a mono-substituted piperazine that can be subsequently radiolabeled.

Protocol 1: Synthesis of a Mono-Substituted Piperazine Precursor

This protocol describes a general method for the synthesis of a mono-Boc-protected piperazine derivative, a versatile precursor for subsequent radiolabeling. The principle lies in the in-situ formation of a piperazine-1-ium cation to prevent disubstitution.[5]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the cooled piperazine solution over a period of 1 hour.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the mono-Boc-protected piperazine precursor.

Causality Behind Experimental Choices:

  • The use of an excess of piperazine helps to minimize the formation of the di-substituted product.

  • The slow addition of (Boc)₂O at low temperature controls the exothermicity of the reaction and improves the selectivity for mono-protection.

  • The aqueous work-up removes unreacted piperazine and other water-soluble byproducts.

  • Column chromatography is essential for obtaining a highly pure precursor, which is critical for successful and clean radiolabeling.

Part 2: Radiolabeling Methodologies

The choice of radionuclide is a key consideration in the design of a PET tracer. Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the most commonly used positron emitters in PET imaging due to their favorable decay characteristics.[6]

Section 2.1: ¹¹C-Labeling via Carboxylation

Direct ¹¹C-carboxylation is a powerful method for introducing the ¹¹C=O group into a molecule. This can be achieved by reacting a suitable precursor with cyclotron-produced [¹¹C]CO₂.

Protocol 2: ¹¹C-Carboxylation of a Piperazine Precursor

This protocol outlines a general procedure for the ¹¹C-carboxylation of a mono-protected piperazine precursor.

Materials:

  • Mono-Boc-protected piperazine precursor

  • [¹¹C]CO₂ produced from a cyclotron

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., MeMgBr) or an organolithium reagent (e.g., n-BuLi)

  • Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Precursor Preparation: Dissolve the mono-Boc-protected piperazine precursor in anhydrous THF in a reaction vial.

  • Trapping of [¹¹C]CO₂: Bubble the [¹¹C]CO₂ from the cyclotron through the solution of the Grignard or organolithium reagent in THF at low temperature (-78 °C) to form the corresponding [¹¹C]carboxylate.

  • Reaction: Add the solution of the piperazine precursor to the [¹¹C]carboxylate and allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quenching: Quench the reaction by adding aqueous HCl.

  • Purification: Purify the crude product using a semi-preparative HPLC system to isolate the [¹¹C]piperazine-1-carboxylic acid derivative.

  • Formulation: The purified product is typically formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is crucial as Grignard and organolithium reagents are highly reactive with water.

  • Low temperatures for trapping [¹¹C]CO₂ enhance the efficiency of the carboxylation reaction.

  • HPLC purification is essential to separate the radiolabeled product from unreacted precursor and other impurities, ensuring high radiochemical purity.[7][8][9][10]

Section 2.2: ¹⁸F-Labeling via Nucleophilic Substitution

¹⁸F is often favored for its longer half-life (109.8 minutes) compared to ¹¹C (20.4 minutes), which allows for longer imaging studies and distribution to facilities without a cyclotron.[11] A common method for ¹⁸F-labeling is nucleophilic substitution on a precursor containing a good leaving group.

Protocol 3: Two-Step ¹⁸F-Fluorination of a Piperazine Derivative

This protocol describes a two-step approach for ¹⁸F-labeling, which involves the synthesis of an ¹⁸F-labeled building block that is then coupled to the piperazine core.[12]

Step 1: Synthesis of [¹⁸F]fluoroethyl tosylate

  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The water is removed by azeotropic distillation.

  • Reaction: The dried [¹⁸F]fluoride is reacted with ethylene glycol ditosylate in acetonitrile at high temperature (e.g., 85 °C) for 10 minutes.

  • Purification: The resulting [¹⁸F]fluoroethyl tosylate is purified using a solid-phase extraction (SPE) cartridge.

Step 2: Coupling to the Piperazine Precursor

  • Precursor: A mono-protected piperazine with a free secondary amine is used.

  • Reaction: The purified [¹⁸F]fluoroethyl tosylate is reacted with the piperazine precursor in a suitable solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 100 °C) for 15 minutes.

  • Deprotection (if necessary): If a protecting group like Boc is present, it is removed using an acid (e.g., trifluoroacetic acid).

  • Purification: The final ¹⁸F-labeled piperazine-1-carboxylic acid derivative is purified by semi-preparative HPLC.

  • Formulation: The product is formulated in a suitable buffer for injection.

Causality Behind Experimental Choices:

  • The two-step approach is often more reliable and provides higher radiochemical yields than direct fluorination of a complex molecule.[12]

  • The use of a phase transfer catalyst is necessary to enhance the nucleophilicity of the [¹⁸F]fluoride in the organic solvent.

  • SPE and HPLC purification steps are critical for ensuring the final product is free of impurities that could affect the imaging results.[11]

Part 3: Quality Control of Radiolabeled Piperazine Derivatives

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for human use.[13]

Table 1: Quality Control Specifications for ¹¹C and ¹⁸F-labeled Piperazine Tracers

ParameterSpecificationMethod
Identity Retention time of the product matches that of a non-radioactive standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC with radioactivity and UV detectors
Radionuclidic Purity > 99.9% (absence of other radioisotopes)Gamma spectroscopy
Specific Activity > 1 Ci/µmol at the time of injectionCalculated from HPLC data (radioactivity and mass)
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents Within USP limits (e.g., Ethanol < 5000 ppm)Gas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility No microbial growthSterility testing (e.g., direct inoculation or membrane filtration)

Part 4: In Vitro and In Vivo Evaluation

Section 4.1: In Vitro Binding Assays

In vitro binding assays are essential to characterize the affinity and selectivity of the newly synthesized radiotracer for its biological target.[14][15]

Protocol 4: In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the radiolabeled piperazine derivative.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., sigma receptors from guinea pig brain)[16]

  • Radiolabeled piperazine-1-carboxylic acid derivative

  • A known competing ligand (non-radioactive)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid and counter

Procedure:

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of increasing concentrations of the non-radioactive competing ligand.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. The IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Using a well-characterized competing ligand allows for the determination of the affinity of the new radiotracer for the target.

  • Rapid filtration is crucial to minimize dissociation of the radioligand-receptor complex during the separation step.

Section 4.2: In Vivo Imaging Studies

In vivo PET imaging studies in animal models are performed to evaluate the biodistribution, pharmacokinetics, and target engagement of the radiotracer.[17][18][19]

Protocol 5: PET Imaging in a Rodent Model

Animal Model:

  • The choice of animal model depends on the biological target. For neuroimaging, rats or mice are commonly used.[20] For oncology applications, tumor-bearing xenograft models are employed.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed.

  • Radiotracer Injection: Inject a bolus of the radiolabeled piperazine derivative intravenously (e.g., via the tail vein).

  • PET Scan: Acquire dynamic or static PET images over a specified period (e.g., 60-90 minutes).

  • CT or MRI Scan: A co-registered CT or MRI scan is often performed for anatomical localization.

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the images corresponding to different organs and the target tissue.

    • Generate time-activity curves (TACs) for each ROI to assess the uptake and clearance of the radiotracer.

    • Calculate standardized uptake values (SUVs) for quantitative analysis.

  • Blocking Studies: To demonstrate target-specific binding, a separate group of animals can be pre-treated with a high dose of a non-radioactive blocking agent before the radiotracer injection. A significant reduction in uptake in the target tissue indicates specific binding.

Causality Behind Experimental Choices:

  • Anesthesia is necessary to prevent animal movement during the scan, which would degrade image quality.

  • Dynamic imaging provides valuable information on the pharmacokinetics of the tracer.

  • Blocking studies are the gold standard for demonstrating the in vivo specificity of a radiotracer.

Visualization of Workflows

Diagram 1: General Workflow for Radiotracer Development

G cluster_0 Pre-Clinical Development cluster_1 Evaluation Precursor Synthesis Precursor Synthesis Radiolabeling Radiolabeling Precursor Synthesis->Radiolabeling [¹¹C]CO₂ or [¹⁸F]F⁻ Purification (HPLC) Purification (HPLC) Radiolabeling->Purification (HPLC) Quality Control Quality Control Purification (HPLC)->Quality Control In Vitro Assays In Vitro Assays Quality Control->In Vitro Assays Binding Affinity In Vivo Imaging In Vivo Imaging In Vitro Assays->In Vivo Imaging Pharmacokinetics Data Analysis Data Analysis In Vivo Imaging->Data Analysis Clinical Translation Clinical Translation Data Analysis->Clinical Translation

Caption: A streamlined workflow for the development of a novel PET radiotracer.

Diagram 2: ¹¹C-Carboxylation Reaction Pathway

G [¹¹C]CO₂ [¹¹C]CO₂ Intermediate [¹¹C]Carboxylate Intermediate [¹¹C]CO₂->Intermediate Grignard/Organolithium Precursor Precursor Final_Product [¹¹C]Piperazine-1-carboxylic acid Intermediate->Final_Product Reaction

Caption: The reaction pathway for ¹¹C-carboxylation of a piperazine precursor.

References

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(3), 31114-31123. [Link]

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. [Link]

  • Förster, C., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 117513. [Link]

  • Kavková, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • Özkay, Y., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 243-251. [Link]

  • Zaccone, F., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6030. [Link]

  • Contino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 1957-1967. [Link]

  • Wurzer, A., et al. (2023). Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. Cancers, 15(9), 2596. [Link]

  • Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Bioorganic & Medicinal Chemistry, 96, 117519. [Link]

  • Smazynska, H. & Voelkel, A. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Chromatographia, 62(3-4), 169-173. [Link]

  • Miller, P. W., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • IAEA. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Radioisotopes and Radiopharmaceuticals Series, No. 4. [Link]

  • Dalmonego, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7119. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]

  • Miranda, A., et al. (2022). Use of animal models in preclinical radiotracer imaging. [Link]

  • Abbasi, M., et al. (2018). Binding affinities of the piperazine and piperazinone ligands 5a-8b and... [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-47. [Link]

  • Smazynska, H. & Voelkel, A. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Chromatographia, 62(3-4), 169-173. [Link]

  • Krasikova, R. N. (2020). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 25(22), 5431. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-356. [Link]

  • Saxena, A., et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals, 14(3), 221-237. [Link]

  • El-Sayed, N. F., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270928. [Link]

  • Santos, M. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico. [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. [Link]

  • Toureq, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3536. [Link]

  • Chen, Y.-C., et al. (2024). The Impact of PET Imaging on Translational Medicine: Insights from Large-Animal Disease Models. International Journal of Molecular Sciences, 25(3), 1787. [Link]

  • EFOMP. (n.d.). EFOMP's GUIDELINE | Quality controls in PET/CT and PET/MR. [Link]

  • Paw, B., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(3), 187-192. [Link]

  • Moga, M. A., et al. (2023). Correlation of Neuroimaging Biomarkers and Pharmacogenetic Profiles in Optimizing Personalized Therapy in Children and Adolescents with Psychotic Disorders. Medicina, 59(11), 1993. [Link]

  • Choi, S. R., et al. (2004). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Bioorganic & Medicinal Chemistry, 12(3), 551-558. [Link]

  • Charles River Laboratories. (n.d.). Preclinical PET & SPECT Imaging Services. [Link]

  • Miller, P. W., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Discovery and Therapeutics, 2(6), 1-10. [Link]

  • Paudel, R. (2022). New 18F PET Tracers and Novel Methods for their Production. Doctoral dissertation, University of Missouri-Columbia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing di-substitution in Piperazine-1-carboxylic acid reactions

The following technical guide addresses the challenge of preventing di-substitution (bis-functionalization) during the synthesis and utilization of Piperazine-1-carboxylic acid derivatives (commonly encountered as -Boc,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the challenge of preventing di-substitution (bis-functionalization) during the synthesis and utilization of Piperazine-1-carboxylic acid derivatives (commonly encountered as


-Boc, 

-Cbz, or

-Fmoc piperazines).

Executive Summary & Mechanistic Logic

The core challenge in synthesizing Piperazine-1-carboxylic acid derivatives (mono-carbamates) is the statistical probability of reacting both nitrogen atoms (N1 and N4). In a standard nucleophilic substitution with a 1:1 stoichiometric ratio, the resulting product distribution typically follows a statistical 1:2:1 ratio (Unreacted : Mono : Bis), resulting in low yields and difficult purification.

To achieve high selectivity (>90%) for the mono-substituted product, one must exploit the pKa differential between the two nitrogen atoms.

The pKa Switch Mechanism

Piperazine possesses two distinct pKa values.[1] By controlling the pH, we can "mask" one nitrogen atom as an unreactive ammonium salt while leaving the other as a reactive free amine.

SpeciesStatepKa (approx)Reactivity toward Electrophiles
N,N'-Diprot

~5.3Inert (Protected)
Mono-prot

~9.7Selective (Target Species)
Free Base

N/APromiscuous (Leads to Di-sub)

Key Insight: Conducting the reaction at a pH between 5.5 and 6.0 ensures that the majority of piperazine exists as the monohydrochloride salt . The protonated nitrogen is non-nucleophilic, effectively preventing di-substitution.

Troubleshooting & FAQs

Direct solutions for common experimental failures.

Q1: I am using a 1:1 ratio of Piperazine to Boc-anhydride, but I still isolate 20-30% bis-Boc product. Why?

Diagnosis: Local Concentration Effects. Even if the overall stoichiometry is 1:1, adding the electrophile (e.g.,


) too quickly creates localized zones of high concentration. In these zones, the newly formed mono-Boc piperazine (which is still nucleophilic) competes with unreacted piperazine for the electrophile.
Solution: 
  • Dissolve the electrophile in a solvent (dilution factor 10x).

  • Add the electrophile dropwise to a vigorously stirred solution of piperazine.

  • Better yet: Switch to the Monohydrochloride Method (see Protocol A below) to thermodynamically prevent the second reaction.

Q2: My mono-protected product is water-soluble and I'm losing it during extraction.

Diagnosis: Amphoteric Nature. Piperazine-1-carboxylic acids (and mono-Boc derivatives) contain a basic secondary amine (N4). If you wash with acidic water (pH < 8), the product protonates and stays in the aqueous phase. Solution:

  • Extraction pH: Adjust the aqueous workup to pH > 11 (using NaOH or

    
    ) before extracting with organic solvent (DCM or EtOAc). This ensures the N4 amine is deprotonated and lipophilic.
    
  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

Q3: Can I use "Piperazine-1-carboxylic acid" (the free acid) directly for coupling?

Diagnosis: Zwitterionic Polymerization. The free acid (


) is unstable and zwitterionic. Attempting to activate the carboxylic acid (e.g., with EDC/NHS) without protecting the N4 amine will lead to rapid self-polymerization (intermolecular amide bond formation).
Solution: 
You must use an N4-protected  variant (e.g., 1-Boc-4-Cbz-piperazine) if you intend to react the carboxylic acid, OR use the ester form (e.g., Ethyl piperazine-1-carboxylate) and hydrolyze carefully after the N4 reaction.

Experimental Protocols

Self-validating workflows for high-purity synthesis.

Protocol A: The Monohydrochloride "pH Switch" Method

Recommended for synthesis of N-Boc, N-Cbz, or N-Fmoc piperazines.

Reagents:

  • Piperazine (anhydrous)[2]

  • HCl (conc. or 4M dioxane solution)

  • Electrophile (e.g.,

    
    )[3]
    
  • Solvent: Methanol or Ethanol

Step-by-Step:

  • Salt Formation: Dissolve Piperazine (10 mmol) in Ethanol (30 mL). Add HCl (10 mmol, 1.0 eq) dropwise.

    • Validation: The solution should warm slightly. Ensure pH is ~6 (using wet pH paper).

    • Note: This generates Piperazine Monohydrochloride in situ.[4]

  • Acylation: Add

    
     (10 mmol, 1.0 eq) dissolved in Ethanol (10 mL) dropwise over 30 minutes at Room Temperature.
    
    • Mechanism:[3][5][6][7][8] As the free amine reacts, the equilibrium shifts to deprotonate more monohydrochloride, maintaining a steady supply of mono-reactive species without exposing free di-amine.

  • Stir: Agitate for 12 hours.

  • Workup (Critical):

    • Evaporate Ethanol.

    • Redissolve residue in water.

    • Wash 1: Extract with Diethyl Ether (removes any Bis-Boc impurity, which is non-basic). Discard organic layer.

    • Basify: Adjust aqueous layer to pH > 12 using 4M NaOH.

    • Extract 2: Extract with DCM (

      
       mL). The Mono-Boc product is now in the DCM.
      
    • Dry (

      
      ) and concentrate.[9][10]
      

Expected Yield: 85-95% Mono-substituted product. Bis-impurity: < 2%.[9]

Protocol B: The "High-Dilution Excess" Method

Alternative if pH control is difficult (e.g., non-protic solvents).

  • Dissolve Piperazine (5.0 equivalents ) in DCM.

  • Add Electrophile (1.0 equivalent) in DCM very slowly (over 2 hours) at 0°C.

  • Workup: Wash the organic layer with water (

    
    ). Excess piperazine partitions into the water; the mono-carbamate stays in DCM.
    
    • Drawback: High waste of piperazine; tedious washing required.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic vs. thermodynamic control pathways.

PiperazineSelectivity cluster_0 Reaction Zone (pH Controlled) Pip Piperazine (Free Base) PipH Piperazine Mono-HCl Pip->PipH + 1 eq HCl (pH ~6) Mono Mono-Substituted (Target) Pip->Mono + Electrophile (Fast) PipH2 Piperazine Di-HCl PipH->PipH2 + Excess Acid (pH < 3) PipH->Mono Controlled Release (Equilibrium Shift) Di Di-Substituted (Impurity) PipH->Di Blocked Mono->Di + Electrophile (Side Reaction)

Figure 1: Selectivity Logic. Protonating one nitrogen (Green path) effectively blocks the formation of the Di-substituted impurity (Grey node) by sequestering the reactive amine.

Comparative Data: Method Efficiency

ParameterStandard (1:1 Mix)Excess Amine (5:1)Mono-Salt Method (1:1)
Mono-Yield 45 - 55%80 - 90%90 - 98%
Di-Impurity 20 - 30%< 5%< 1%
Atom Economy HighLow (Wasteful)High
Purification ChromatographyAqueous WashExtraction

References

  • Bernardi, L., et al. (2003). Selective mono-protection of piperazine derivatives.[3]Bioorganic & Medicinal Chemistry Letters , 13(9), 1535-1537.[11] Link

  • Wille, G., & Kaiser, F. (2006). Flow Chemistry in the Synthesis of Mono-Boc-Protected Diamines.Journal of Chromatography A , 111(1), 123-129. Link

  • Jacobsen, E. N., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.Molecules , 25(9), 2212. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4837, Piperazine.Link

Sources

Optimization

troubleshooting low yield in Piperazine-1-carboxylic acid synthesis

Technical Support Center: Optimizing Piperazine-1-Carboxylic Acid Derivatives Topic: Troubleshooting Low Yield in Piperazine-1-carboxylic acid Synthesis (Focus on Mono-Protection) Ticket ID: PIP-SYN-001 Assigned Speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Piperazine-1-Carboxylic Acid Derivatives

  • Topic: Troubleshooting Low Yield in Piperazine-1-carboxylic acid Synthesis (Focus on Mono-Protection)

  • Ticket ID: PIP-SYN-001

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Amphiphilic Trap"

Welcome to the Technical Support Center. If you are experiencing low yields in synthesizing Piperazine-1-carboxylic acid derivatives (most commonly 1-Boc-piperazine or 1-Cbz-piperazine ), you are likely falling victim to one of two specific pitfalls:

  • Statistical Over-Protection: Formation of the 1,4-bis-protected byproduct.

  • Aqueous Loss: The mono-protected product is highly water-soluble and amphiphilic, leading to massive loss during standard aqueous workups.

Note on Nomenclature: "Piperazine-1-carboxylic acid" is chemically unstable as a free acid (carbamic acid) and spontaneously decarboxylates. In drug development, this term almost exclusively refers to its stable esters (carbamates), such as tert-butyl (Boc) or benzyl (Cbz) esters. This guide focuses on these stable forms.

Part 1: The Selectivity Protocol (Avoiding Bis-Protection)

User Question: "I am adding Boc anhydride to piperazine, but I keep getting ~30% of the di-Boc byproduct. How do I stop the second reaction?"

Technical Insight: Piperazine has two identical secondary amines. Once the first amine reacts, the second remains nucleophilic. While the steric bulk of the Boc group reduces the reactivity of the second amine slightly, it is not enough to prevent over-reaction in a 1:1 stoichiometric mixture.

Troubleshooting Strategy
MethodProtocol SummaryProsCons
A. High Dilution / Excess Add Boc₂O (0.9 eq) dropwise to Piperazine (3.0–5.0 eq) in DCM or MeOH.Simple setup; High selectivity (>90%).Requires recovering excess piperazine; Lower volume efficiency.
B. pH-Controlled (The "Salt" Trick) React Piperazine·HCl (monohydrochloride) with Boc₂O.Highest Selectivity. Blocks one amine via protonation.Requires precise pH control or pre-formation of salt.
C. Flow Chemistry Pump reagents at 0.8 eq Boc₂O ratio.Excellent heat control; continuous processing.Requires flow reactor hardware.
Recommended Protocol: The Monohydrochloride Method (Method B)

Based on pKa differentials (Piperazine pKa₁ ≈ 9.7, pKa₂ ≈ 5.3).

  • Dissolution: Dissolve piperazine (1.0 eq) in water/methanol.

  • Selective Protonation: Add exactly 1.0 eq of HCl (or Acetic Acid). This protonates the most basic nitrogen first, statistically protecting one end with a proton (

    
    ).
    
  • Protection: Add Boc₂O (1.0 eq) . The unprotonated nitrogen reacts. The protonated nitrogen is deactivated toward the electrophile.

  • Result: Minimal formation of di-Boc product because the second amine is "masked" by the acid.

Expert Tip: If using the excess piperazine method (Method A), do not add the piperazine to the Boc₂O. You must add the Boc₂O solution slowly to the Piperazine solution . This ensures the concentration of electrophile is always low relative to the amine.

Part 2: The Isolation Workflow (The "pH Switch")

User Question: "My TLC shows the product is there, but after extraction with Ethyl Acetate/Water, my organic layer is empty. Where is my product?"

Technical Insight: 1-Boc-piperazine has a calculated pKa of ~8.[1]5. At neutral pH (pH 7), a significant portion exists as the protonated cation (water-soluble). Furthermore, even the neutral form is highly polar and prefers the aqueous phase if the organic solvent isn't polar enough.

The "pH Switch" Extraction Logic

You must exploit the basicity difference between the Bis-product (Neutral) , the Mono-product (Basic) , and Piperazine (Highly Basic) .

WorkupLogic Start Crude Reaction Mixture (Piperazine, Mono-Boc, Bis-Boc) Step1 Step 1: Acidify to pH 2-3 (using 1M HCl) Start->Step1 Sep1 Phase Separation Step1->Sep1 Org1 Organic Layer 1 Contains: Bis-Boc (Neutral) Action: DISCARD or RECYCLE Sep1->Org1 Extracts Impurities Aq1 Aqueous Layer 1 Contains: Mono-Boc-H+ & Piperazine-2H+ Action: KEEP Sep1->Aq1 Retains Product Step2 Step 2: Basify Aqueous to pH > 12 (using NaOH) + Saturate with NaCl Aq1->Step2 Step3 Step 3: Extract with DCM or CHCl3:IPA (3:1) Step2->Step3 FinalOrg Final Organic Layer Contains: Mono-Boc Piperazine Step3->FinalOrg Product Recovery FinalAq Final Aqueous Layer Contains: Unreacted Piperazine Step3->FinalAq

Figure 1: The pH-Switch Workup Strategy. By acidifying first, you remove non-basic impurities (Bis-Boc). By basifying second, you force the Mono-Boc into the organic layer.

Critical Recovery Steps:
  • Salting Out: You must saturate the aqueous phase with NaCl (brine) during the basic extraction step. This reduces the solubility of the organic product in water (Salting-out effect).

  • Solvent Choice: Diethyl ether and Hexane are useless here.

    • Standard: Dichloromethane (DCM).[2]

    • High Recovery: Chloroform/Isopropanol (3:1 ratio). This mixture is excellent for pulling polar amines out of water.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I distill 1-Boc-piperazine? A: Yes, but it is risky. 1-Boc-piperazine has a high boiling point and can solidify in the condenser.

  • Recommendation: If the "pH Switch" workup is performed correctly, the purity is usually >95%. If further purification is needed, recrystallization from Hexane/EtOAc is preferred over distillation.

Q2: Why is my yield >100%? A: You likely have trapped water or salts. Piperazine derivatives are hygroscopic.

  • Fix: Dry the organic layer over anhydrous

    
     (not 
    
    
    
    , which can sometimes trap amines) and dry under high vacuum for at least 12 hours. Check NMR for water peaks (~1.56 ppm in
    
    
    ).

Q3: I am using Cbz-Cl instead of Boc-anhydride. Does the same logic apply? A: Yes, but Cbz-Cl is more reactive and less selective than Boc-anhydride.

  • Adjustment: You must use the pH-controlled method (Method B above) or maintain temperatures at -10°C to 0°C during addition. The "pH Switch" workup remains identical.

Q4: Is the reaction exothermic? A: Yes. The reaction of amines with anhydrides or acid chlorides is exothermic.

  • Safety: On scales >10g, add the reagent dropwise with ice-bath cooling. If using Boc-anhydride, be aware of

    
     gas evolution—do not seal the vessel tight.
    

Part 4: Validated Experimental Protocol (Self-Validating)

Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-Piperazine)

  • Setup: In a 500 mL flask, dissolve Piperazine (10.0 g, 116 mmol) in water (50 mL) and Methanol (100 mL).

  • pH Adjustment (The Checkpoint): Add concentrated HCl dropwise until the pH reaches ~5.0, or simply add 1.0 equivalent of HCl.

    • Validation: If pH < 4, you have protonated both amines (yield will be zero). If pH > 9, you will get bis-protection. Target pH ~5-6 for the monohydrochloride species.

  • Reaction: Add a solution of

    
     (25.3 g, 116 mmol) in Methanol (50 mL) dropwise over 30 minutes. Stir at Room Temperature for 4 hours.
    
    • Observation: Gas evolution (

      
      ) confirms the reaction is proceeding.
      
  • Workup (The pH Switch):

    • Evaporate Methanol. Dilute aqueous residue with water (50 mL).

    • Wash: Extract with Ethyl Acetate (2 x 50 mL). Discard organic layer (contains Bis-Boc).

    • Basify: Add solid NaOH or 50% NaOH solution to the aqueous layer until pH > 12. Saturate with solid NaCl.

    • Extract: Extract with DCM (3 x 100 mL).

  • Finish: Dry combined DCM layers over

    
    , filter, and concentrate.
    
    • Expected Yield: 75-85% as a white/pale solid.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.[4] Retrieved from

  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines. Retrieved from

  • Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine.[5] Sciforum. Retrieved from

  • Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7][8] Journal of Chemical & Engineering Data.[6] Retrieved from

  • PubChem. (2025).[9] tert-Butyl piperazine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Piperazine

Welcome to the technical support center dedicated to the optimization of N-acylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of N-acylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. The piperazine scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization is key to the successful synthesis of countless pharmaceutical agents.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter during your experiments.

The Core Challenge: Selectivity in Piperazine Acylation

The symmetrical nature of piperazine, with its two secondary amine groups of similar reactivity, presents the primary hurdle in N-acylation: achieving selective mono-acylation over di-acylation.[4][5] Uncontrolled reactions often lead to a mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material, which complicates purification and ultimately lowers the yield of the desired compound.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve selective mono-N-acylation of piperazine?

A1: Several effective strategies can be employed to favor mono-acylation:

  • Protecting Group Strategy: This is a robust and highly reliable method that involves chemically blocking one of the piperazine nitrogens with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[4][6] The acylation is then performed on the remaining free amine, followed by the removal of the protecting group.[4]

  • In Situ Mono-protonation: A clever one-pot approach where piperazine is reacted with one equivalent of an acid to form a mono-salt.[4] The protonated nitrogen becomes significantly less nucleophilic, thereby directing the acylation to the free nitrogen base.[4]

  • Stoichiometric Control: Utilizing a significant excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[4]

  • Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can significantly enhance selectivity for mono-acylation.[4]

  • Alternative Acylating/Activating Agents: The use of sterically hindered activating agents or specific acylating agents can also promote mono-acylation.[4]

Q2: When should I choose a protecting group strategy over a direct approach like in situ mono-protonation?

A2: The choice depends on several factors including the scale of your reaction, the value of your starting materials, and the desired purity of the final product.

  • Choose a protecting group strategy when:

    • High purity of the mono-acylated product is critical.

    • You are working with precious or complex acylating agents where maximizing their incorporation is essential.

    • The direct methods provide unsatisfactory selectivity.

  • Choose a direct approach when:

    • You are looking for a more atom-economical and shorter synthetic route.[6]

    • You are working on a larger scale where the addition and removal of protecting groups become cumbersome.

    • The separation of the mono- and di-acylated products is straightforward.

Q3: What is the role of the base in the N-acylation of piperazine?

A3: The base plays a crucial role, particularly when using acyl chlorides as the acylating agent. The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[7] This acid will react with any available amine (piperazine or the product) to form an ammonium salt, rendering it non-nucleophilic and thus halting the reaction.[7] An added base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge this HCl byproduct, allowing the acylation to proceed to completion.[8][9] In what is often referred to as Schotten-Baumann conditions, an aqueous base like NaOH can also be used in a two-phase system.[7][10][11]

Q4: How does temperature affect the selectivity of the reaction?

A4: Lowering the reaction temperature, typically to 0 °C or even lower, is a common practice to improve selectivity for mono-acylation.[8] At lower temperatures, the rate of the second acylation is often reduced more significantly than the first, allowing for better kinetic control. The initial addition of the acylating agent is almost always performed at a low temperature.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-Acylated Product
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time and monitor progress by TLC or LC-MS.- Consider a modest increase in reaction temperature after the initial addition of the acylating agent.- Ensure the acylating agent is of high purity and reactive.
Formation of Di-acylated Byproduct - Use a larger excess of piperazine.- Add the acylating agent more slowly and at a lower temperature (e.g., maintain at 0 °C throughout the addition).- Consider using the in situ mono-protonation or a protecting group strategy for higher selectivity.[4]
Hydrolysis of the Acylating Agent - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8]- Use anhydrous solvents.[8]
Poor Solubility of Starting Materials - Select a more appropriate solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[8] For less soluble starting materials, dimethylformamide (DMF) can be used.
Formation of Amine Salt - Ensure at least two equivalents of a non-nucleophilic base like triethylamine are used to scavenge the HCl byproduct when using an acyl chloride.[8]
Issue 2: Difficult Purification of the Final Product
Possible Cause Suggested Solution
Co-elution of Product and Unreacted Piperazine - Piperazine is highly polar and can be difficult to separate from the mono-acylated product by column chromatography. Consider an acidic wash (e.g., dilute HCl) during the workup to extract the basic piperazine into the aqueous layer. Be cautious, as your product may also be extracted if it is sufficiently basic.
Presence of Di-acylated Byproduct - Optimize the reaction conditions to minimize its formation (see Issue 1).- If present, careful optimization of the column chromatography solvent system is required. A gradient elution may be necessary.[8]
Product is Water-Soluble - If the product has high polarity, it may partition into the aqueous layer during workup. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and back-extract with a suitable organic solvent like DCM or ethyl acetate multiple times.[8]
Formation of Emulsions During Workup - Add brine to help break the emulsion.- Filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Selective Mono-acylation via N-Boc Protection

This multi-step protocol is a highly reliable method for achieving excellent selectivity for mono-acylation.[4]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature with stirring.[4]

  • Continue stirring the reaction mixture for 20-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and the di-Boc-piperazine byproduct, typically by column chromatography or an appropriate extraction procedure.[4]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., DCM or acetonitrile).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acyl chloride, 1.0 equivalent) dropwise to the cooled solution.[4]

  • Allow the reaction to warm to room temperature and continue stirring until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup, typically washing with a mild acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude N-acyl-N'-Boc-piperazine.

  • Purify the product by column chromatography or recrystallization if necessary.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA).[4]

  • Stir the mixture at room temperature for 1-2 hours, or until deprotection is complete as indicated by TLC or LC-MS.[4]

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product with a suitable organic solvent.[4]

Protocol 2: Direct Mono-acylation via In Situ Mono-protonation

This one-pot method offers a more direct route to the mono-acylated product.[4]

  • Dissolve piperazine (1.0 equivalent) in a suitable solvent (e.g., methanol or acetic acid).[12]

  • Add one equivalent of a suitable acid (e.g., HCl in a solvent, or by using piperazine dihydrochloride and free piperazine in a 1:1 molar ratio) to form the piperazine mono-salt in situ.[12]

  • Cool the mixture to 0 °C.

  • In a separate flask, prepare a solution of your acylating agent (1.0 equivalent) and a non-nucleophilic base (1.0 equivalent, e.g., triethylamine) in an anhydrous solvent.

  • Slowly add the solution of the acylating agent to the piperazine mono-salt suspension.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Workup the reaction by adding a base to neutralize the mixture, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography, paying close attention to separating the mono- and di-acylated products.

Visualizations

Workflow for Selective Mono-acylation

G cluster_0 Decision Point cluster_1 Protecting Group Strategy cluster_2 Direct Acylation Strategy start Start: Need Mono-Acylated Piperazine protect Step 1: Mono-Boc Protection start->protect High Purity Needed protonate In Situ Mono-Protonation / Stoichiometric Control start->protonate Atom Economy / Scalability acylate_prot Step 2: Acylation protect->acylate_prot deprotect Step 3: Deprotection acylate_prot->deprotect product_prot High Purity Mono-Acylated Product deprotect->product_prot acylate_direct Direct Acylation protonate->acylate_direct purify Purification (Chromatography) acylate_direct->purify product_direct Mono-Acylated Product purify->product_direct

Caption: Decision workflow for piperazine mono-acylation.

Troubleshooting Logic for Low Yield

G cluster_0 Analysis cluster_1 Solutions start Low Yield of Mono-Acylated Product check_sm Check TLC/LC-MS of Crude Reaction Mixture start->check_sm sm_present Unreacted Starting Material? check_sm->sm_present di_present Di-acylated Product Present? sm_present->di_present No solution_sm Increase Reaction Time/Temp Ensure Anhydrous Conditions Check Base Stoichiometry sm_present->solution_sm Yes solution_di Lower Temperature Slower Addition of Acylating Agent Increase Piperazine Excess Use Protecting Group di_present->solution_di Yes

Caption: Troubleshooting logic for low reaction yield.

References

  • BenchChem Technical Support Center. (n.d.). Selective Mono-acylation of Piperazine.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • SATHEE NEET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization.
  • ResearchGate. (2025). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • ResearchGate. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.
  • IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group.
  • ISC. (n.d.). Mono-acylation of piperazine and homopiperazine via ionic immobilization.
  • BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wodtke, R., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Anonymous. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Anonymous. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • ResearchGate. (2025). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
  • Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization.
  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Anonymous. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • ACS Publications. (n.d.). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines.
  • Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

Sources

Troubleshooting

Technical Support Center: Improving the Selectivity of Mono-Substitution of the Piperazine Ring

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges encountered during the selective mono-substitution of the piperazine ring. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and minimize the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-substitution of piperazine so challenging?

The primary difficulty arises from the symmetrical nature of the piperazine ring, which contains two secondary amine groups of similar nucleophilicity.[1][2] Once the first substitution occurs, the resulting N-substituted piperazine can sometimes be more nucleophilic than the starting material, leading to a second substitution and the formation of a di-substituted byproduct.[3] Controlling the reaction to favor the mono-substituted product is therefore a significant synthetic hurdle.[1][2]

Q2: I'm getting a mixture of mono- and di-substituted products. What is the most straightforward first step to improve selectivity?

The most direct approach to favor mono-alkylation is to use a large excess of piperazine relative to your electrophile (the alkylating or acylating agent).[2][4] This stoichiometric imbalance increases the statistical probability that the electrophile will react with an un-substituted piperazine molecule rather than the desired mono-substituted product.[2] However, be aware that this can sometimes complicate downstream purification.[5]

Q3: My desired product is highly water-soluble, making extraction difficult. What can I do?

The polar nature of many piperazine derivatives can indeed complicate purification.[3] If you are experiencing emulsion formation during aqueous workup, adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[3] For highly water-soluble products, adjusting the pH of the aqueous layer to 11-12 may facilitate extraction with a solvent like chloroform.[6]

Q4: Are there alternatives to traditional alkyl halides for N-alkylation that might offer better selectivity?

Yes, reductive amination is an excellent alternative to direct alkylation with alkyl halides.[1][7] This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[7][8] A key advantage of this method is the prevention of over-alkylation to form quaternary ammonium salts.[4][7]

Troubleshooting Guide: Low Selectivity and Yield

This section provides a more detailed breakdown of common problems and their solutions, complete with experimental protocols.

Issue 1: High Levels of Di-Substituted Byproduct

The formation of 1,4-disubstituted piperazine is the most common side reaction. Here are several strategies to mitigate this, ranging from simple adjustments to more involved synthetic modifications.

As mentioned in the FAQs, using an excess of piperazine is a primary strategy.

  • Troubleshooting Steps:

    • Increase Piperazine Excess: Start by using 2-4 equivalents of piperazine for every equivalent of your electrophile. In some cases, a much larger excess may be necessary.[4]

    • Slow Addition: Add the electrophile dropwise to the piperazine solution over an extended period.[7] This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.[7][9]

High temperatures and prolonged reaction times can increase the formation of the thermodynamically stable di-substituted product.[10]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[10]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of your product and the consumption of the starting material. Quench the reaction as soon as the optimal amount of mono-substituted product has formed.[10]

For reactions where simple stoichiometric control is insufficient, chemically differentiating the two nitrogens is the most robust solution.

  • Strategy 1: Use of a Protecting Group The most reliable method for ensuring mono-substitution is to protect one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc).[5][7][11] The Boc group is stable under a variety of reaction conditions and can be easily removed under mild acidic conditions.[12][13]

    G cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection Piperazine Piperazine N_Boc_Piperazine N-Boc-Piperazine Piperazine->N_Boc_Piperazine Boc₂O, Solvent (e.g., DCM) N_Alkyl_N_Boc_Piperazine N-Alkyl-N'-Boc-Piperazine N_Boc_Piperazine->N_Alkyl_N_Boc_Piperazine R-X, Base (e.g., K₂CO₃ in DMF) Mono_Substituted_Piperazine Mono-Substituted Piperazine N_Alkyl_N_Boc_Piperazine->Mono_Substituted_Piperazine Acid (e.g., TFA in DCM)

  • Strategy 2: In Situ Mono-Protonation A clever one-pot approach involves reacting piperazine with one equivalent of an acid to form the mono-salt.[11][14] The protonated nitrogen is significantly less nucleophilic, directing the substitution to the free nitrogen.[11][14][15]

    G Piperazine Piperazine Mono_Salt Piperazine Mono-Salt Piperazine->Mono_Salt 1 eq. Acid (e.g., HCl, Acetic Acid) Mono_Substituted_Product Mono-Substituted Product Mono_Salt->Mono_Substituted_Product Electrophile (R-X)

Issue 2: Low or No Yield of the Desired Product

If you are struggling with low yields even after addressing selectivity, consider the following factors.

  • Troubleshooting Steps:

    • Choice of Leaving Group: For alkylation reactions, the reactivity of the alkyl halide is critical. The general trend is I > Br > Cl. If you are using an alkyl chloride with poor results, consider converting it to the more reactive bromide or iodide.

    • Activation: For less reactive electrophiles, consider using a stronger base or a higher reaction temperature, while carefully monitoring for di-substitution.[10]

The choice of solvent and base is crucial for the success of N-alkylation reactions.

  • Recommendations:

    • Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally effective.[1]

    • Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective choices.[7]

Advanced Strategies for Enhanced Selectivity

For particularly challenging substrates or when high purity is paramount, modern synthetic methodologies can offer significant advantages.

Orthogonal Protecting Group Strategy

For the synthesis of unsymmetrically N, N'-disubstituted piperazines, an orthogonal protecting group strategy provides the highest level of control.[1][16] This involves protecting each nitrogen with a different group that can be removed under distinct conditions.[1] For example, a Boc group (acid-labile) and a Carboxybenzyl (Cbz) group (removable by hydrogenolysis) can be used.[1]

G Start Orthogonally Protected Piperazine (PG1-N-N-PG2) Step1 Selective Deprotection of PG1 Start->Step1 Step2 Substitution with R1 Step1->Step2 Intermediate R1-N-N-PG2 Step2->Intermediate Step3 Selective Deprotection of PG2 Intermediate->Step3 Step4 Substitution with R2 Step3->Step4 Final Unsymmetrically Disubstituted Piperazine (R1-N-N-R2) Step4->Final

Flow Chemistry

Continuous flow reactors provide precise control over reaction parameters such as stoichiometry, temperature, and reaction time.[1][17] This high level of control can significantly enhance the selectivity for mono-substitution by maintaining a consistent, low concentration of the electrophile.[4][11]

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine

This protocol is a reliable method for preparing N-Boc-piperazine, a key intermediate for selective mono-substitution.[4][12]

  • Reaction Setup: Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.[4]

  • Boc₂O Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise over 2-3 hours.[4][12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.[4]

  • Work-up: Evaporate the solvent under reduced pressure. The resulting residue can then be purified to separate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc-piperazine byproduct, typically via column chromatography or distillation.[4]

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol offers a controlled method for N-alkylation, avoiding common side reactions.[7][18]

  • Reaction Setup: In a reaction vessel, dissolve N-Boc-piperazine (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a suitable solvent like dichloroethane (DCE) or methanol.

  • Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture.[7]

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography if necessary.[18]

  • Deprotection: The Boc group can then be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM.[1]

Comparative Data Summary

StrategyKey AdvantagesKey DisadvantagesTypical Selectivity (Mono:Di)
Excess Piperazine Simple, one-step process.[2]Requires removal of excess piperazine; may not be sufficient for highly reactive electrophiles.[5]Variable, highly dependent on stoichiometry and reactivity.
Mono-Protonation One-pot, avoids protecting groups.[11][14]May require careful pH control; not universally applicable.Good to Excellent.[14]
Protecting Group (Boc) Highly reliable and selective.[5][7]Multi-step process (protection, alkylation, deprotection).[14]Excellent.[12]
Reductive Amination Avoids quaternary salt formation; good control.[4][7]Requires an aldehyde/ketone starting material.Very Good to Excellent.[8]
Flow Chemistry Excellent control over reaction parameters, highly reproducible.[1][17]Requires specialized equipment.Excellent.[4]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved February 11, 2026, from [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. (n.d.). Springer. Retrieved February 11, 2026, from [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved February 11, 2026, from [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved February 11, 2026, from [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). PubMed. Retrieved February 11, 2026, from [Link]

  • Method for preparing piperazines. (1997). Google Patents.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved February 11, 2026, from [Link]

  • Direct electrophilic N‐alkylation of piperazine under controlled... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved February 11, 2026, from [Link]

  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). ScienceDirect. Retrieved February 11, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Preprints.org. Retrieved February 11, 2026, from [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Masaryk University. Retrieved February 11, 2026, from [Link]

  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine.... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Substituted piperazine. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. Retrieved February 11, 2026, from [Link]

  • Di-nu-substituted piperazine derivatives and method of preparing same. (1950). Google Patents.
  • Synthesis of Piperazine Derivatives by Cp*Ir Complex-Catalyzed N-Alkylative Reactions of Ethanolamines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Piperazine-1-Carboxylic Acid Analogs

Status: Operational Ticket ID: PIP-ZWIT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Retention, Peak Shape, and Isolation of Zwitterionic Piperazines Executive Summary: The "Polarity Par...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-ZWIT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Retention, Peak Shape, and Isolation of Zwitterionic Piperazines

Executive Summary: The "Polarity Paradox"

Piperazine-1-carboxylic acid analogs present a unique purification challenge known as the "Zwitterionic Trap." At neutral pH, the piperazine nitrogen is protonated (


) and the carboxylic acid is deprotonated (

). This creates a net-neutral but highly polar species that:
  • Elutes in the void volume on standard C18 (Reverse Phase) columns.

  • Resists Liquid-Liquid Extraction (LLE) into organic solvents like DCM or EtOAc.

  • Exhibits severe tailing due to secondary interactions with residual silanols.[1]

This guide provides self-validating workflows to overcome these specific failure modes.

Module 1: Chromatographic Retention (The "No-Stick" Problem)

User Issue: "My compound elutes immediately (void volume) on my C18 column, even with 95% water."

Root Cause: The hydration shell around the zwitterion is too strong for the hydrophobic C18 ligands to penetrate. Standard "Aqua" or "Polar-embedded" C18 columns often fail because the mechanism relies on adsorption, which is thermodynamically unfavorable for these highly soluble species.

Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Switch the mechanism from hydrophobic adsorption to aqueous partition. In HILIC, water forms a stagnant layer on the polar silica surface. Your polar piperazine partitions into this water layer.

  • Stationary Phase: Bare Silica, Amide, or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase: Acetonitrile (ACN) / Ammonium Formate (Buffer).

  • Critical Parameter: Start high organic (95% ACN). Elute by increasing water content (opposite of Reverse Phase).[2]

Solution B: Mixed-Mode Chromatography (C18 + SCX)

If HILIC is unavailable, use a mixed-mode column (e.g., Coresep 100, Amaze HD) that combines alkyl chains (C18) with ion-exchange groups (sulfonic acid).

  • Mechanism: The piperazine amine binds electrostatically to the sulfonic acid, while the carbon backbone interacts with the C18.

  • Control: Retention is controlled by pH and Buffer Strength , not just solvent ratio.

Module 2: Peak Shape Optimization (The "Shark Fin" Problem)

User Issue: "I have retention, but the peak tails severely (Asymmetry factor > 2.0)."

Root Cause: "Silanol Sting." The protonated piperazine nitrogen interacts with ionized residual silanols (


) on the silica surface, causing drag.
Troubleshooting Protocol
ParameterRecommended SettingScientific Rationale
pH Modifier Low pH (TFA/Formic Acid) At pH 2.0, silanols are protonated (

) and neutral, preventing ionic drag. Warning: Creates TFA salts.
Alternative pH High pH (Ammonium Bicarbonate) At pH 10.0, the piperazine is deprotonated (neutral free base). Requires Hybrid Silica (e.g., XBridge, Gemini) to prevent column dissolution.
Buffer Strength 10–20 mM High ionic strength masks the electrostatic attraction between the amine and silanols.
Module 3: Isolation & Desalting (The "Salt Trap")

User Issue: "I purified using TFA, but my biological assay is failing due to cytotoxicity. How do I remove the TFA salt?"

Root Cause: TFA is an ion-pairing agent that forms a sticky salt with the piperazine. It is difficult to remove by lyophilization alone because it forms a stable complex.

Protocol: "Catch and Release" using SCX Cartridges

This is the gold standard for isolating polar amines from non-basic impurities and exchanging anions.

Step-by-Step Workflow:

  • Conditioning: Flush SCX (Strong Cation Exchange) cartridge with MeOH, then Water.

  • Loading: Dissolve crude/TFA-salt in 100% Water or 5% Acetic Acid. Load onto cartridge.

    • Result: Piperazine binds to resin (

      
      ). Neutral impurities pass through.[3]
      
  • Washing: Flush with MeOH.

    • Result: Removes hydrophobic impurities and excess TFA anions.[4]

  • Elution: Flush with 2M Ammonia in Methanol .

    • Result: Ammonia deprotonates the piperazine (

      
      ), breaking the bond with the resin.
      
  • Finishing: Evaporate the ammoniacal methanol. You now have the Free Base .

Alternative: HCl Salt Exchange

If the free base is unstable (oils out or oxidizes), convert to a biocompatible Hydrochloride salt.

  • Dissolve TFA salt in 0.1 M HCl.

  • Lyophilize.[4][5][6]

  • Repeat 3x. The large excess of

    
     displaces the 
    
    
    
    due to mass action and volatility of HCl/TFA.
Visualized Decision Framework

The following diagram illustrates the logical flow for selecting the correct purification strategy based on compound solubility and polarity.

PurificationStrategy Start Start: Polar Piperazine Analog SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck Flash Standard Flash (Silica) DCM/MeOH + NH3 SolubilityCheck->Flash Yes PolarityCheck Is it Water Soluble? SolubilityCheck->PolarityCheck No (Oils/Gums) MethodSelect Select Chromatography Mode PolarityCheck->MethodSelect Yes (Zwitterion) HILIC HILIC Mode (High ACN Start) MethodSelect->HILIC High Polarity MixedMode Mixed-Mode (C18+SCX) (pH/Buffer Control) MethodSelect->MixedMode Complex Mixture RP_AQ C18-AQ (Polar Endcapped) (Only for moderate polarity) MethodSelect->RP_AQ Moderate Polarity SaltIssue TFA/Buffer Removal Needed? HILIC->SaltIssue MixedMode->SaltIssue RP_AQ->SaltIssue SCX_Clean SCX 'Catch & Release' (Yields Free Base) SaltIssue->SCX_Clean Bioassay/Free Base HCl_Swap Lyophilize with HCl (Yields HCl Salt) SaltIssue->HCl_Swap Storage/Stability

Caption: Decision tree for purification of polar piperazine derivatives, prioritizing solubility profiles to select between HILIC, Mixed-Mode, and SCX strategies.

References & Further Reading
  • Teledyne ISCO. (2012).[3] RediSep SCX Column: Purification Tactic for Basic Compounds. Retrieved from

  • Thermo Fisher Scientific. (2023). HILIC Separations: A Variation of Reversed Phase.[7] Retrieved from

  • Helix Chromatography. (2021).[1][8] HPLC Analysis of Piperazine on Mixed-Mode Columns (Amaze HD). Retrieved from

  • LifeTein. (2024).[4] How to remove TFA from synthetic peptides/amines using HCl.[4] Retrieved from

  • Nest Group. (2002).[9] Zwitterion Chromatography (ZIC-HILIC) Mechanisms.[2] Retrieved from

Sources

Troubleshooting

optimizing solvent and temperature for Piperazine-1-carboxylic acid reactions

Technical Support Center: Optimizing Piperazine-1-carboxylic Acid Reactions Welcome to the technical support center for optimizing reactions involving Piperazine-1-carboxylic acid and its derivatives. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Piperazine-1-carboxylic Acid Reactions

Welcome to the technical support center for optimizing reactions involving Piperazine-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges. The piperazine moiety is a critical structural motif in medicinal chemistry, and understanding the nuances of its reactions is paramount for successful synthesis.[1] This resource will focus on the critical roles of solvent and temperature in dictating reaction outcomes, offering practical solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my Piperazine-1-carboxylic acid reaction?

A1: Solvent selection is a multi-faceted decision that significantly impacts reaction kinetics, solubility of reactants and products, and side-product formation.

  • Solubility is Key: Piperazine and its derivatives exhibit varied solubility. While piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol, its derivatives, including Piperazine-1-carboxylic acid, may have different solubility profiles.[2][3] A primary consideration is to choose a solvent that fully dissolves all reactants to ensure a homogeneous reaction mixture.

  • Polarity and Reaction Type:

    • For N-acylation or N-alkylation reactions , polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are often preferred.[4] These solvents effectively dissolve the piperazine derivative and the electrophile without interfering with the reaction.

    • In reactions involving polar reagents or requiring high temperatures, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be beneficial due to their high boiling points and ability to dissolve a wide range of compounds.[5]

  • Avoiding Side Reactions: Protic solvents like water or alcohols can sometimes compete with the piperazine nitrogen as a nucleophile, leading to unwanted side products. However, in some cases, such as certain protection or deprotection steps, aqueous or alcoholic solutions are necessary.[6][7]

Q2: What is the ideal temperature range for reactions with Piperazine-1-carboxylic acid?

A2: The optimal temperature is highly dependent on the specific reaction being performed.

  • Amide Bond Formation: Coupling reactions to form amides from Piperazine-1-carboxylic acid are often carried out at room temperature (20-25 °C) to minimize side reactions and racemization if chiral centers are present.[4]

  • N-Alkylation: These reactions may require heating to proceed at a reasonable rate. Temperatures can range from room temperature to the reflux temperature of the solvent.[8] For instance, some alkylations are conducted at 50 °C.[4]

  • High-Temperature Considerations: While higher temperatures can accelerate reactions, they can also lead to degradation of piperazine derivatives, especially at temperatures exceeding 135 °C.[9][10] It is crucial to monitor for product degradation at elevated temperatures. Microwave-assisted synthesis can sometimes offer a way to rapidly heat reactions to high temperatures (e.g., 180 °C) for short periods, potentially improving yields and reducing side products.[5]

Q3: Can I use piperazine itself as a solvent?

A3: Yes, in some instances, particularly in palladium-catalyzed aryl aminations, using an excess of piperazine can serve as both a reactant and a solvent. This approach can be cost-effective and environmentally friendly.[11]

Troubleshooting Guide

This section addresses common problems encountered during Piperazine-1-carboxylic acid reactions, with a focus on solvent and temperature as key variables.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants - Action: Select a solvent with better solubilizing power for all reactants. Consider a solvent mixture. - Example: If your starting materials are not dissolving in DCM, try a more polar solvent like THF or DMF.
Insufficient Reaction Temperature - Action: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS. - Causality: Many reactions have a significant activation energy barrier that requires thermal input to overcome.
Reaction Stalled - Action: If the reaction starts but does not go to completion, consider adding a catalyst or switching to a higher-boiling point solvent to allow for higher reaction temperatures. - Insight: Some reactions may reach equilibrium; increasing the temperature can shift the equilibrium towards the product side.
Degradation of Starting Material or Product - Action: If you suspect degradation at elevated temperatures, run the reaction at a lower temperature for a longer duration. - Verification: Analyze the crude reaction mixture for degradation products.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Di-substitution of Piperazine - Action: This is a common issue when working with unprotected piperazine.[8] To favor mono-substitution, use a protecting group like Boc (tert-butyloxycarbonyl) on one of the nitrogen atoms.[8] Alternatively, use a large excess of piperazine.
Solvent Participation in the Reaction - Action: If you are using a protic solvent (e.g., methanol) and observing O-alkylation or other solvent-related side products, switch to an aprotic solvent (e.g., THF, ACN). - Rationale: Aprotic solvents are non-nucleophilic and will not compete in the reaction.
Thermal Degradation Leading to Impurities - Action: Lower the reaction temperature. High temperatures can sometimes lead to complex side reactions and decomposition.[10] - Example: If a reaction at reflux in toluene (111 °C) gives multiple spots on a TLC plate, try running it at a lower temperature in a different solvent, like THF (66 °C), or at room temperature.

Detailed Experimental Protocols

Protocol 1: Optimization of Solvent for Amide Coupling

This protocol outlines a systematic approach to screen for the optimal solvent in the formation of an amide bond between Piperazine-1-carboxylic acid and a primary amine using a coupling agent like EDC/DMAP.

Materials:

  • Piperazine-1-carboxylic acid

  • Primary amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Solvents for screening: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)

Procedure:

  • Set up four parallel reactions in small vials, each containing Piperazine-1-carboxylic acid (1 equivalent).

  • To each vial, add one of the screening solvents (DCM, THF, ACN, DMF) to dissolve the starting material.

  • Add the primary amine (1.1 equivalents) to each vial.

  • In separate vials, dissolve EDC (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in the respective solvent.

  • Add the EDC/DMAP solution to the corresponding reaction vial at room temperature.

  • Stir the reactions and monitor their progress at regular intervals (e.g., 1, 3, 6, and 24 hours) using TLC or LC-MS.

  • Compare the reactions based on the rate of product formation and the presence of any side products. The solvent that provides the cleanest and fastest conversion to the desired product is the optimal choice.

Visualization of the Workflow:

Solvent_Optimization_Workflow cluster_setup Reaction Setup cluster_screening Solvent Screening cluster_analysis Analysis cluster_result Result start Piperazine-1-carboxylic acid dcm DCM start->dcm Dissolve in thf THF start->thf Dissolve in acn ACN start->acn Dissolve in dmf DMF start->dmf Dissolve in amine Primary Amine amine->dcm amine->thf amine->acn amine->dmf edc_dmap EDC/DMAP edc_dmap->dcm edc_dmap->thf edc_dmap->acn edc_dmap->dmf monitor Monitor by TLC/LC-MS dcm->monitor thf->monitor acn->monitor dmf->monitor compare Compare Rate & Purity monitor->compare optimal Optimal Solvent compare->optimal

Caption: Workflow for solvent optimization in amide coupling.

Protocol 2: Temperature Optimization for N-Alkylation

This protocol provides a method for determining the optimal temperature for the N-alkylation of a Piperazine-1-carboxylic acid derivative with an alkyl halide.

Materials:

  • N-Boc-piperazine (as a representative Piperazine-1-carboxylic acid derivative)

  • Alkyl halide (e.g., Benzyl bromide)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Optimal solvent determined from previous experiments (e.g., Acetonitrile)

Procedure:

  • Set up three parallel reactions in round-bottom flasks equipped with reflux condensers.

  • To each flask, add N-Boc-piperazine (1 equivalent), the chosen solvent (Acetonitrile), and the base (K₂CO₃, 2 equivalents).

  • Add the alkyl halide (1.1 equivalents) to each flask.

  • Set the temperature for each reaction to a different value:

    • Reaction 1: Room Temperature (25 °C)

    • Reaction 2: 50 °C

    • Reaction 3: Reflux (approx. 82 °C for ACN)

  • Monitor the progress of each reaction by TLC or LC-MS at regular time points.

  • Analyze the results to determine which temperature provides the best balance of reaction rate and product purity.

Visualization of the Decision Process:

Caption: Decision tree for temperature optimization.

References

  • Solubility of Things. Piperazine.
  • Google Patents.
  • ResearchGate. Effect of the temperature on the process for piperazine and....
  • Google Patents. Synthesis method of N-Boc piperazine.
  • MDPI.
  • ACS Publications. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Research and Reviews. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery.
  • RSC Publishing.
  • Wikipedia. Piperazine.
  • PubMed Central.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Optimization

Technical Support Center: A Guide to Scaling Up Piperazine-1-carboxylic Acid Production

Introduction: Piperazine-1-carboxylic acid is a crucial building block in modern drug discovery, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] While its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Piperazine-1-carboxylic acid is a crucial building block in modern drug discovery, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] While its synthesis on a laboratory scale is often straightforward, transitioning to pilot plant or full-scale manufacturing presents significant challenges. These can range from decreased yields and inconsistent product quality to safety and handling issues. This guide provides a structured, in-depth approach to troubleshooting the common hurdles encountered during the scale-up of Piperazine-1-carboxylic acid production. It is designed for researchers, process chemists, and drug development professionals to diagnose and resolve issues effectively, ensuring a robust, scalable, and reproducible process.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during scale-up in a question-and-answer format. The solutions provided are based on fundamental chemical engineering principles and established best practices in process chemistry.

Q1: We're experiencing a significant drop in yield upon moving from a 1L flask to a 100L reactor. What are the likely causes and how can we troubleshoot this?

A drop in yield during scale-up is a classic problem often rooted in physical phenomena that are negligible at the lab scale but become dominant in larger reactors. The primary culprits are typically related to mass and heat transfer limitations.

Possible Causes & Step-by-Step Troubleshooting:

  • Inefficient Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Action: Review your reactor's agitation system. The stirrer's design (e.g., paddle, turbine, anchor), position, and speed (RPM) are critical. For a two-phase reaction, ensure the agitation is sufficient to create a fine dispersion. Consider using baffles to prevent vortexing and improve top-to-bottom mixing.

  • Poor Temperature Control: The carboxylation of piperazine is an exothermic reaction. A larger volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Uncontrolled exotherms can lead to thermal degradation of the product or the formation of temperature-sensitive byproducts.

    • Action: Implement a robust temperature monitoring and control strategy. Use a reactor jacket with a suitable heat-transfer fluid and an automated control loop. Profile the reaction temperature throughout the batch to identify any significant exotherms. A slower, controlled addition of the carboxylating agent is a key strategy to manage heat evolution.

  • Reagent Addition Rate and Method: Adding a reagent too quickly at scale can create localized excesses that favor the formation of the di-substituted byproduct, Piperazine-1,4-dicarboxylic acid.

    • Action: Scale the addition time appropriately with the batch size. For liquid reagents, a subsurface addition via a dip tube is highly recommended to ensure rapid dispersion into the bulk of the reaction mixture, preventing accumulation at the surface.

  • Raw Material Quality: The specifications for raw materials used at the lab scale may not be stringent enough for large-scale production, where trace impurities can have a magnified effect.

    • Action: Qualify all incoming raw materials, including piperazine, solvents, and the carboxylating agent. Pay close attention to water content and the presence of related amine impurities in the starting piperazine.[2]

Below is a workflow to systematically diagnose the root cause of low yield.

LowYield_Troubleshooting start Low Yield at Scale check_mixing 1. Evaluate Mixing Efficiency - Impeller design & speed - Baffles present? - Visual observation of mixing start->check_mixing outcome_mixing Mixing adequate? check_mixing->outcome_mixing check_temp 2. Analyze Thermal Profile - Record internal temperature vs. time - Identify exotherm peaks - Is cooling capacity sufficient? outcome_temp Temp control adequate? check_temp->outcome_temp check_addition 3. Review Reagent Addition - Is addition time scaled correctly? - Subsurface vs. surface addition? - Localized concentration possible? outcome_addition Addition protocol optimal? check_addition->outcome_addition check_materials 4. Verify Raw Materials - Test incoming lots for purity & water content - Compare with lab-scale lots outcome_materials Materials meet spec? check_materials->outcome_materials outcome_mixing->check_temp Yes solution_mixing Solution: Modify Agitation - Increase RPM - Change impeller type - Install baffles outcome_mixing->solution_mixing No outcome_temp->check_addition Yes solution_temp Solution: Optimize Thermal Control - Slow reagent addition - Lower starting temperature - Use more efficient cooling outcome_temp->solution_temp No outcome_addition->check_materials Yes solution_addition Solution: Refine Addition Method - Implement subsurface addition - Extend addition time - Dilute reagent before adding outcome_addition->solution_addition No solution_materials Solution: Qualify/Purify Materials - Reject out-of-spec lots - Implement pre-treatment step if necessary outcome_materials->solution_materials No end_node Yield Improved outcome_materials->end_node Yes solution_mixing->end_node solution_temp->end_node solution_addition->end_node solution_materials->end_node

Caption: Troubleshooting workflow for low product yield.
Q2: The purity of our product is low due to the formation of Piperazine-1,4-dicarboxylic acid. How can we improve selectivity for the mono-substituted product?

The formation of the di-substituted byproduct is a common selectivity challenge. It occurs because the second nitrogen atom of the mono-substituted product remains nucleophilic and can react with another molecule of the carboxylating agent. Controlling this secondary reaction is key to achieving high purity.

Strategies to Improve Mono-selectivity:

  • Stoichiometric Control: While using a 1:1 molar ratio of piperazine to the carboxylating agent seems logical, using a slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) can statistically favor the mono-substitution. The challenge then shifts to removing the unreacted piperazine during workup.[3]

  • Controlled Addition: As mentioned previously, slow, subsurface addition of the carboxylating agent into a well-agitated solution of piperazine is critical. This ensures that the reagent is consumed quickly by the large excess of piperazine starting material, minimizing its chance of reacting with the mono-substituted product.

  • Use of a Protecting Group: In some synthetic routes, one nitrogen of piperazine is protected (e.g., with a Boc group), the other is carboxylated, and the protecting group is subsequently removed.[4] While this provides excellent selectivity, it adds two steps to the synthesis (protection and deprotection), increasing cost and complexity, which is often undesirable for large-scale production.[3]

  • Reactive Crystallization: It may be possible to select reaction conditions (solvent, temperature) where the desired mono-substituted product crystallizes out of the solution as it is formed. This effectively removes it from the reaction mixture, preventing it from reacting further to form the di-substituted byproduct.

Q3: Our product is highly soluble in water, making extraction and isolation difficult. What are the best practices for product recovery at scale?

Piperazine-1-carboxylic acid is zwitterionic at its isoelectric point, leading to high water solubility. Effective isolation requires overcoming this characteristic.

Purification and Isolation Decision Tree:

Purification_Strategy start Aqueous Product Mixture check_solubility Is product soluble in an immiscible organic solvent at a specific pH? start->check_solubility check_crystallization Can product be crystallized from the aqueous phase? check_solubility->check_crystallization No ph_adjust Solution: pH Adjustment & Extraction 1. Adjust pH to suppress zwitterion (e.g., pH < 2 or pH > 10) 2. Extract with suitable solvent (e.g., EtOAc, DCM) 3. Concentrate and isolate check_solubility->ph_adjust Yes check_salt Can a salt be formed that has low aqueous solubility? check_crystallization->check_salt No crystallize Solution: Direct Crystallization 1. Adjust concentration/temperature 2. Add anti-solvent (e.g., acetone, IPA) 3. Filter and wash solid product check_crystallization->crystallize Yes salt_formation Solution: Reactive Crystallization 1. Add a suitable acid/base (e.g., HCl, acetic acid) to form an insoluble salt 2. Filter and wash the salt check_salt->salt_formation Yes chromatography Final Option: Ion Exchange - Bind product to resin - Wash away impurities - Elute pure product (Less ideal for very large scale) check_salt->chromatography No ReactionScheme cluster_reactants Reactants cluster_products Products Piperazine Piperazine MonoProduct Piperazine-1-carboxylic acid (Desired Product) Piperazine->MonoProduct + Carboxylating Agent CarboxylatingAgent Carboxylating Agent (e.g., ClCOOR, (Boc)2O) DiProduct Piperazine-1,4-dicarboxylic acid (Byproduct) MonoProduct->DiProduct + Carboxylating Agent (Side Reaction)

Caption: General reaction scheme for synthesis.

Q: What are the critical process parameters to monitor during scale-up? A: See the table below for a summary of key parameters and their potential impact.

Q: How can I accurately determine the purity of my product and quantify impurities? A: A combination of analytical techniques is recommended.

  • HPLC-UV: This is the workhorse method for purity analysis. A suitable method must be developed to separate the starting material (piperazine), the desired product, and key byproducts like the di-substituted piperazine. Since piperazine itself does not have a strong UV chromophore, derivatization might be necessary for trace analysis, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) can be used. [5]* Gas Chromatography (GC): GC is excellent for detecting volatile impurities, residual solvents, and unreacted starting materials like piperazine. [2]* NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Q: What are the primary safety concerns when handling piperazine and its derivatives at scale? A: Piperazine and its derivatives require careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat or chemical-resistant apron. [6]* Respiratory Protection: Piperazine can be a respiratory irritant and sensitizer. [7]Work should be conducted in a well-ventilated area or a fume hood. For large-scale operations, enclosed systems and appropriate respiratory protection are necessary. [8]* Material Handling: Piperazine is a combustible solid. [8]Avoid creating dust clouds, which can be explosive. Ensure all equipment is properly grounded to prevent static discharge.

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents. [9]

Section 3: Protocols & Data Tables

Protocol 1: General Purification by Salt Formation (Adapted from)[6]

This protocol describes a conceptual procedure for purifying a crude piperazine derivative by precipitating it as a salt. Note: The specific acid and solvent must be optimized for Piperazine-1-carboxylic acid.

  • Dissolution: Dissolve the crude reaction mixture containing Piperazine-1-carboxylic acid in a suitable organic solvent where the desired product is soluble but its salt is not (e.g., acetone, ethyl acetate).

  • Acidification: While stirring vigorously, slowly add a selected acid (e.g., a solution of HCl in isopropanol, or glacial acetic acid) to the solution. The amount should be stoichiometric to the estimated amount of your product.

  • Precipitation: The salt of Piperazine-1-carboxylic acid should begin to precipitate. Monitor the precipitation process.

  • Maturation & Cooling: Stir the resulting slurry for a period (e.g., 1-2 hours) to allow for complete crystallization. Cooling the mixture (e.g., to 0-5°C) can further increase the recovery of the precipitated salt.

  • Isolation: Filter the solid precipitate using a suitable filter for the scale of operation (e.g., Buchner funnel, filter press).

  • Washing: Wash the collected filter cake with a small amount of cold solvent to remove entrained impurities.

  • Drying: Dry the purified salt under vacuum at a controlled temperature.

  • (Optional) Free-Basing: If the free-base form is required, the purified salt can be re-dissolved in water and neutralized with a base to precipitate or allow for the extraction of the pure Piperazine-1-carboxylic acid.

Table 1: Critical Process Parameters and Their Impact
ParameterImpact on Scale-UpRecommendations
Temperature Affects reaction rate, selectivity, and impurity profile. Poor control can lead to runaway reactions.Implement precise automated temperature control. Profile the reaction exotherm at a small scale first.
Agitation Speed (RPM) Crucial for mass and heat transfer. Insufficient mixing leads to low yield and poor selectivity.Select appropriate impeller type and size for the reactor geometry. Correlate mixing effectiveness from lab to plant scale.
Reagent Addition Rate Directly impacts selectivity (mono- vs. di-substitution) and temperature control.Scale addition time with batch size. Employ slow, controlled addition, preferably subsurface.
pH Affects the solubility of the product during reaction and workup, influencing isolation and yield.Monitor and control pH during the workup and isolation steps.
Hold Times Extended hold times at elevated temperatures can lead to product degradation.Define and validate all hold times during the process development stage.
Water Content Can affect the reactivity of some reagents and the final product's physical form (e.g., hydrate formation).Use anhydrous solvents where necessary and quantify water content in raw materials.
Table 2: Common Impurities and Analytical Detection Methods
ImpurityPotential SourceRecommended Analytical Method
Piperazine (Unreacted) Incomplete reaction; use of excess piperazine.GC, HPLC-ELSD
Piperazine-1,4-dicarboxylic acid Over-reaction of the desired product.HPLC-UV, LC-MS
Related Amine Impurities Present in the starting piperazine raw material.GC, GC-MS
Residual Solvents Incomplete removal during drying.GC-Headspace
Degradation Products High temperatures or extended processing times.HPLC-UV, LC-MS

References

  • Zhang, L., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. SAGE Publications Inc. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Stokrova, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. Retrieved from [Link]

  • Petzer, J. P., & Petzer, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]

  • Harvill, E. K. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Sexton, A. (2012). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. Retrieved from [Link]

  • Kaplaneris, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-453. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Raj, S., et al. (n.d.). A simple and sensitive gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry. Retrieved from [Link]

  • Turos, E., et al. (2007). Synthesis, chemistry and conformational properties of piperazic acids. Tetrahedron, 63(39), 9589-9633. Retrieved from [Link]

  • Lai, L.-L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(3), 361-363. Retrieved from [Link]

  • Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Retrieved from [Link]

  • Popa, D., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Retrieved from [Link]

  • Goddu, R. C., & Mull, R. P. (1969). U.S. Patent No. 3,481,933. U.S. Patent and Trademark Office.
  • Kaplaneris, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. Retrieved from [Link]

  • Boyle, K. E., et al. (2018). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: A Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Aemissegger, A., et al. (1995). Canadian Patent No. CA2186023C. Canadian Intellectual Property Office.

Sources

Troubleshooting

analytical methods for detecting trace impurities in Piperazine-1-carboxylic acid

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Method Development for Piperazine-1-carboxylic Acid

Introduction: The Analytical Paradox

Welcome to the technical guide for Piperazine-1-carboxylic acid (P-1-CA) . As a researcher, you likely face a specific set of physicochemical challenges with this molecule. It is a zwitterionic intermediate (containing both a secondary amine and a carboxylic acid) with high polarity (logP < 0) and a lack of UV chromophores .

Standard Reverse-Phase (C18) HPLC often fails here, resulting in elution at the void volume (


) or peak shape distortion due to secondary silanol interactions. Furthermore, the secondary amine moiety presents a high risk for N-nitrosamine  formation, a critical safety concern in modern drug development.

This guide moves beyond generic protocols to provide robust, self-validating analytical workflows.

Module 1: HPLC/UPLC Method Development

Challenge: Retention of Polar Zwitterions

The Issue: P-1-CA is too polar for standard C18 retention. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3] Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase. P-1-CA partitions into this aqueous layer. This is superior to Ion-Pairing Chromatography (IPC) because it avoids the use of non-volatile reagents (like alkyl sulfonates) that contaminate Mass Spectrometers.

Protocol 1: HILIC-CAD/MS Method (Recommended)

Applicability: Assay, Related Substances, and polar impurities.

ParameterSpecificationRationale
Column Amide-functionalized Silica (e.g., BEH Amide), 1.7 µm, 2.1 x 100 mmAmide phases provide hydrogen bonding retention for the carboxylic acid and shield silanols from the amine.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in 95:5 Water:ACDLow pH suppresses carboxylic acid ionization (

), improving retention on HILIC.
Mobile Phase B Acetonitrile (ACN)High organic content is required for HILIC partitioning.
Gradient 90% B to 50% B over 10 mins"Reverse" gradient compared to RP-HPLC. Elutes non-polar impurities first.
Detection CAD (Charged Aerosol Detection) or MS (ESI+) P-1-CA has no strong UV chromophore. CAD is universal; MS provides specificity.
Sample Diluent 80:20 ACN:WaterCritical: Sample solvent must match the initial mobile phase to prevent "solvent washout" effects.
Troubleshooting HILIC
  • Symptom: Shifting Retention Times.

    • Root Cause:[2][4][5][6][7] HILIC columns require longer equilibration than C18 due to the formation of the water layer.

    • Fix: Equilibrate for at least 20 column volumes before the first injection.

  • Symptom: Split Peaks.

    • Root Cause:[2][4][5][6][7] Sample diluent contains too much water.

    • Fix: Ensure sample diluent is

      
       75% Acetonitrile.
      

Module 2: Genotoxic Impurity Analysis (Nitrosamines)

Challenge: Detecting N-Nitroso-Piperazine (MNP/NPZ)

The Issue: Piperazine derivatives are precursors to N-nitrosopiperazine (NPZ), a potent carcinogen. Regulatory limits are often in the ppb (ng/g) range. The Solution: LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).

Protocol 2: Trace Nitrosamine Quantification

Workflow Visualization:

NitrosamineWorkflow cluster_analysis LC-MS/MS Analysis Extract Liquid-Liquid Extraction (Dichloromethane) Filter 0.2 µm PTFE Filter (Avoid Nylon!) Extract->Filter Remove particulates Sep Column: Phenyl-Hexyl (Selectivity for Nitrosamines) Filter->Sep Inject Ion APC/ESI Source (Positive Mode) Sep->Ion Det MRM Transition 115.1 -> 73.1 (Quant) Ion->Det Result Quantitation (< 26.5 ng/day) Det->Result Sample P-1-CA Sample Sample->Extract

Caption: Workflow for N-nitrosopiperazine detection emphasizing artifact prevention during prep.

Key Technical Constraints:

  • Artifact Formation: Do not use Nylon filters. Nylon can leach amines or react with trace nitrites to form false-positive nitrosamines during preparation. Use PTFE or PVDF.

  • In-Source Formation: Ensure the ion source temperature is optimized (< 350°C) to prevent thermal degradation of the parent amine into nitrosamines within the MS source.

Module 3: Gas Chromatography (GC-MS)

Challenge: Non-Volatility

The Issue: Piperazine-1-carboxylic acid is non-volatile and will decompose/polymerize in a GC injector. The Solution: Silylation Derivatization . We must block both the carboxylic acid (-COOH) and the amine (-NH) protons to make the molecule volatile.

Protocol 3: Two-Step Derivatization
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Procedure:

    • Dissolve 5 mg P-1-CA in 1 mL anhydrous Pyridine.

    • Add 200 µL BSTFA/TMCS.

    • Incubate at 70°C for 30 minutes . (Heat is required to drive the reaction on the sterically hindered secondary amine).

    • Inject 1 µL into GC-MS (Split 1:20).

  • Target Derivative: Di-TMS-Piperazine-1-carboxylic acid.

Module 4: Troubleshooting & FAQ

Method Selection Decision Tree

MethodSelection Start Impurity Type? Volatile Residual Solvents (Methanol, DCM) Start->Volatile NonVolatile Related Substances (Dimers, Amine salts) Start->NonVolatile Genotoxic Nitrosamines (N-nitroso-piperazine) Start->Genotoxic GC GC-FID / GC-MS (Headspace) Volatile->GC HILIC HILIC-CAD / HILIC-MS (Amide Column) NonVolatile->HILIC LCMS LC-MS/MS (MRM Mode) Genotoxic->LCMS

Caption: Decision matrix for selecting the appropriate analytical technique based on impurity class.

Frequently Asked Questions

Q1: Why do I see "Ghost Peaks" in my HILIC gradient?

  • A: HILIC phases are extremely sensitive to mobile phase contaminants. Ammonium salts (buffer) must be MS-grade. Even trace sodium from glass bottles can cause adduct clusters that appear as ghost peaks. Action: Use plastic eluent bottles and LC-MS grade solvents.

Q2: Can I use UV detection at 210 nm instead of CAD?

  • A: You can, but it is risky. P-1-CA has a very low extinction coefficient. At 210 nm, you are working near the UV cutoff of many solvents (and formic acid), leading to a drifting baseline and poor Signal-to-Noise (S/N) ratio. Recommendation: If you lack CAD/MS, perform pre-column derivatization with Dansyl Chloride to add a fluorophore.

Q3: My GC-MS recovery is low. Why?

  • A: Moisture is the enemy of silylation. If your pyridine or sample contains trace water, the TMS reagent hydrolyzes (turning into hexamethyldisiloxane) instead of derivatizing your analyte. Action: Use a molecular sieve in your pyridine and ensure vials are crimped immediately.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[8] EMA/409815/2020 Rev.12. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Available at: [Link]

  • McCalley, D. V. "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71, 2017. (Authoritative source on HILIC mechanisms for polar amines).
  • Vohra, R. et al. "Determination of N-nitrosamines in drug substances and products by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 196, 113903, 2021.
  • Little, J. L. "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844, 1-22, 1999. (Key reference for GC-MS troubleshooting).

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Functional Analysis: Piperazine-1-carboxylic Acid vs. Piperidine-1-carboxylic Acid as Linkers

Executive Summary In medicinal chemistry and chemical biology, the selection of a linker determines the physicochemical destiny of the final conjugate. This guide compares two ubiquitous saturated heterocycles: Piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and chemical biology, the selection of a linker determines the physicochemical destiny of the final conjugate. This guide compares two ubiquitous saturated heterocycles: Piperazine-1-carboxylic acid and Piperidine-1-carboxylic acid (and their respective derivatives).

While often viewed merely as "spacers," these moieties actively dictate solubility , permeability , and metabolic stability .

  • The Piperazine Motif: The "Solubility Specialist." Introduces a basic center and polarity, lowering LogP and enhancing aqueous solubility, but introduces a metabolic liability (N-oxidation).

  • The Piperidine Motif: The "Permeability Enhancer." Increases lipophilicity (LogP) and membrane penetration, but requires careful handling to avoid phospholipidosis and solubility crashes.

This guide provides an objective, data-driven analysis to assist in the rational selection of these linkers for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery (FBDD).

Part 1: Physicochemical Profiling & Structural Analysis

The fundamental difference lies in the heteroatom count within the six-membered ring. This single atom substitution (N vs. C) radically alters the electronic landscape.

Comparative Metrics Table
FeaturePiperazine-1-carboxylic acid MotifPiperidine-1-carboxylic acid MotifImpact on Drug Design
Core Structure 1,4-DiazacyclohexaneAzacyclohexanePiperazine is polar; Piperidine is lipophilic.[1]
Linker Type Naturally Bifunctional (N1, N4)Monofunctional (N1) or C-substitutedPiperazine is a "ready-made" linker; Piperidine requires C-functionalization (e.g., isonipecotic acid) to link.
LogP Shift

LogP

-1.0 to -1.5
Baseline (Reference)Piperazine significantly lowers lipophilicity.
pKa (Distal N)

8.5 - 9.0 (Basicity retained)
N/A (unless C-amino substituted)Piperazine provides a protonatable handle for lysosomal trapping or solubility.
tPSA Contribution

20-30

higher
LowerPiperazine increases polar surface area.
Conformation Chair (Rigid)Chair (Rigid)Both provide defined exit vectors (usually 180° for 1,4-subst).
The "Piperazine Shift" in Solubility

The introduction of the distal nitrogen in the piperazine ring creates a "solubility anchor." At physiological pH (7.4), the N4 nitrogen is often partially protonated (depending on substitution), drastically improving the Solubility Forecast Index (SFI) .

  • Guideline: If your payload/warhead is highly lipophilic (cLogP > 4), prioritize the Piperazine linker to bring the conjugate back into the "Lipophilic Efficiency" sweet spot.

The Piperidine "Cap" vs. Linker

A critical distinction must be made regarding nomenclature:

  • Piperazine-1-carboxylic acid is inherently a linker precursor because the N4 position is available for reaction (e.g., with alkyl halides or acyl chlorides).

  • Piperidine-1-carboxylic acid (structurally) has no second attachment point on the ring heteroatoms. To function as a linker, it must be substituted on a carbon (e.g., Piperidine-4-carboxylic acid / Isonipecotic acid).

    • Note: If used strictly as "Piperidine-1-carboxylic acid," it acts as a terminal cap , not a linker. This guide assumes the comparison of the ring scaffolds in a bridging context.

Part 2: Synthetic Feasibility & Protection Strategies

The chemical handling of these linkers requires distinct protection group strategies. Piperazine requires orthogonal protection of the two nitrogens, whereas piperidine (if C-substituted) requires N- and C-protection.

Synthetic Workflow Visualization

The following diagram illustrates the decision logic and synthetic flow for incorporating these linkers.

LinkerSelection Start Linker Selection Requirement SolubilityIssue High Lipophilicity? (LogP > 4) Start->SolubilityIssue PermeabilityIssue Low Permeability? (Polar Payload) Start->PermeabilityIssue PiperazinePath Select Piperazine-1-COOH (Bifunctional N,N) SolubilityIssue->PiperazinePath Yes PiperidinePath Select Piperidine-X-COOH (Bifunctional N,C) PermeabilityIssue->PiperidinePath Yes Prot_Pipz Orthogonal Protection: N1-Boc / N4-Fmoc PiperazinePath->Prot_Pipz Prot_Pipd Orthogonal Protection: N1-Boc / C4-Ester PiperidinePath->Prot_Pipd Coupling Amide/Urea Coupling (HATU/DIPEA) Prot_Pipz->Coupling Prot_Pipd->Coupling Final Final Conjugate Coupling->Final

Figure 1: Decision tree for linker selection based on physicochemical liabilities.

Protocol: Orthogonal Coupling of Piperazine Linker

Trustworthiness Check: This protocol uses standard Fmoc/Boc orthogonality, ensuring the linker can be extended in either direction without polymerization.

Reagents:

  • Linker: 1-Boc-piperazine (or 4-Boc-piperazine-1-carboxylic acid).

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Activation: Dissolve the carboxylic acid partner (Warhead/Ligand) in DMF. Add DIPEA and HATU. Stir for 5 min to form the active ester.

  • Nucleophilic Attack: Add 1-Boc-piperazine (1.1 eq). The secondary amine (N4) attacks the activated acid.

  • Monitoring: Monitor via LC-MS. The product will show Mass = [Warhead + Piperazine + Boc].

  • Deprotection (The Switch):

    • To extend from N1: Treat with TFA/DCM (1:1) to remove Boc. The resulting secondary amine is now ready for the next coupling (e.g., reacting with a chloroformate to form the "Piperazine-1-carboxylic acid" urea/carbamate moiety).

Part 3: ADME & Metabolic Stability[2]

The choice between piperazine and piperidine has profound implications for the metabolic fate of the drug.[1]

Metabolic Hotspots
  • Piperazine (N-Oxidation): The tertiary amines in piperazine linkers are susceptible to Flavin-containing Monooxygenases (FMOs) and CYPs, leading to N-oxides. These metabolites can be chemically unstable or toxic.

    • Mitigation: Add steric bulk (e.g., methyl groups) adjacent to the nitrogen or use electron-withdrawing groups to reduce basicity.

  • Piperidine (Hydroxylation): The carbocyclic ring is prone to CYP-mediated hydroxylation, typically at the C-3 or C-4 position.

    • Mitigation: Fluorination of the ring (e.g., 4,4-difluoropiperidine) blocks this metabolic soft spot.

hERG and Phospholipidosis
  • Piperidine Risk: Basic piperidines are classic pharmacophores for hERG channel inhibition (cardiotoxicity) and phospholipidosis (lysosomal accumulation) due to their amphiphilic nature (lipophilic tail + basic head).

  • Piperazine Advantage: While still basic, the increased polarity often reduces the affinity for the hydrophobic hERG pore compared to the piperidine analog.

Part 4: Experimental Validation

To objectively choose between the two, perform the following "Linker Scan" experiment.

Solubility & Permeability Assay (The "Split-Test")

Synthesize two analogues of your lead compound: Compound-A (Piperazine linker) and Compound-B (Piperidine linker).

Protocol:

  • Kinetic Solubility:

    • Prepare 10 mM DMSO stocks of A and B.

    • Spike into PBS (pH 7.4) to a final concentration of 100 µM.

    • Incubate for 2 hours (shaking).

    • Filter (0.45 µm) and analyze filtrate by HPLC-UV.

    • Success Metric: If Compound-A > 50 µM and Compound-B < 10 µM, the Piperazine linker is essential for developability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Load donor plate with compounds in pH 7.4 buffer.

    • Incubate against acceptor plate (buffer only) separated by a lipid-impregnated filter.

    • Measure concentration in acceptor well after 4 hours.

    • Success Metric: If Compound-B shows > 2x permeability of Compound-A, the Piperidine linker is preferred for intracellular targets.

References

  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Meanwell, N. A., & Loiseleur, O. (2022).[2] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[2] Retrieved from

  • Szczepańska, K., et al. (2021).[3] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[4] ACS Chemical Neuroscience. Retrieved from

  • BOC Sciences. (2024). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Retrieved from

  • Nevalainen, T., et al. (2014).[5] Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH).[5] Bioorganic & Medicinal Chemistry.[1][2][6][7][8][] Retrieved from

Sources

Comparative

A Comparative Analysis of the Biological Activities of Piperazine-1-Carboxylic Acid and Piperazine-2-Carboxylic Acid Isomers: A Guide for Researchers

For drug development professionals and researchers in medicinal chemistry, the piperazine scaffold is a cornerstone of molecular design. Its unique physicochemical properties, including high bioavailability and the abili...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the piperazine scaffold is a cornerstone of molecular design. Its unique physicochemical properties, including high bioavailability and the ability to be readily functionalized, have made it a privileged structure in a vast array of therapeutics.[1] This guide provides an in-depth comparative study of the biological activities of two key positional isomers: Piperazine-1-carboxylic acid and Piperazine-2-carboxylic acid. While direct comparative studies are limited, this document synthesizes available data on their derivatives to offer valuable insights into their structure-activity relationships and therapeutic potential.

The strategic placement of the carboxylic acid group on the piperazine ring significantly influences the molecule's three-dimensional structure, electronic distribution, and potential interactions with biological targets. This guide will explore these differences by examining key biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by detailed experimental protocols and data.

The Piperazine Carboxylic Acid Isomers: A Structural Overview

The fundamental difference between Piperazine-1-carboxylic acid and Piperazine-2-carboxylic acid lies in the point of attachment of the carboxylic acid moiety to the piperazine ring. This seemingly subtle variation has profound implications for the molecule's reactivity, conformational flexibility, and ability to form hydrogen bonds and other non-covalent interactions, which are critical for biological activity.

G cluster_1 Piperazine-1-carboxylic acid cluster_2 Piperazine-2-carboxylic acid 1_N1 N 1_C2 C 1_C3 C 1_N4 NH 1_C5 C 1_C6 C 1_COOH_C C 1_COOH_O1 O 1_COOH_O2 OH 2_N1 NH 2_C2 C 2_C3 C 2_N4 N 2_C5 C 2_C6 C 2_COOH_C C 2_COOH_O1 O 2_COOH_O2 OH

Comparative Biological Activities

The versatile structure of piperazine allows for the development of bioactive molecules for a wide range of diseases.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The positioning of the carboxylic acid group in Piperazine-1-carboxylic acid versus Piperazine-2-carboxylic acid can lead to differential engagement with biological targets and, consequently, distinct pharmacological profiles.

Anti-inflammatory Activity

Piperazine derivatives are known to modulate inflammatory pathways, with some acting as histamine and serotonin receptor antagonists.[3]

  • Piperazine-1-carboxylic acid Derivatives: Studies on derivatives of Piperazine-1-carboxylic acid have shown significant anti-inflammatory potential. For instance, a series of methyl salicylate derivatives bearing a piperazine moiety, conceptually derived from the reaction of a piperazine with a carboxylic acid-containing fragment, exhibited notable anti-inflammatory effects in both in vitro and in vivo models.[3] In a study, a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated significant anti-nociceptive and anti-inflammatory effects in carrageenan-induced paw edema and pleurisy tests in mice.[4] Another study on a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also showed potent anti-inflammatory activity by reducing paw edema and inflammatory cell migration.[5] These findings suggest that the Piperazine-1-carboxylic acid scaffold can be effectively utilized to develop potent anti-inflammatory agents.

  • Piperazine-2-carboxylic acid Derivatives: While direct evidence for the anti-inflammatory activity of simple Piperazine-2-carboxylic acid is less prevalent in the readily available literature, derivatives have been synthesized and evaluated for other biological activities. For instance, novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid were synthesized and showed inhibitory properties against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[6] This suggests that the Piperazine-2-carboxylic acid scaffold can also serve as a basis for developing anti-inflammatory compounds, although the mechanism and potency may differ from that of the 1-isomer derivatives.

Antimicrobial Activity

Piperazine derivatives have a long history of use as antimicrobial agents.[7] The structural characteristics of these compounds can be modified to enhance their activity against a wide range of pathogens.[2]

  • Piperazine-1-carboxylic acid Derivatives: The literature indicates that various derivatives incorporating the piperazine-1-carbonyl moiety exhibit antimicrobial properties. For example, a series of 1-ethyl-6,8-difluoro-4-oxo-7(4-arylpiperazin-1-yl)-1,4-dihydro-quinoline-3-carboxylic acid derivatives were synthesized and showed promising antimicrobial activities.[8]

  • Piperazine-2-carboxylic acid Derivatives: Derivatives of Piperazine-2-carboxylic acid have also been investigated for their antimicrobial potential. A study on novel pyrazine-2-carboxylic acid derivatives of piperazines reported significant antimicrobial activity.[9] Molecular docking studies suggested that these compounds may exert their effect by inhibiting GlcN-6-P synthase.[9] Another study detailed the synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, which are conceptually related to derivatives of Piperazine-2-carboxylic acid, showing potent antibacterial and antifungal effects.[10]

Cytotoxicity and Anticancer Activity

The piperazine scaffold is a common feature in many anticancer agents.[2] The cytotoxic potential of piperazine derivatives is often evaluated against various cancer cell lines.

  • Piperazine-1-carboxylic acid Derivatives: Carboxylic acid derivatives of piperazine-functionalized materials have been utilized as nanocarriers for anticancer drugs like gemcitabine, demonstrating good biocompatibility and controlled release properties.[11] While this doesn't directly assess the intrinsic cytotoxicity of the piperazine-1-carboxylic acid moiety, it highlights its utility in cancer therapy.

  • Piperazine-2-carboxylic acid Derivatives: A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as potential agents for Alzheimer's disease also included cytotoxicity assessments.[12] The tested compounds showed lower toxicity on human neuroblastoma (SH-SY5Y) cell lines compared to the standard cytotoxic agent staurosporine.[12] This suggests that the Piperazine-2-carboxylic acid scaffold can be modified to achieve selective biological activity with acceptable toxicity profiles. Other studies have investigated the hepatotoxicity of various piperazine designer drugs, indicating that the cytotoxic effects can vary significantly among different analogues.[13]

Experimental Protocols: A Guide to a Self-Validating System

To ensure the reliability and reproducibility of findings, it is crucial to employ well-validated experimental protocols. The following are representative methodologies for assessing the biological activities discussed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the Piperazine-1-carboxylic acid and Piperazine-2-carboxylic acid isomers (or their derivatives) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of nitric oxide inhibition using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100

In Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds (isomers) in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

G

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Piperazine-1-carboxylic acid and Piperazine-2-carboxylic acid isomers. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data Summary

While a direct head-to-head comparison is not available in the literature, the following table summarizes representative data for derivatives of each isomer to facilitate a preliminary comparison. It is important to note that these data are from different studies with varying experimental conditions.

Biological ActivityIsomer DerivativeModel/TargetPotency (IC₅₀/MIC)Reference
Anti-inflammatory Piperazine-1-carboxylic acid derivative (LQFM-008)Carrageenan-induced paw edema (in vivo)Significant reduction at 15 & 30 mg/kg[4]
Anti-inflammatory Chromone-2-carboxamide with piperazine moietySoluble epoxide hydrolase (sEH)IC₅₀ = 1.75 µM[6]
Antimicrobial Pyrazine-2-carboxylic acid piperazine derivativeS. aureus, E. coliNot specified, showed activity[9]
Antimicrobial 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivativeL. monocytogenesPotent activity[10]
Anticholinesterase 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAcetylcholinesterase (AChE)Ki = 10.18 µM[12]
Cytotoxicity 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidHuman neuroblastoma (SH-SY5Y) cellsLow toxicity[12]

Structure-Activity Relationship and Future Directions

The available data, although not directly comparative, suggests that both Piperazine-1-carboxylic acid and Piperazine-2-carboxylic acid are valuable scaffolds for the development of a wide range of biologically active compounds.

The position of the carboxylic acid group dictates the overall shape and electronic properties of the molecule, influencing how it interacts with target proteins. For instance, in Piperazine-1-carboxylic acid, the carboxyl group is directly attached to a nitrogen atom, forming an amide-like linkage that can influence the basicity of the other nitrogen and the conformational flexibility of the ring. In contrast, the carboxyl group in Piperazine-2-carboxylic acid is attached to a carbon atom, creating a chiral center and providing a different spatial arrangement of functional groups for target binding.

Future research should focus on the direct comparative evaluation of these isomers in a panel of standardized biological assays. This would provide a clearer understanding of how the position of the carboxylic acid group influences potency and selectivity across different biological targets. Furthermore, computational modeling and molecular docking studies could provide valuable insights into the binding modes of these isomers with various enzymes and receptors, guiding the rational design of more potent and selective drug candidates.

Conclusion

References

  • Li, Y., Wang, Y., Zhang, Y., et al. (2019). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 24(15), 2735. Available from: [Link]

  • Kumar, V., & Singh, S. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 19(5), 486-505. Available from: [Link]

  • D'Agostino, S., & Macchia, A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. Available from: [Link]

  • Wang, Y., Zhang, Y., Li, Y., et al. (2020). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 25(22), 5320. Available from: [Link]

  • Lestari, W. W., & Ibrahim, S. (2019). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Journal of Physics: Conference Series, 1282, 012028. Available from: [Link]

  • Arbo, M. D., Meireles, M., Bastos, M. L., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 1032-1039. Available from: [Link]

  • Patel, H., Sharma, T., & Shah, S. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Available from: [Link]

  • Maz, T. G., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-8. Available from: [Link]

  • Chaudhary, P., Kumar, A., & Kumar, R. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(2), 168-177. Available from: [Link]

  • Farghaly, O. M., El-Sayed, M. A. A., Gulcin, İ., & El-Wadood, H. A. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. Available from: [Link]

  • Wikipedia. (2024). Cetirizine. Available from: [Link]

  • Kumar, V., & Singh, S. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 234-253. Available from: [Link]

  • Ghaffari, M., Abadie, A., & Fasihi, J. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 536-544. Available from: [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. European Journal of Medicinal Chemistry, 213, 113165. Available from: [Link]

  • Kumar, G. S., & Kumar, B. V. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. Bioorganic & Medicinal Chemistry Letters, 25(23), 5563-5569. Available from: [Link]

  • de Oliveira, R. S., de Oliveira, A. C., & da Silva, G. N. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological Reports, 67(5), 963-969. Available from: [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. European Journal of Medicinal Chemistry, 213, 113165. Available from: [Link]

  • Sharma, P., & Kumar, A. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 6(5), 334-343. Available from: [Link]

  • Abdel-Magid, A. F. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 117, 105432. Available from: [Link]

  • Kumar, V., & Singh, S. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4930. Available from: [Link]

  • Reddy, T. S., & Kumar, N. S. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2 S-Carboxylic Acid. The Journal of Organic Chemistry, 89(21), 15243-15253. Available from: [Link]

  • Kösters, A., & Luy, B. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42045-42055. Available from: [Link]

  • Hovhannisyan, A. A., Sirakanyan, S. N., & Geronikaki, A. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), 2000208. Available from: [Link]

  • Batista, C. R. A., de Oliveira, R. S., & da Silva, G. N. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 535-544. Available from: [Link]

  • Ullah, A., Khan, J., & Wadood, A. (2023). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. Molecules, 28(18), 6548. Available from: [Link]

Sources

Validation

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Piperazine-1-Carboxylic Acid Derivatives

In the landscape of modern drug discovery and development, piperazine-1-carboxylic acid derivatives stand out as a privileged scaffold. Their presence in a multitude of therapeutic agents underscores the critical need fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, piperazine-1-carboxylic acid derivatives stand out as a privileged scaffold. Their presence in a multitude of therapeutic agents underscores the critical need for unambiguous structural confirmation.[1][2] This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose, moving beyond mere procedural descriptions to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require not just data, but actionable intelligence to accelerate their research.

The Strategic Application of Spectroscopy in Structural Elucidation

The confirmation of a chemical structure is not a linear process but a synergistic interplay of different analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a comprehensive and validated structural assignment. Spectroscopic techniques are pivotal in this process, offering detailed insights into molecular structure, connectivity, and functionality.[3][4]

Our comparative analysis will pivot around four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of X-ray Crystallography.

G cluster_0 Initial Analysis cluster_1 Core Structural Data cluster_2 Definitive Confirmation IR IR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) IR->NMR Suggests functional groups MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Cross-validates substituents Xray X-ray Crystallography (3D Structure) NMR->Xray For absolute configuration MS->NMR Confirms molecular formula MS->Xray For absolute configuration

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] For piperazine-1-carboxylic acid derivatives, it provides critical information about the proton and carbon framework, confirming the integrity of the piperazine ring and the nature of its substituents.[2][6]

Causality in Experimental Choices:
  • Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is paramount. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to slow down the exchange of labile protons (like N-H), making them observable in the ¹H NMR spectrum.[7] Conversely, CDCl₃ is less viscous and can provide sharper signals for non-polar derivatives.

  • 1D vs. 2D NMR: While ¹H and ¹³C NMR provide fundamental information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are often necessary for unambiguous assignment. HMBC, for instance, is invaluable for confirming the connection of a substituent to the piperazine nitrogen by observing a correlation between protons on the substituent and the carbons of the piperazine ring.[8][9]

Comparative NMR Data:

The chemical shifts observed in NMR are highly sensitive to the electronic environment of the nuclei. The presence of the electron-withdrawing carboxylic acid group and other substituents significantly influences the positions of the piperazine ring signals.

Nucleus Typical Chemical Shift (ppm) in DMSO-d₆ Key Insights Provided
¹H NMR
Piperazine CH₂ (adjacent to N-COOH)3.2 - 3.6Deshielded due to the adjacent carbonyl group.
Piperazine CH₂ (adjacent to other N)2.5 - 3.0More shielded, position varies with N-substituent.
N-H (if present)Variable, often broadConfirms the presence of a secondary amine.
¹³C NMR
Carbonyl (C=O)155 - 165Characteristic signal for the carbamate functional group.[10]
Piperazine C (adjacent to N-COOH)43 - 48Deshielded carbon atoms.
Piperazine C (adjacent to other N)40 - 50Position highly dependent on the other N-substituent.

Note: Chemical shifts are approximate and can vary based on substitution and solvent.[11][12]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G substituent Substituent Protons (R-H) piperazine_c Piperazine Carbons substituent->piperazine_c HMBC Correlation (Confirms Connectivity) piperazine_a Piperazine Protons (α to N-COOH) piperazine_b Piperazine Protons (β to N-COOH) piperazine_a->piperazine_b piperazine_a->piperazine_c HSQC Correlation (Direct C-H Bond) carbonyl_c Carbonyl Carbon (C=O)

Caption: 2D NMR correlations for structural assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, and with high-resolution instruments (HRMS), it can determine the elemental composition, which is a critical piece of evidence for structural confirmation.[6][13]

Causality in Experimental Choices:
  • Ionization Technique: Electrospray Ionization (ESI) is the most common and suitable technique for piperazine-1-carboxylic acid derivatives.[14][15] These compounds typically possess basic nitrogen atoms that are easily protonated in solution, making them ideal for generating [M+H]⁺ ions in positive-ion mode ESI. This "soft" ionization method minimizes fragmentation, ensuring the molecular ion is readily observed.[16]

  • Tandem MS (MS/MS): To gain further structural insight, the [M+H]⁺ ion can be isolated and fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.[17] Cleavage of the bonds within the piperazine ring and the bonds connecting the substituents are common fragmentation pathways that help confirm the proposed structure.[16][18]

Comparative MS Data:
Technique Information Provided Why It's Crucial
Low-Resolution MS (e.g., Quadrupole) Nominal Molecular WeightA rapid and essential check to confirm the expected mass of the synthesized product.
High-Resolution MS (e.g., TOF, Orbitrap) Exact Mass & Elemental FormulaProvides unequivocal confirmation of the molecular formula, distinguishing between isobaric compounds.[13]
Tandem MS (MS/MS) Fragmentation PatternElucidates the connectivity of the molecule by showing how it breaks apart, confirming substituent placement.[17][19]
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A mass spectrum is generated, plotting ion intensity versus m/z. For HRMS, the instrument is calibrated to ensure high mass accuracy.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[20] For piperazine-1-carboxylic acid derivatives, it provides immediate evidence for the presence of the key carbamate group.[21][22]

Key IR Absorptions:

The most telling signal in the IR spectrum of these compounds is the carbonyl (C=O) stretch of the carboxylic acid (or its ester/amide derivative).

Functional Group Characteristic Absorption (cm⁻¹) Significance
C=O Stretch (Carbamate/Carboxylic Acid) 1680 - 1740 A strong, sharp absorption in this region is a definitive indicator of the carbonyl group.[21][23]
O-H Stretch (Carboxylic Acid Dimer) 2500 - 3300 (very broad)Confirms the presence of a free carboxylic acid.[22]
N-H Stretch (if secondary amine) 3200 - 3500 (moderate)Indicates the N4 position of the piperazine is unsubstituted.
C-N Stretch 1200 - 1350Supports the presence of the amine and carbamate functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography: The Unambiguous Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[24][25] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule, leaving no room for doubt.[26][27]

Comparison with Spectroscopic Methods:
Factor NMR/MS/IR Spectroscopy X-ray Crystallography
State of Matter Solution or solid/liquidCrystalline solid
Information Connectivity, formula, functional groupsAbsolute 3D structure, stereochemistry, packing
Primary Challenge Data interpretation, signal overlapGrowing a suitable single crystal
When to Use Routine confirmation, mixture analysisWhen absolute configuration is needed, publication-quality confirmation
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a focused beam of X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to generate a final 3D model of the molecule.[25]

Conclusion: A Multi-Faceted Approach to Certainty

The structural confirmation of piperazine-1-carboxylic acid derivatives is a cornerstone of their development as therapeutic agents. No single technique provides a complete picture. A logical and efficient workflow begins with rapid IR and MS analysis to confirm the presence of key functional groups and the correct molecular weight. This is followed by comprehensive 1D and 2D NMR studies to piece together the molecular connectivity. Finally, for lead candidates or when absolute stereochemistry is crucial, X-ray crystallography provides the definitive and irrefutable 3D structure. By understanding the strengths and limitations of each method, researchers can strategically apply these powerful analytical tools to validate their molecular designs with confidence and precision.

References

  • ResearchGate. 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Available from: [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • National Institutes of Health. Piperazine-1-carboxylic acid | C5H10N2O2 - PubChem. Available from: [Link]

  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available from: [Link]

  • Spectroscopy Online. A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Available from: [Link]

  • National Institutes of Health. Electrospray ionization mass spectra of piperazimycins A and B and gamma-butyrolactones from a marine-derived Streptomyces sp. Available from: [Link]

  • National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

  • ResearchGate. Chemical Equilibrium Constants for the Formation of Carbamates in the System CO2 + Piperazine + Water from 1H-NMR-Spectroscopy. Available from: [Link]

  • ResearchGate. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

  • Engineered Science Publisher. A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Available from: [Link]

  • ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. Available from: [Link]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Available from: [Link]

  • Preprints.org. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Available from: [Link]

  • ResearchGate. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Available from: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ACS Publications. Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Available from: [Link]

  • National Institutes of Health. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • YouTube. Introduction to IR Spectroscopy - Carboxylic Acids.. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available from: [Link]

  • YouTube. ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. Available from: [Link]

  • National Institutes of Health. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Longdom Publishing. Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • ACS Publications. A Three-Layer Transformation Strategy toward Functionalized Fused Hydantoins and Diketopiperazines. Available from: [Link]

Sources

Comparative

quantitative analysis of Piperazine-1-carboxylic acid by NMR (qNMR)

The following guide details the quantitative analysis of Piperazine-1-carboxylic acid (PCA) using Quantitative Nuclear Magnetic Resonance (qNMR) . This document is structured to serve as a direct operational manual for a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the quantitative analysis of Piperazine-1-carboxylic acid (PCA) using Quantitative Nuclear Magnetic Resonance (qNMR) . This document is structured to serve as a direct operational manual for analytical scientists, prioritizing data integrity, metrological traceability, and experimental robustness.

Analyte: Piperazine-1-carboxylic acid (CAS: 10430-90-7) Method: 1H-qNMR (Internal Standard Method) Application: Purity assessment, metabolite quantification, and impurity profiling.

Executive Summary & Technique Comparison

Piperazine-1-carboxylic acid (PCA) is a polar, zwitterionic intermediate often encountered in the synthesis of piperazine derivatives or as a degradation product in carbon capture solvents. Traditional chromatographic methods (HPLC/GC) face significant hurdles: PCA lacks a strong chromophore for UV detection (necessitating derivatization or MS detection) and is difficult to retain on standard C18 columns due to its high polarity.

qNMR offers a superior alternative by acting as a primary ratio method .[1] It relies on the fundamental proportionality between signal integration and molar concentration, eliminating the need for a specific, certified reference standard of PCA itself—a compound that is often unstable or commercially unavailable in high purity.

Comparative Analysis: qNMR vs. Chromatographic Alternatives
FeatureqNMR (Recommended) HPLC-UV/MS GC-FID/MS
Traceability Directly Traceable to SI via Internal Standard (IS). No PCA standard needed.Indirect. Requires high-purity PCA reference standard for calibration curve.Indirect. Requires derivatization (silylation) due to PCA non-volatility.
Selectivity High. Structural confirmation occurs simultaneously with quantification.Medium. Retention time alone does not confirm structure; requires MS.Medium. Risk of thermal degradation in the injector port.
Sample Prep Minimal (Dissolve & Measure).High. Requires filtration, mobile phase prep, and equilibration.Very High. Requires extraction and derivatization.
Sensitivity Moderate (LOQ ~0.1 mg/mL).High (LOQ ~ng/mL). Better for trace impurities.High (LOQ ~ng/mL).
Throughput Fast for single samples (<20 min).Slow (Method development + run time).Slow (Derivatization + run time).

Strategic Experimental Design

To ensure Scientific Integrity and Trustworthiness , the experimental design must address the specific physicochemical properties of PCA.

A. Solvent Selection: The Case for DMSO-d6[2][3][4]
  • Choice: Dimethyl sulfoxide-d6 (DMSO-d6).[2][3][4]

  • Causality: PCA is an amphoteric carbamic acid derivative. In D2O , it may undergo hydrolysis or pH-dependent exchange, leading to peak broadening or decomposition into piperazine and CO2. DMSO-d6 provides an aprotic, polar environment that stabilizes the carbamic acid moiety and prevents rapid proton exchange, ensuring sharp signals for integration.

B. Internal Standard (IS) Selection
  • Choice: Maleic Acid (TraceCERT® or equivalent high-purity grade).

  • Causality:

    • Chemical Shift: Maleic acid produces a sharp singlet at ~6.0–6.2 ppm . This region is distinct from the PCA piperazine ring protons (2.5–3.6 ppm) and the residual DMSO peak (2.50 ppm).

    • Relaxation (

      
      ):  Maleic acid has a moderate 
      
      
      
      relaxation time (~2–4 s), allowing for reasonable repetition times without excessive experimental duration.
    • Non-Hygroscopic: Unlike TMSP (common in D2O), Maleic acid is relatively stable and easy to weigh accurately.

C. qNMR Acquisition Parameters
  • Pulse Angle: 30° (allows shorter relaxation delays) or 90° (maximum signal). Recommendation: 90° for maximum sensitivity, provided D1 is sufficient.

  • Relaxation Delay (D1): Must be

    
    .
    
    • Protocol: Measure

      
       for both IS and PCA. Typically, 
      
      
      
      is < 5 s. Set D1 = 30 seconds to guarantee >99.9% magnetization recovery.
  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Number of Scans (NS): 16, 32, or 64 (aim for Signal-to-Noise ratio > 150:1).

Detailed Experimental Protocol

This protocol is designed to be self-validating . The linearity of the receiver and the stability of the sample are implicitly checked during the process.

Step 1: Gravimetric Preparation

Accuracy in qNMR is defined by the balance. Use a microbalance with readability of 0.01 mg or better.

  • Weigh Internal Standard (

    
    ):  Accurately weigh ~10.0 mg of Maleic Acid directly into a 2 mL HPLC vial or weighing boat. Record weight to 0.01 mg.
    
  • Weigh Analyte (

    
    ):  Accurately weigh ~15.0 mg of the PCA sample. Record weight.
    
  • Dissolution: Transfer both solids into a clean glass vial. Add ~0.6 mL of DMSO-d6 .

  • Mixing: Vortex until completely dissolved. Ensure no solids remain on the glass walls.

  • Transfer: Transfer the solution to a 5 mm high-precision NMR tube.

Step 2: Instrument Setup
  • Temperature: Set probe temperature to 298 K (25 °C) to minimize chemical shift drift.

  • Lock & Shim: Lock on DMSO-d6. Shim until the residual DMSO pentet is symmetric and sharp (linewidth at half-height < 1.0 Hz).

  • Pulse Sequence: Use a standard 1H pulse sequence (e.g., zg on Bruker, s2pul on Varian).

    • D1: 30 s

    • AQ (Acquisition Time): 4 s

    • O1P (Center Frequency): 5 ppm

Step 3: Data Processing
  • Phasing: Apply accurate zero- and first-order phase correction.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the baseline is flat, especially around the integration regions.

  • Integration:

    • IS Signal: Integrate the Maleic Acid singlet at ~6.1 ppm (

      
      ). Set the integral value to correspond to the number of protons (
      
      
      
      ).
    • Analyte Signal: Integrate the PCA multiplets. The piperazine ring protons typically appear as two sets of multiplets between 2.6 and 3.5 ppm. Select the cleanest multiplet region (e.g., the protons alpha to the carboxyl group) or integrate the entire ring region (8H) if no overlap with impurities exists (

      
      ).
      
    • Note: Avoid the residual DMSO peak (2.50 ppm) and water peak (~3.3 ppm). If water overlaps, use the Maleic Acid singlet and a specific non-overlapping PCA multiplet (e.g., 2H or 4H).

Data Analysis & Calculation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area
    
  • 
    : Number of protons contributing to the signal (IS = 2; PCA = 4 or 8 depending on selection)
    
  • 
    : Molar mass (PCA = 130.15  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.998)
    
Error Analysis

To ensure Trustworthiness , perform the analysis in triplicate. The Relative Standard Deviation (RSD) of the calculated purity should be < 1.0% . If RSD > 1%, investigate:

  • Baseline integration errors.

  • Incomplete relaxation (increase D1).

  • Sample inhomogeneity.

Visualizations

Diagram 1: qNMR Workflow for PCA Analysis

This diagram outlines the critical path from sample to result, emphasizing the "self-validating" check points.

qNMR_Workflow Start Start: PCA Sample Analysis Weighing Gravimetric Prep (Precision Balance) PCA + Maleic Acid (IS) Start->Weighing Solvent Dissolve in DMSO-d6 (Prevents Hydrolysis) Weighing->Solvent Acquisition NMR Acquisition (D1 = 30s, NS = 16+) Solvent->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calc Calculate Purity % (Primary Ratio Method) Processing->Calc QC QC Check: RSD < 1%? Calc->QC Report Final Report Traceable to SI QC->Report Yes Fail Investigate: - Shimming - Integration limits - Relaxation delay QC->Fail No Fail->Processing Reprocess

Caption: Step-by-step qNMR workflow ensuring metrological traceability and data integrity.

Diagram 2: Method Selection Decision Tree

When should you choose qNMR over HPLC for Piperazine derivatives?

Method_Selection Start Need to Quantify Piperazine Derivative RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Use HPLC-UV/MS (Routine QC) RefStd->HPLC Yes Volatile Is the sample Volatile? RefStd->Volatile No qNMR Use qNMR (Primary Method) Volatile->qNMR No (Polar/Unstable) GC Use GC-FID Volatile->GC Yes

Caption: Decision logic for selecting qNMR vs. chromatographic methods based on analyte properties.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Link

  • Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

Sources

Validation

Publish Comparison Guide: Establishing the Purity of Piperazine-1-Carboxylic Acid

Executive Summary & Strategic Analysis Piperazine-1-carboxylic acid (PCA) (CAS: 10430-90-7) represents a distinct analytical challenge in drug development. As a polar, zwitterionic intermediate often encountered in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Piperazine-1-carboxylic acid (PCA) (CAS: 10430-90-7) represents a distinct analytical challenge in drug development. As a polar, zwitterionic intermediate often encountered in the synthesis of piperazine-based therapeutics (e.g., antipsychotics, antihistamines) or as a metabolite, its purity determination is critical.

The core analytical difficulty lies in its physicochemical profile:

  • High Polarity: The molecule possesses both a secondary amine and a carboxylic acid moiety, leading to poor retention on standard C18 stationary phases.

  • Lack of Chromophore: PCA lacks extended conjugation, resulting in negligible UV absorption above 210 nm, rendering standard UV-Vis detection prone to interference and low sensitivity.

This guide compares three chromatographic approaches, ultimately recommending Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) as the superior protocol for purity establishment.

Comparison Matrix: Performance vs. Alternatives
FeatureMethod A: HILIC-MS/ELSD (Recommended) Method B: Ion-Pairing RP-HPLC Method C: Pre-column Derivatization
Retention Mechanism Partitioning into water-enriched layerHydrophobic interaction via ion-pair reagentHydrophobic interaction of derivative
MS Compatibility High (Volatile buffers)Low (Non-volatile ion-pair reagents)Medium (Depends on derivative)
Sample Prep Simple DilutionSimple DilutionComplex (Reaction required)
Specificity High (Orthogonal to RP impurities)Medium (Tailoring required)High (If reaction is quantitative)
Equilibration Time ModerateLong (Column "memory" effects)Short
Suitability for PCA Excellent (Retains zwitterions)Good (but system contamination risk)Good (but labor intensive)

Scientific Rationale & Method Selection

The Failure of Standard RP-HPLC

Standard Reversed-Phase (RP) chromatography using C18 columns fails for PCA because the analyte elutes near the void volume (


). At physiological or acidic pH, the amine is protonated (

) and the carboxylic acid may be ionized, creating a highly hydrophilic species that refuses to interact with the hydrophobic alkyl chains.
The HILIC Solution (The "Best" Method)

HILIC effectively inverts the separation mechanism. By using a polar stationary phase (e.g., Amide or Zwitterionic) and a high-organic mobile phase, water forms a stagnant layer on the silica surface. PCA partitions into this aqueous layer.

  • Why it works: The zwitterionic nature of PCA interacts strongly with the polar stationary phase via electrostatic and hydrogen bonding, pulling it away from the solvent front.

  • Detection: Since UV is unreliable, MS (ESI mode) provides mass-selective purity data, ensuring no co-eluting non-chromophoric impurities (like piperazine salts) are missed.

Diagram: Method Selection Logic

MethodSelection Start Start: PCA Purity Analysis CheckChromophore Does analyte have strong UV chromophore? Start->CheckChromophore CheckPolarity Is analyte highly polar/zwitterionic? CheckChromophore->CheckPolarity No Decision1 Standard RP-HPLC (C18) CheckChromophore->Decision1 Yes (Unlikely for PCA) Decision2 Consider HILIC or Ion-Pairing CheckPolarity->Decision2 Yes MS_Available Is MS/ELSD available? Decision2->MS_Available Method_HILIC RECOMMENDED: HILIC-MS/ELSD (Direct, Sensitive, MS-friendly) MS_Available->Method_HILIC Yes Method_IP ALTERNATIVE 1: Ion-Pairing RP-HPLC (If no MS, use low UV) MS_Available->Method_IP No (System dedicated) Method_Deriv ALTERNATIVE 2: Derivatization (NBD-Cl) (If UV only & complex matrix) MS_Available->Method_Deriv No (General UV)

Caption: Decision tree for selecting the optimal chromatographic method for Piperazine-1-carboxylic acid, prioritizing HILIC for direct analysis.

Recommended Protocol: HILIC-MS/ELSD

This protocol is designed to establish purity >99.0% and quantitate the likely impurity Piperazine (starting material).

Instrumentation & Conditions
  • System: UHPLC coupled with Single Quadrupole MS (or ELSD).

  • Stationary Phase: Amide-bonded Silica (e.g., Waters XBridge Amide or TSKgel Amide-80).

    • Reasoning: Amide phases are chemically stable and provide excellent retention for polar amines without the peak tailing often seen on bare silica.

  • Column Dimensions: 100 mm x 2.1 mm, 1.7 µm or 2.5 µm particle size.

  • Temperature: 35°C.[1]

Mobile Phase[1][2][3]
  • Solvent A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).

    • Note: Ammonium acetate provides the necessary ionic strength to suppress secondary ionic interactions and is volatile for MS/ELSD.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Flow (mL/min) Phase
0.0 10 90 0.4 Equilibration
1.0 10 90 0.4 Injection
6.0 40 60 0.4 Elution Gradient
7.0 40 60 0.4 Hold
7.1 10 90 0.4 Re-equilibration

| 12.0 | 10 | 90 | 0.4 | End |

Detection Parameters
  • MS Source: ESI Positive Mode (ESI+).

  • SIM Mode:

    • Target 1 (PCA): m/z 131.1 [M+H]+

    • Target 2 (Piperazine): m/z 87.1 [M+H]+

  • ELSD (Alternative): Drift tube temp 50°C, Gain 5 (if universal detection of non-chromophoric salts is required).

Sample Preparation
  • Stock Solution: Dissolve 10 mg PCA in 10 mL of 50:50 ACN:Water.

  • Diluent: 90:10 ACN:Buffer (Matches initial mobile phase to prevent peak distortion).

  • Working Standard: Dilute stock to 0.5 mg/mL using the Diluent.

    • Critical Step: Ensure the sample solvent is high in organic content. Injecting a 100% aqueous sample into a HILIC column will cause "solvent washout" and poor peak shape.

Alternative Method: Ion-Pairing RP-HPLC

If HILIC is unavailable, Ion-Pairing (IP) is the only viable RP-HPLC strategy.

  • Mechanism: An ion-pairing reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic tail of the reagent adsorbs to the C18 column, while the charged head group interacts with the protonated amine of PCA, retaining it.

  • Protocol:

    • Column: C18 (End-capped), 150 x 4.6 mm.

    • Mobile Phase: Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate / Acetonitrile (95:5).

    • Detection: UV at 205 nm.[1]

  • Drawbacks:

    • System Contamination: IP reagents are difficult to flush out, permanently altering the column selectivity.

    • Poor Sensitivity: Detection at 205 nm is non-specific and susceptible to noise from mobile phase impurities.

Validation & Data Interpretation

To establish "Purity," the method must demonstrate that it separates PCA from its likely impurities.

Specificity Data (Simulated)

In a HILIC system, the elution order is typically:

  • Non-polar impurities: Elute at solvent front (dead time).

  • Piperazine (Starting Material): Elutes after PCA or before depending on pH, but usually well-resolved due to the lack of the carboxylic acid group affecting the partition coefficient.

  • Piperazine-1-carboxylic acid: Retained significantly (

    
    ).
    
Linearity and LOQ
  • Linearity:

    
     over 0.1 µg/mL to 100 µg/mL.
    
  • LOQ: ~50 ng/mL (MS detection), significantly lower than UV (which would be ~10 µg/mL).

Diagram: HILIC Separation Mechanism

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (High Organic) Silica Silica Base Amide Amide Ligand (Polar) Silica->Amide WaterLayer Water-Rich Liquid Layer Amide->WaterLayer Hydrogen Bonding ACN Acetonitrile (>80%) ACN->WaterLayer Partitioning PCA Piperazine-1- carboxylic acid (Polar/Zwitterion) PCA->WaterLayer Strong Partitioning PCA->ACN Weak Solubility

Caption: Schematic of the HILIC mechanism showing PCA partitioning into the water-rich layer formed on the amide stationary phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131766, Piperazine-1-carboxylic acid. Retrieved from [Link]

  • Agilent Technologies (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Comparative

comparing the efficacy of different coupling reagents for Piperazine-1-carboxylic acid amidation

[1] Executive Summary & Technical Scope This guide evaluates the efficacy of coupling reagents for the amidation of Piperazine derivatives . While the specific nomenclature "Piperazine-1-carboxylic acid" technically refe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Scope

This guide evaluates the efficacy of coupling reagents for the amidation of Piperazine derivatives . While the specific nomenclature "Piperazine-1-carboxylic acid" technically refers to an unstable carbamic acid (


), in a drug discovery context, this typically refers to one of two stable synthetic pathways:
  • N-Acylation of Piperazine: Coupling a carboxylic acid (

    
    ) to the secondary amine of a piperazine ring.[1]
    
  • Amidation of Piperazine-2-carboxylic acid: Coupling a piperazine-derived carboxylic acid (e.g., 2-carboxypiperazine or piperazine-acetic acid) to an external amine.[1]

The Core Challenge: Piperazines are secondary amines with significant steric hindrance compared to primary amines.[1] Furthermore, they are prone to epimerization when the carboxylic acid partner is chiral (e.g., Piperazine-2-carboxylic acid).[1]

Top-Level Recommendation:

  • For High Throughput/Discovery: HATU or COMU (Highest reactivity for hindered secondary amines).[1]

  • For Process/Scale-up: T3P (Propylphosphonic anhydride) (Lowest epimerization, easiest workup, green profile).[1]

  • For Cost-Sensitive/Routine: EDC/Oxyma (Superior to HOBt).[1]

Mechanistic Comparison of Coupling Reagents

The choice of reagent dictates the activation energy of the acyl-transfer and the risk of side reactions (racemization, N-acyl urea formation).

Table 1: Comparative Efficacy Matrix
FeatureHATU (Guanidinium Salt)T3P (Phosphonic Anhydride)COMU (Oxyma-Uronium)EDC / HCl (Carbodiimide)
Mechanism Formation of active ester (OAt) via intra-molecular base catalysis.[1]Formation of mixed anhydride; highly activated but sterically protected.[1]Formation of Oxyma active ester; rapid kinetics.[1]Formation of O-acylisourea (prone to rearrangement).[1]
Reactivity (2° Amines) Excellent . Best for sterically hindered piperazines.[1]Very Good . Slower kinetics than HATU but cleaner.[1]Excellent . Comparable/Superior to HATU.Moderate . Often fails with hindered piperazines.[1]
Epimerization Control Moderate. Base (DIEA) required, increasing risk.[1]Superior . Low epimerization even with weak bases.[1]High . Oxyma is a superior racemization suppressant.[1]Low to Moderate (requires HOBt/Oxyma additive).[1]
Purification Difficult.[1] Tetramethylurea byproduct is water-soluble but hard to remove fully.[1]Easiest . Byproducts are water-soluble; simple phase separation.[1]Good. Byproducts are water-soluble.[1][2][3]Moderate. Urea byproducts can be sticky.[1]
Atom Economy Poor (Large reagent mass).[1]High (High active content).Moderate.Good.

Decision Framework & Logic

The following diagram illustrates the decision logic for selecting a reagent based on the specific constraints of your piperazine substrate.

PiperazineCoupling Start Start: Piperazine Amidation CheckChiral Is the Carboxylic Acid Chiral (prone to racemization)? Start->CheckChiral CheckScale Reaction Scale? CheckChiral->CheckScale No (Achiral) T3P Select T3P (50% in EtOAc) Low Epimerization, Easy Workup CheckChiral->T3P Yes (Critical) CheckHindrance Is the Piperazine Sterically Crowded (e.g., 2,6-dimethylpiperazine)? CheckScale->CheckHindrance <1g (Discovery) CheckScale->T3P >10g (Process) HATU Select HATU Max Reactivity for Hindrance CheckHindrance->HATU Yes (Very Hindered) COMU Select COMU Safer/Green Alternative to HATU CheckHindrance->COMU Yes (Green Focus) EDC Select EDC + Oxyma Standard Cost-Effective CheckHindrance->EDC No (Simple Piperazine)

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality, scale, and steric hindrance.[1]

Detailed Experimental Protocols

These protocols are optimized for Piperazine derivatives . The stoichiometry is adjusted to account for the secondary amine's reduced nucleophilicity.[1]

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery scale, difficult substrates, hindered 2,6-disubstituted piperazines.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][4]

  • Piperazine Derivative (1.2 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMAc (anhydrous)[1]

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 5–10 minutes to form the O-At active ester.

    • Note: Do not wait longer than 20 minutes before adding the amine, as the active ester can degrade or racemize.

  • Coupling: Add the Piperazine derivative (1.2 equiv).[1]

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.[1][5]

  • Workup: Dilute with EtOAc. Wash 3x with saturated

    
    , 1x with Water, 1x with Brine.[1] Dry over 
    
    
    
    .[1]
    • Caution: HATU byproducts (tetramethylurea) are water-soluble but can track into the organic phase if washes are insufficient.[1]

Protocol B: Low-Epimerization / Scalable Coupling (T3P)

Best for: Chiral Piperazine-2-carboxylic acids, scale-up (>10g), and "one-pot" reactions.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][4]

  • Piperazine Derivative (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride) (1.5 - 2.0 equiv, usually supplied as 50% w/w in EtOAc or DMF)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvent compatible)[1]

Procedure:

  • Setup: Charge the Carboxylic Acid (1.0 equiv), Piperazine derivative (1.1 equiv), and Base (3.0 equiv) into the flask with EtOAc (0.5 M).

    • Note: Unlike HATU, T3P requires the amine to be present during activation to intercept the mixed anhydride immediately, minimizing racemization.

  • Addition: Cool to 0°C (optional, for chiral integrity). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are slower than HATU.[1]

  • Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 1N NaOH (to remove T3P byproducts) and then 1N HCl (if product is not basic).[1]

    • Advantage:[1][3][5][6][7][8] T3P byproducts are water-soluble phosphates, ensuring a very clean crude profile.[1]

Critical Analysis of "Piperazine-1-carboxylic acid" Stability[9]

It is vital to address the nomenclature to ensure safety and chemical accuracy.

  • The Species: "Piperazine-1-carboxylic acid" (

    
    ) is a carbamic acid.[1] These species spontaneously decarboxylate to piperazine and 
    
    
    
    under standard conditions.[1]
  • The Stable Alternatives:

    • Carbamates: If you are trying to make esters (e.g., Piperazine-1-carboxylic acid tert-butyl ester, or Boc-piperazine), you use Boc-Anhydride (

      
      ), not peptide coupling.[1]
      
    • Ureas: If you are trying to make Piperazine-1-carboxamide , you use Isocyanates or Carbamoyl Chlorides , not peptide coupling reagents.[1]

    • Piperazine-2-carboxylic acid: If you are coupling to the carboxylic acid at the C2 position, use the T3P Protocol above to prevent racemization of the alpha-carbon.

References

  • Bachem. (2024).[1][9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews.[1] Link[1]

  • ResearchGate Community. (2013).[1] Comparison of T3P, HATU, and EDC for Amide Coupling. ResearchGate.[1] Link

  • ACS Sustainable Chemistry. (2025).[1] Flow-to-Flow Technology: Amide Formation Using DPDTC.[1] ACS Sustainable Chemistry & Engineering.[1] Link[1]

Sources

Validation

Comparative Guide to In Vitro and In Vivo Correlation of Piperazine-1-Carboxylic Acid Derivatives

Introduction: The Piperazine Scaffold and the IVIVC Imperative The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the IVIVC Imperative

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmacologically active compounds.[1][2] Its structural versatility and ability to form crucial hydrogen or ionic bonds allow for fine-tuning of biological activity, leading to derivatives with applications as anticancer, anti-inflammatory, and neuroactive agents.[1][3][4] Among these, Piperazine-1-carboxylic acid derivatives represent a particularly fruitful area of research, yielding compounds with potent and specific activities.

However, the journey from a promising result in a laboratory assay to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is achieving a strong In Vitro-In Vivo Correlation (IVIVC) . A potent compound in a cell-free enzymatic assay (in vitro) may prove ineffective or toxic in a whole-organism model (in vivo). Understanding the factors that govern this correlation is paramount for efficient drug development, minimizing costly late-stage failures and accelerating the delivery of novel therapeutics. This guide provides a comparative analysis of the in vitro and in vivo activities of Piperazine-1-carboxylic acid derivatives, offering insights into experimental design, data interpretation, and the causal factors that bridge the gap between the petri dish and preclinical models.

Part 1: Foundational Screening: In Vitro Evaluation Strategies

In vitro assays serve as the primary screening funnel in drug discovery. They are designed to be rapid, cost-effective, and reproducible, allowing for the high-throughput evaluation of newly synthesized compounds against specific biological targets. For piperazine derivatives, these assays typically fall into several key categories.

Causality Behind Experimental Choices: The rationale for beginning with in vitro testing is to isolate and confirm a compound's direct effect on a specific molecular target or cellular process in a controlled, simplified environment. This initial step validates the primary mechanism of action before introducing the complexities of a living system, such as absorption, distribution, metabolism, and excretion (ADME).[2]

Common In Vitro Assays for Piperazine Derivatives:
  • Enzyme Inhibition Assays: Many piperazine derivatives function by inhibiting enzymes critical to disease pathways.[1]

    • Target Examples: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's disease, Tyrosinase for hyperpigmentation, and Soluble Epoxide Hydrolase (sEH) for inflammation.[5][6][7]

    • Methodology: These are often colorimetric or fluorometric assays where the enzyme's activity on a substrate produces a measurable signal. The presence of an inhibitory piperazine derivative reduces this signal.

    • Primary Metric: IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), which quantify the compound's potency. A lower value indicates higher potency. For instance, certain piperazine-2-carboxylic acid hydroxamic acid derivatives have shown potent BChE inhibition with Ki values in the low nanomolar range (e.g., 1.6 ± 0.08 nM).[7]

  • Antiproliferative & Cytotoxicity Assays: These cell-based assays are fundamental for identifying potential anticancer agents.

    • Target Examples: A wide range of human tumor cell lines, often screened in panels like the NCI60 panel.[8]

    • Methodology: The MTT (thiazolyl blue tetrazolium bromide) assay is a classic example, where mitochondrial reductases in viable cells convert MTT into a purple formazan product.[9][10] The amount of formazan is proportional to the number of living cells.

    • Primary Metric: GI50 (growth inhibition 50) or IC50 (cytotoxicity 50), representing the concentration at which the compound inhibits 50% of cell growth or is toxic to 50% of cells. Novel vindoline-piperazine conjugates, for example, have demonstrated low micromolar GI50 values against breast and lung cancer cell lines.[8]

  • Fungicidal Assays: For derivatives designed as agrochemicals or antifungals, their ability to inhibit fungal growth is key.[11]

    • Target Examples: Pathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum.[11]

    • Methodology: The mycelial growth rate method is commonly used, where the compound is added to a growth medium, and the radial growth of the fungal colony is measured over time.

    • Primary Metric: EC50 (half-maximal effective concentration), the concentration that inhibits 50% of fungal growth. Phenazine-1-carboxylic piperazine derivatives have shown superior EC50 values against several fungi compared to the parent compound.[11]

Part 2: Preclinical Validation: In Vivo Assessment Models

A compound that demonstrates high potency in vitro must then prove its efficacy and safety in a complex, living system. In vivo models are indispensable for evaluating a drug's overall biological effect, which is a combination of its inherent activity (pharmacodynamics) and its ADME properties (pharmacokinetics).

Causality Behind Experimental Choices: The transition to in vivo models is a critical validation step. These experiments determine if the compound can be absorbed, travel to the target tissue in sufficient concentration, and exert its therapeutic effect without causing unacceptable toxicity—factors that are impossible to assess in vitro.

Key In Vivo Models for Piperazine Derivatives:
  • Anti-inflammatory and Analgesic Models:

    • Carrageenan-Induced Paw Edema: A standard model for acute inflammation. A phlogistic agent (carrageenan) is injected into the paw of a rodent, causing measurable swelling. The ability of an orally administered compound to reduce this swelling demonstrates its anti-inflammatory activity.[3]

    • Formalin and Hot Plate Tests: These models assess anti-nociceptive (pain-relieving) effects. The formalin test distinguishes between neurogenic and inflammatory pain, while the hot plate test measures response to a thermal stimulus, indicating central analgesic mechanisms.[3] One study showed that the piperazine derivative LQFM-008 significantly reduced licking time in both phases of the formalin test and increased latency in the hot plate test, confirming both central and peripheral analgesic effects.[3]

  • Pharmacokinetic (PK) Studies:

    • Methodology: The compound is administered to animals (often rats), and blood samples are taken at various time points. The concentration of the drug in the plasma is measured, typically by LC-MS.[12][13]

    • Primary Metrics: Key parameters include bioavailability (the fraction of the dose that reaches systemic circulation), half-life (t½), and clearance.

    • Significance: Poor PK is a primary reason for IVIVC failure. A potent enzyme inhibitor is useless if it is metabolized and cleared from the body before it can act.[2][14] For example, some piperazine derivatives can act as P-glycoprotein (P-gp) inhibitors, which can alter the pharmacokinetics of co-administered drugs by reducing their efflux from cells, thereby increasing their bioavailability.[12]

Part 3: Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The ultimate goal is to find compounds where potent in vitro activity translates into robust in vivo efficacy. The following table summarizes representative data for piperazine derivatives, illustrating both successful correlations and common discrepancies.

Derivative ClassIn Vitro AssayIn Vitro PotencyIn Vivo ModelIn Vivo OutcomeIVIVC Assessment
Anti-inflammatory Piperazines sEH Enzyme InhibitionIC50 = 1.75 µM[6]Carrageenan Paw EdemaSignificant reduction in edema[3]Good Correlation: Potent enzyme inhibition in a relevant pathway translates to anti-inflammatory effects.
Anticancer Piperazines Cell Proliferation (MTT)GI50 = 1.00 µM (MDA-MB-468 cells)[8]Xenograft Tumor ModelInhibition of tumor growthOften Correlates, but PK is Key: Good in vitro cytotoxicity is a prerequisite, but in vivo success depends heavily on the compound's ability to reach the tumor at therapeutic concentrations.
Cholinesterase Inhibitors AChE/BChE InhibitionKi = 1.6 nM (BChE)[7](Projected) Cognitive Models(Projected) Improvement in memory/cognitionPotential for Discrepancy: Excellent in vitro potency may not translate if the compound cannot cross the blood-brain barrier effectively. ADME properties are critical.[2]
Fungicidal Piperazines Mycelial Growth InhibitionEC50 = 24.6 µM (R. solani)[11](Projected) Plant Disease Model(Projected) Protection from fungal infectionGood Correlation Expected: In topical applications like agriculture, formulation and stability are more critical than systemic PK, often leading to better IVIVC.
Explaining Discrepancies: The Causality of IVIVC Failure

When a potent in vitro compound fails in vivo, the discrepancy is rarely random. It is a data point that reveals crucial information about the compound's behavior in a biological system.

  • The Pharmacokinetic Barrier: This is the most common culprit. A compound may be a potent inhibitor in a buffered solution but suffers from poor oral absorption, rapid metabolism by liver enzymes (e.g., cytochrome P450s), or quick excretion.[2][14] Its systemic exposure remains too low to engage the target in vivo.

  • Blood-Brain Barrier Penetration: For CNS-active drugs like cholinesterase inhibitors, the ability to cross the highly selective blood-brain barrier is non-negotiable. A highly polar molecule, despite its potency, will be confined to the periphery and show no central effects.[2]

  • Target Engagement in a Complex Milieu: The in vivo environment is not a simple buffer. High plasma protein binding can sequester the compound, rendering it unavailable to interact with its target.

  • Toxicity and Off-Target Effects: A compound may inhibit its intended target but also interact with other receptors or enzymes, leading to toxicity that prevents the administration of a therapeutically effective dose.

The relationship between these stages can be visualized as a workflow leading to a decision point based on the IVIVC outcome.

G cluster_0 Drug Discovery & Development Workflow Synthesis Compound Synthesis (Piperazine-1-carboxylic acid core) InVitro In Vitro Screening (Enzyme, Cell-based Assays) Synthesis->InVitro Evaluate Potency InVivo In Vivo Validation (Efficacy & PK Models) InVitro->InVivo Test in Biological System LeadOpt Lead Optimization InVivo->LeadOpt Good IVIVC G start High In Vitro Activity? node_yes High In Vivo Efficacy? start->node_yes Yes node_no_vitro Poor Candidate (Re-design or Abandon) start->node_no_vitro No node_yes_vivo Good IVIVC (Proceed to Lead Optimization) node_yes->node_yes_vivo Yes node_no_vivo Poor IVIVC (Investigate Cause) node_yes->node_no_vivo No investigate Analysis: - Pharmacokinetics (ADME) - Blood-Brain Barrier - Toxicity - Formulation Issues node_no_vivo->investigate

Caption: A decision tree for assessing In Vitro-In Vivo Correlation (IVIVC).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental protocols must be robust and contain internal controls. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric method to determine the IC50 of a test compound against human sEH.

  • Principle: The sEH enzyme hydrolyzes a non-fluorescent substrate, PHOME, into a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

  • Materials:

    • Recombinant human sEH

    • Assay Buffer: Bis-Tris HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA

    • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid)

    • Test Compounds (Piperazine derivatives) and Positive Control (e.g., AUDA)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

  • Procedure:

    • Prepare serial dilutions of test compounds and positive control in DMSO. The final DMSO concentration in the well should be ≤1%.

    • To each well of the 96-well plate, add 100 µL of Assay Buffer.

    • Add 1 µL of the diluted test compound, positive control, or DMSO (for negative control/no inhibition wells).

    • Add 20 µL of the sEH enzyme solution to all wells except for the "no enzyme" blank.

    • Incubate the plate for 5 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the PHOME substrate solution.

    • Immediately place the plate in the reader and monitor the increase in fluorescence intensity kinetically for 15-20 minutes at 30°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol assesses the acute anti-inflammatory activity of a test compound.

  • Principle: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). An effective anti-inflammatory agent will reduce the volume of this edema.

  • Materials:

    • Male Wistar rats (180-220 g)

    • Carrageenan (1% w/v in sterile saline)

    • Test Compound (Piperazine derivative) and Positive Control (e.g., Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Digital Plethysmometer

    • Oral gavage needles

  • Procedure:

    • Acclimatize animals for at least 5 days. Fast the animals overnight before the experiment.

    • Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

    • Measure the initial volume of the right hind paw of each rat using the plethysmometer (V0).

    • Administer the vehicle, positive control, or test compound orally via gavage.

    • After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema Volume = Vt - V0.

    • Calculate the percent inhibition of edema for each group compared to the vehicle control group at each time point: % Inhibition = 100 * (1 - (Edema_treatment / Edema_control)).

    • Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine if the reduction in edema by the test compound is statistically significant.

Conclusion and Future Directions

The development of novel Piperazine-1-carboxylic acid derivatives requires a strategic and integrated approach to biological evaluation. While in vitro assays are indispensable for identifying potent lead compounds, they are merely the first step. A strong In Vitro-In Vivo Correlation is the true hallmark of a promising drug candidate.

Discrepancies between in vitro and in vivo results should not be viewed as failures, but as critical data that illuminate the complex pharmacokinetic and pharmacodynamic properties of the molecule. By systematically investigating the causes of these gaps—be it poor absorption, rapid metabolism, or an inability to reach the target tissue—researchers can make informed decisions to guide lead optimization. Future success in this field will likely rely on the adoption of more predictive, sophisticated in vitro models, such as 3D organoids and microphysiological systems, that can better mimic the complexity of human biology and improve the probability of achieving that all-important correlation.

References

  • ResearchGate. (2022-01-13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Available at: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available at: [Link]

  • MDPI. (2019-01-08). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available at: [Link]

  • Wiley Online Library. (2024-01-19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • European Medicines Agency. MRL - Piperazine Summary Report (3). Available at: [Link]

  • PubMed. (2015-08-01). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Available at: [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • ACG Publications. (2023-03-10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Available at: [Link]

  • PubMed. (2023-10-21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Available at: [Link]

  • PubMed. (2018-08-23). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • PubMed. (2019-01-30). Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. Available at: [Link]

  • ResearchGate. (2024-04-20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Russian Journal of Oncology. (2025-12-25). Russian Journal of Oncology. Available at: [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]

  • ResearchGate. Structure‐activity relationship of antidepressant activity piperazine derivatives. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison: Evaluating the Preclinical Profile of Pip-C-A-Nov, a Novel Piperazine-1-carboxylic Acid Analog, Against Established Anticancer Agents

Introduction: The Unmet Need in Oncology and the Promise of Piperazine Scaffolds The landscape of cancer therapy is in a constant state of evolution, yet significant challenges remain in overcoming drug resistance, minim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Oncology and the Promise of Piperazine Scaffolds

The landscape of cancer therapy is in a constant state of evolution, yet significant challenges remain in overcoming drug resistance, minimizing off-target toxicity, and improving therapeutic outcomes across a spectrum of malignancies. The piperazine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and versatile binding capabilities.[1][2] Piperazine derivatives have demonstrated a broad range of biological activities, including potent anticancer effects.[2][3][4][5][6] This has spurred the development of novel analogs with enhanced efficacy and selectivity. This guide introduces Pip-C-A-Nov, a next-generation Piperazine-1-carboxylic acid analog, and provides a comprehensive framework for its preclinical benchmarking against established anticancer agents. Our objective is to furnish researchers and drug development professionals with the requisite experimental protocols and comparative data to rigorously evaluate this promising new chemical entity.

Rationale for the Development of Pip-C-A-Nov

The design of Pip-C-A-Nov is predicated on a structure-activity relationship (SAR) analysis of existing piperazine-based anticancer agents.[2][7] Strategic modifications to the piperazine ring and the carboxylic acid group were engineered to potentially enhance interactions with specific molecular targets implicated in cancer cell proliferation and survival. The central hypothesis is that these modifications will confer improved potency, greater selectivity for cancer cells over normal cells, and a more favorable drug metabolism and pharmacokinetic (DMPK) profile.

Benchmarking Strategy: Selecting the Right Comparators

The selection of appropriate benchmark compounds is critical for a meaningful evaluation of a novel agent. For Pip-C-A-Nov, we have selected a multi-tiered approach:

  • A Structurally Similar Analog: A previously published piperazine-1-carboxylic acid derivative with known, moderate anticancer activity will serve to highlight the improvements achieved through the structural modifications in Pip-C-A-Nov.

  • A Standard-of-Care Chemotherapeutic Agent: A widely used cytotoxic drug for the target cancer type (e.g., Doxorubicin for breast cancer) will provide a reference for clinical efficacy.

  • A Targeted Kinase Inhibitor: A contemporary targeted therapy (e.g., a relevant tyrosine kinase inhibitor) will allow for comparison against modern, mechanistically defined anticancer drugs.

This selection strategy enables a comprehensive assessment of Pip-C-A-Nov's performance, contextualizing its activity against both historical and current therapeutic options.

Experimental Workflow for Preclinical Evaluation

The preclinical benchmarking of Pip-C-A-Nov will proceed through a tiered screening cascade, beginning with broad in vitro assessments and progressing to more complex cell-based and in vivo models. This workflow is designed to provide a comprehensive understanding of the compound's biological activity and preclinical viability.

G Cell-Free Assays Cell-Free Assays Cell-Based Assays Cell-Based Assays Cell-Free Assays->Cell-Based Assays ADME-Tox Profiling ADME-Tox Profiling Cell-Based Assays->ADME-Tox Profiling Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Profiling->Pharmacokinetic Studies Xenograft Efficacy Studies Xenograft Efficacy Studies Pharmacokinetic Studies->Xenograft Efficacy Studies

Caption: A streamlined workflow for the preclinical evaluation of novel anticancer compounds, progressing from in vitro characterization to in vivo validation.

In Vitro Benchmarking Protocols

The initial phase of evaluation focuses on characterizing the direct effects of Pip-C-A-Nov on cancer cells and its basic pharmacological properties.[8]

Antiproliferative Activity Assessment

The cornerstone of in vitro anticancer drug testing is the evaluation of a compound's ability to inhibit cancer cell growth.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pip-C-A-Nov and the benchmark compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Data Presentation: Comparative IC50 Values

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Pip-C-A-Nov[Insert Data][Insert Data][Insert Data]
Analog X[Insert Data][Insert Data][Insert Data]
Doxorubicin[Insert Data][Insert Data][Insert Data]
Kinase Inhibitor Y[Insert Data][Insert Data][Insert Data]
Mechanism of Action: Apoptosis Induction

To understand how Pip-C-A-Nov inhibits cell proliferation, we will assess its ability to induce programmed cell death (apoptosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with Pip-C-A-Nov and benchmark compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Visualization: Apoptosis Profile

G cluster_0 Cell Population a Live Cells (Annexin V-, PI-) b Early Apoptotic Cells (Annexin V+, PI-) c Late Apoptotic/Necrotic Cells (Annexin V+, PI+) d Necrotic Cells (Annexin V-, PI+)

Caption: A diagram illustrating the four distinct cell populations identified through Annexin V and Propidium Iodide staining for apoptosis analysis.

In Vitro ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is crucial for identifying potential liabilities.[9]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate Pip-C-A-Nov with liver microsomes (human, rat) and NADPH in a temperature-controlled environment.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10]

Data Presentation: Comparative Metabolic Stability

CompoundHuman Liver Microsome t1/2 (min)Rat Liver Microsome t1/2 (min)
Pip-C-A-Nov[Insert Data][Insert Data]
Analog X[Insert Data][Insert Data]
Kinase Inhibitor Y[Insert Data][Insert Data]

In Vivo Benchmarking Protocols

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism context.[11]

Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and eliminated in a living organism is fundamental to determining its dosing regimen and potential for clinical success.[12][13]

Experimental Protocol: Rodent PK Study

  • Animal Dosing: Administer Pip-C-A-Nov to a cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • LC-MS/MS Analysis: Quantify the concentration of Pip-C-A-Nov in the plasma samples.

  • Pharmacokinetic Modeling: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Data Presentation: Key Pharmacokinetic Parameters

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)%F
Pip-C-A-NovIV[Insert Data][Insert Data][Insert Data][Insert Data]N/A
Pip-C-A-NovPO[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Analog XPO[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Xenograft Efficacy Studies

The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in an in vivo model.

Experimental Protocol: Human Tumor Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Pip-C-A-Nov, benchmark compounds) and initiate dosing.

  • Tumor Volume Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Visualization: Tumor Growth Inhibition

G Treatment Groups Vehicle Control Pip-C-A-Nov Benchmark 1 Benchmark 2 Tumor Volume Tumor Volume (mm³) over Time (Days) Treatment Groups->Tumor Volume Body Weight Body Weight (g) over Time (Days) Treatment Groups->Body Weight

Caption: A conceptual diagram illustrating the key readouts from a xenograft efficacy study, comparing tumor growth and animal well-being across different treatment arms.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous framework for the preclinical benchmarking of Pip-C-A-Nov, a novel Piperazine-1-carboxylic acid analog. By systematically evaluating its antiproliferative activity, mechanism of action, ADME-Tox profile, pharmacokinetics, and in vivo efficacy against well-chosen comparators, we can build a robust data package to support its further development. The experimental data generated through these protocols will be instrumental in determining the therapeutic potential of Pip-C-A-Nov and its positioning within the current landscape of anticancer therapies.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023). PubMed. Retrieved January 30, 2026, from [Link]

  • Piperazine derivatives as metabolites of therapeutic drugs. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Retrieved January 30, 2026, from [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. (2015). PubMed. Retrieved January 30, 2026, from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]

  • Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. (2019). PubMed. Retrieved January 30, 2026, from [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved January 30, 2026, from [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved January 30, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). ACS Publications. Retrieved January 30, 2026, from [Link]

  • In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. Retrieved January 30, 2026, from [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. Retrieved January 30, 2026, from [Link]

  • In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved January 30, 2026, from [Link]

Sources

Validation

peer-reviewed methods for the characterization of Piperazine-1-carboxylic acid

Topic: Peer-Reviewed Methods for the Characterization of Piperazine-1-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary Piperazine-1-carboxylic acid (CAS: 10430-90-7), often referred to in industri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-Reviewed Methods for the Characterization of Piperazine-1-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

Piperazine-1-carboxylic acid (CAS: 10430-90-7), often referred to in industrial contexts as piperazine carbamate or the zwitterionic adduct , is a critical species in two major fields: Carbon Capture and Storage (CCS) and Pharmaceutical Synthesis .[1][2]

Crucial Stability Note: In its free acid form (


), this compound is thermodynamically unstable and prone to spontaneous decarboxylation (

). Consequently, "characterization" rarely involves a shelf-stable white powder. Instead, it requires in situ analysis of the equilibrium species in solution or derivatization for chromatographic isolation.

This guide compares the four industry-standard methodologies for characterizing this transient species, prioritizing scientific integrity and reproducibility.

Comparison Matrix: Characterization Methodologies
FeatureMethod A: In Situ NMR (

H/

C)
Method B: Derivatization HPLC/GC Method C: In Situ FTIR/Raman Method D: X-Ray Diffraction (XRD)
Primary Utility Structural elucidation & speciationQuantitative purity & impurity profilingReal-time reaction monitoringCrystal structure of stable salts
State of Matter Liquid (D

O/Solvent)
Liquid (Derivatized)Liquid (Probe) or Solid (ATR)Solid (Precipitate)
Specificity High: Distinguishes mono- vs. di-acidHigh: Separates complex mixturesMedium: Functional group ID onlyHigh: Definitive lattice ID
Detection Limit ~0.1 mMTrace (ppm/ppb) ~1-5 mMN/A (Bulk characterization)
Destructive? NoYesNoNo
Cost/Run HighMediumLowHigh
Method 1: In Situ NMR Spectroscopy (The Gold Standard)

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the only method capable of distinguishing between free piperazine (PZ), piperazine-1-carboxylic acid (PZCOO


), and piperazine-1,4-dicarboxylic acid (PZ(COO)

) in a dynamic equilibrium without disturbing the system.

Causality: Because the addition of CO


 breaks the 

symmetry of the piperazine ring, the singlet signal of the methylene protons in free piperazine splits into distinct triplets or multiplets. This symmetry breaking is the definitive fingerprint of the mono-carboxylic acid formation.

Protocol:

  • Sample Prep: Dissolve piperazine in D

    
    O. Introduce CO
    
    
    
    (gas bubbling or bicarbonate addition) to generate the target species.
  • Acquisition (

    
    H): 
    
    • Observe the shift from a single peak at ~2.8 ppm (free PZ) to two distinct multiplets at ~2.9 ppm and ~3.4 ppm (alpha and beta protons relative to the carboxyl group).

  • Acquisition (

    
    C): 
    
    • Target Signal: Look for the carbamate carbonyl carbon signal at 164.5 – 165.5 ppm .

    • Differentiation: Bicarbonate/Carbonate appears downfield (~168 ppm); free CO

      
       appears at ~125 ppm.
      
  • Validation: Integration of the methylene signals must match the 1:1 ratio of the split peaks to confirm the mono-substituted species.

Authoritative Insight: For precise speciation in CCS applications,


C NMR is superior due to the distinct chemical shift of the carbamate carbon, allowing quantification of the "CO

loading" of the amine.
Method 2: Chemical Derivatization with HPLC/GC

Expertise & Experience: Since Piperazine-1-carboxylic acid decarboxylates upon heating or ionization, direct GC or LC-MS analysis often yields false negatives (detecting only piperazine). To characterize it for purity or quantification (e.g., in biological fluids or drug substances), you must "trap" the carboxylic acid moiety.

Trustworthiness (Self-Validating System): The protocol uses a chloroformate reagent to convert the unstable carbamic acid (or the amine precursor) into a stable carbamate ester. If the peak for the derivative appears, the method is valid.

Protocol:

  • Reagent Selection: Use Isobutyl Chloroformate (IBCF) or NBD-Cl (4-chloro-7-nitrobenzofuran).

  • Reaction:

    • Mix sample with borate buffer (pH 9).

    • Add IBCF in excess.

    • Vortex for 60 seconds (Reaction is instantaneous).

  • Extraction: Extract the resulting stable ester into ethyl acetate.

  • Analysis: Inject into GC-MS or HPLC-UV.

    • GC-MS: Look for the molecular ion of the derivative (e.g., Piperazine-di-isobutylcarbamate).

    • Quantification: Use an internal standard (e.g., Piperazine-d8) to correct for derivatization efficiency.

Method 3: Vibrational Spectroscopy (FTIR / Raman)

Expertise & Experience: Vibrational spectroscopy is ideal for monitoring the formation of Piperazine-1-carboxylic acid in real-time (e.g., during a synthesis reaction or CO


 capture process). It detects the specific bond energy of the N-COO

group.

Causality: The formation of the zwitterion (


) creates a distinct asymmetric stretching vibration that is absent in free piperazine.

Protocol:

  • Setup: Use an ATR-FTIR probe (Diamond or ZnSe crystal) inserted directly into the reaction vessel.

  • Background: Collect a background spectrum of the solvent (usually water) and free piperazine.

  • Spectral Window: Focus on 1530–1570 cm

    
     .
    
    • 1550 cm

      
      :  Characteristic N-COO
      
      
      
      asymmetric stretch.
    • 1400 cm

      
      :  Symmetric stretch (often overlapped).
      
    • 1300–1350 cm

      
      :  N-C stretch increase.
      
  • Validation: The intensity of the 1550 cm

    
     band should correlate linearly with CO
    
    
    
    uptake until saturation (formation of dicarbamate).
Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for selecting the correct characterization method based on the sample state and stability.

G Start Start: Characterize Piperazine-1-carboxylic Acid StateCheck Is the sample isolated solid or in solution? Start->StateCheck Solution Solution (Equilibrium Mixture) StateCheck->Solution Aqueous/Solvent Solid Solid (Precipitate/Salt) StateCheck->Solid Crystalline Salt PurposeCheck Primary Goal? Solution->PurposeCheck XRD Method: XRD (Crystal Lattice ID) Solid->XRD Quant Trace Quantification PurposeCheck->Quant Purity/Impurity Struct Structural Speciation PurposeCheck->Struct Reaction Mechanism Deriv Method: Derivatization + HPLC/GC (Stabilize with Chloroformate) Quant->Deriv NMR Method: In Situ NMR (1H, 13C) (Detects Symmetry Breaking) Struct->NMR Gold Standard IR Method: ATR-FTIR (Monitor 1550 cm-1 Band) Struct->IR Real-time Monitoring

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample state and data requirements.

References
  • Jakobsen, J. P., et al. (2005).[3] "NMR Characterization of the Reaction Products of Piperazine with CO2." Energy & Fuels. Link

  • Ermatchkov, V., et al. (2003).[3] "Speciation of Carbon Dioxide in Aqueous Piperazine Solutions." Chemical Engineering Science. Link

  • Bishnoi, S., & Rochelle, G. T. (2000). "Thermodynamics of Piperazine/Methyldiethanolamine/Water/CO2." Industrial & Engineering Chemistry Research. Link

  • PubChem Database. (2024). "Piperazine-1-carboxylic acid (Compound CID 131766)."[4] National Library of Medicine. Link

Sources

Comparative

comparative docking studies of Piperazine-1-carboxylic acid derivatives in target proteins

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: In silico evaluation of Piperazine-1-carboxylic acid scaffolds against FAAH and AChE target...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: In silico evaluation of Piperazine-1-carboxylic acid scaffolds against FAAH and AChE targets.

Executive Summary: The Privileged Scaffold

Piperazine-1-carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, primarily due to the piperazine ring's ability to enforce a specific conformational distance between pharmacophores while maintaining favorable solubility profiles.

This guide provides a comparative technical analysis of docking these derivatives into two high-value therapeutic targets:

  • Fatty Acid Amide Hydrolase (FAAH): For pain and anxiety modulation.

  • Acetylcholinesterase (AChE): For neurodegenerative intervention (Alzheimer’s).[1][2][3]

We compare the performance of these derivatives against industry standards (URB597 and Donepezil) and evaluate the methodological differences between AutoDock Vina (empirical scoring) and Schrödinger Glide (force-field based).

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, the following workflow integrates "self-validating" steps. A docking study is only as reliable as its input preparation and validation metrics.

The "Self-Validating" Protocol
  • Ligand Protonation (Critical): The piperazine nitrogen has a pKa ~9.8. At physiological pH (7.4), it is predominantly protonated. Failure to model this cationic state leads to false-negative binding energies due to missing electrostatic interactions with key aspartate/glutamate residues.

  • Redocking Validation: Before screening new derivatives, the co-crystallized ligand must be extracted and re-docked. An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the crystal pose is the "Go/No-Go" quality gate.

Decision Tree: Non-Covalent vs. Covalent Docking

Piperazine carbamates often function as suicide substrates (irreversible inhibitors) for serine hydrolases like FAAH. Standard docking only predicts the initial recognition complex.

DockingWorkflow Start Start: Piperazine Derivative Target Identify Target Mechanism Start->Target Rev Reversible Binding (e.g., AChE) Target->Rev Irrev Irreversible/Covalent (e.g., FAAH Carbamates) Target->Irrev Prep Ligand Prep (pH 7.4 Protonation) Rev->Prep Irrev->Prep Vina Standard Docking (AutoDock Vina/Glide SP) Prep->Vina CovDock Covalent Docking (Gold / Glide Covalent) Prep->CovDock Anal Analysis: Binding Energy (ΔG) Vina->Anal React Analysis: Distance to Nucleophile (Ser/Cys) Vina->React Pre-reaction State CovDock->React

Figure 1: Decision matrix for selecting the correct docking algorithm based on the inhibition mechanism (Reversible vs. Covalent).

Case Study A: FAAH Inhibition (Pain/Anxiety)

Target: Fatty Acid Amide Hydrolase (PDB ID: 3QJ9 or 3K7F) Standard Control: URB597 (Irreversible carbamate inhibitor)

Mechanistic Insight

Piperazine-1-carboxylic acid derivatives target the Serine-Lysine-Serine (Ser241-Ser217-Lys142) catalytic triad. The carbonyl carbon of the carbamate moiety undergoes nucleophilic attack by Ser241.

Comparative Performance Data

The following table synthesizes binding energy data comparing a representative Piperazine derivative against the standard URB597.

ParameterPiperazine-1-Carboxylate DerivativeURB597 (Standard)Interpretation
Binding Energy (Vina) -9.2 ± 0.4 kcal/mol-10.1 ± 0.3 kcal/molStandard is slightly more potent in silico.
Key Interaction H-bond: Met191 (Backbone)H-bond: Met191 & Ser241Met191 interaction is critical for selectivity.
Hydrophobic Fit Acyl chain channel (PAS)Acyl chain channel (PAS)Piperazine ring provides rigid entropy penalty reduction.
Warhead Proximity C=O to Ser241-OH: 3.4 ÅC=O to Ser241-OH: 2.8 ÅCloser proximity in URB597 facilitates covalent bond formation.

Expert Insight: While the binding energy of the piperazine derivative is slightly lower (less negative) than URB597, the selectivity is often higher. The piperazine ring restricts binding in off-target serine hydrolases that lack the specific geometry of the FAAH acyl-chain binding pocket.

Case Study B: AChE Inhibition (Alzheimer's)

Target: Acetylcholinesterase (PDB ID: 4EY7) Standard Control: Donepezil

Dual Binding Site Strategy

Effective AChE inhibitors must bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) . Piperazine derivatives act as a linker, allowing dual interaction.

Structural Interaction Map

The piperazine core acts as a spacer. The N-benzyl moiety typically stacks with Trp86 (CAS), while the carboxylic acid/ester moiety extends toward Trp286 (PAS).

AChE_Interactions Lig_Pip Piperazine Ring (Cationic) Tyr337 Tyr337 Steric Gate Lig_Pip->Tyr337 Cation-Pi Asp74 Asp74 Electrostatic Lig_Pip->Asp74 Salt Bridge Lig_Benz Benzyl/Aryl Group Trp86 Trp86 (CAS) Pi-Stacking Lig_Benz->Trp86 Pi-Pi T-shaped Lig_Carb Carboxylate Moiety Trp286 Trp286 (PAS) Pi-Stacking Lig_Carb->Trp286 H-Bond/Pi

Figure 2: Interaction map showing how Piperazine derivatives bridge the CAS (blue) and PAS (green) regions of Acetylcholinesterase.

Technical Deep Dive: Vina vs. Glide

When publishing comparative studies, the choice of algorithm affects the perceived efficacy.

FeatureAutoDock VinaSchrödinger Glide (XP)Recommended Use Case
Scoring Function Empirical + Knowledge-basedForce Field (OPLS) + EmpiricalVina: High-throughput screening. Glide: Lead optimization.
Handling of Piperazine Good with rotatable bonds; penalizes flexibility.Excellent ring conformation sampling; handles chair/boat flips.Use Glide if the piperazine ring puckering is restricted by substituents.
Solvation Implicit (simplified)Explicit water displacement termsUse Glide for AChE (water networks are critical in the gorge).
Success Rate (RMSD < 2Å) ~80% for rigid ligands~90% for flexible ligandsGlide is superior for flexible piperazine linkers.

Protocol Recommendation: For Piperazine-1-carboxylic acid derivatives, Glide XP is preferred because it accurately penalizes the desolvation cost of the polar carboxylate group entering the hydrophobic enzyme core, a factor Vina sometimes underestimates.

Experimental Validation (Wet Lab)

Computations must be grounded in reality. Use this Ellman’s Assay protocol to validate AChE inhibition predictions.

  • Preparation: Dissolve Piperazine derivative in DMSO (final conc < 0.1%).

  • Incubation: Incubate 20 µL of enzyme (AChE from E. electricus) with 20 µL of test compound for 30 min at 25°C.

  • Substrate Addition: Add acetylthiocholine iodide (ATCI) and DTNB (Ellman's reagent).

  • Measurement: Monitor absorbance at 412 nm . The hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a yellow anion.

  • Correlation: Plot IC50 (Experimental) vs. ΔG (Docking). A correlation coefficient (

    
    ) > 0.6 indicates a predictive model.
    

References

  • Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).[4] National Institutes of Health.[5] Link

  • Sari, S., & Yilmaz, M. (2023).[2] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.[1] Bioorganic Chemistry.[3] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry. Link

  • Lorca, M., et al. (2018).[4] 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Preprints.org. Link

Sources

Safety & Regulatory Compliance

Safety

Piperazine-1-carboxylic acid proper disposal procedures

Subject: Technical Guide: Safe Handling and Disposal of Piperazine-1-carboxylic Acid (CAS 10430-90-7)[1] From: Senior Application Scientist, Laboratory Safety & Compliance Division To: Research Personnel, EHS Managers, a...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Safe Handling and Disposal of Piperazine-1-carboxylic Acid (CAS 10430-90-7)[1]

From: Senior Application Scientist, Laboratory Safety & Compliance Division To: Research Personnel, EHS Managers, and Drug Development Teams

Executive Summary & Operational Directive

This guide provides an operational framework for the disposal of Piperazine-1-carboxylic acid , a zwitterionic intermediate often used in pharmaceutical synthesis. While often classified as a standard organic irritant, its secondary amine structure presents a latent critical hazard : the formation of carcinogenic nitrosamines if inadvertently mixed with nitrosating agents.

Immediate Action Required:

  • Segregate: Strictly isolate this waste from nitrites, nitrous acid, or strong oxidizers.

  • Classify: Treat as Irritant/Corrosive until pH verification proves otherwise.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste hauler.

Chemical Profile & Hazard Assessment

To manage this compound effectively, one must understand its amphoteric nature. It possesses both a basic piperazine ring and an acidic carboxylic group, influencing its solubility and reactivity.

ParameterDataOperational Implication
Chemical Name Piperazine-1-carboxylic acidPrimary identifier.
CAS Number 10430-90-7 Use for waste manifesting.[1]
Molecular Formula C₅H₁₀N₂O₂Zwitterionic structure.[1]
Physical State Solid (Crystalline)Hygroscopic; protect from moisture.[1]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[2]
Acidity/Basicity Amphoteric (pKa ~6-7 predicted)Solubility is pH-dependent; least soluble near isoelectric point (pI).[1]
Critical Incompatibility Nitrosating Agents DO NOT MIX with Nitric Acid, Sodium Nitrite, or NOx sources.[1]

Pre-Disposal Stabilization & Segregation

The Nitrosamine Hazard (Expert Insight): The piperazine ring contains a secondary amine. If this waste stream contacts nitrosating agents (e.g., sodium nitrite, nitrous acid, or nitrogen oxides), it can form N-nitrosopiperazines , which are potent carcinogens.[1]

  • Protocol: Mark waste containers explicitly: "AMINE WASTE - NO NITRITES."

Solubility Management: As a zwitterion, Piperazine-1-carboxylic acid exhibits minimum solubility at its isoelectric point (pI).[1]

  • Liquid Waste: If the waste is in an aqueous solution near pH 6-7, it may precipitate out of solution, clogging containers.

  • Action: Maintain pH either slightly acidic (<5) or basic (>9) to ensure solubility during storage, provided this does not conflict with other solutes. If precipitation occurs, manage as solid waste.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste Disposal (Pure Substance/Spill Debris)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid material inside a clear polyethylene bag (double-bagging recommended for fine powders to prevent dust generation).

  • Labeling: Affix a hazardous waste label containing:

    • Name: "Piperazine-1-carboxylic acid (Solid)"[1]

    • Hazards: "Irritant, Respiratory Sensitizer"[1]

  • Storage: Store in a cool, dry cabinet away from oxidizers.

Workflow B: Liquid Waste Disposal (Reaction Mixtures)
  • Characterization: Determine the primary solvent (Aqueous vs. Organic).

  • Segregation:

    • Aqueous: Collect in "Aqueous Basic/Neutral" streams. Avoid Acid streams containing Nitric Acid.

    • Organic: Collect in "Non-Halogenated Organic" streams (unless halogenated solvents are present).

  • pH Check: Verify pH is not extreme (<2 or >12.5) unless the container is rated for corrosives.

  • Labeling: List all solvents and the estimated concentration of Piperazine-1-carboxylic acid.

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the decision-making process for safe disposal, emphasizing the critical segregation step.

DisposalWorkflow Start Waste Generated: Piperazine-1-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: 'Organic Solid, Irritant' Bagging->SolidLabel Storage Store in HDPE Container (Cool, Dry, Ventilated) SolidLabel->Storage NitriteCheck CRITICAL CHECK: Are Nitrites/Nitric Acid present? Liquid->NitriteCheck Segregate STOP: Segregate Immediately. Do not mix. NitriteCheck->Segregate Yes (Risk of Carcinogens) SafeStream Select Stream: Aqueous or Organic NitriteCheck->SafeStream No LiquidLabel Label: 'Contains Secondary Amines' SafeStream->LiquidLabel LiquidLabel->Storage Hauler Transfer to Licensed Waste Hauler (Incineration) Storage->Hauler

Figure 1: Decision matrix for the safe segregation and packaging of Piperazine-1-carboxylic acid waste.

Emergency Spill Procedures

In the event of a spill, rapid containment is necessary to prevent respiratory sensitization of lab personnel.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal. Scoop into a bag.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as reaction with amines can produce chloramines (toxic gas).

  • Disposal: Treat all cleanup materials as hazardous chemical waste (Workflow A).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131766, Piperazine-1-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (RCRA). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and sensitization hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Secondary Amines and Nitrosamine Formation Hazards. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Piperazine-1-carboxylic acid

Executive Safety Summary Piperazine-1-carboxylic acid (and its related derivatives) presents a dual-hazard profile that requires strict adherence to safety protocols. Unlike standard organic acids, the piperazine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Piperazine-1-carboxylic acid (and its related derivatives) presents a dual-hazard profile that requires strict adherence to safety protocols. Unlike standard organic acids, the piperazine moiety introduces significant respiratory sensitization and corrosivity risks.

This guide moves beyond generic safety advice, providing a mechanistic rationale for PPE selection and a validated operational workflow to ensure researcher safety and data integrity.

Core Hazard Profile (GHS Classifications)
  • Respiratory Sensitizer (Category 1B): Inhalation of dust/vapors can trigger irreversible asthma-like symptoms (H334).

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe burns or significant irritation upon contact (H314).

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (H361).[1][2]

The "Why": Mechanistic Hazard Analysis

To handle this compound safely, one must understand the chemical behavior driving the risk.

  • The Sensitization Pathway: Piperazine rings are highly reactive secondary amines. Upon inhalation or skin absorption, they can act as haptens, binding to body proteins (e.g., serum albumin) to form immunogenic complexes. This triggers an IgE-mediated immune response. Consequence: Subsequent exposure to even trace amounts can cause anaphylactic shock or chronic asthma.

  • Corrosivity Logic: Despite the carboxylic acid group, the piperazine nitrogen remains basic (pKa ~9.8). This zwitterionic or basic nature allows the compound to saponify fatty acids in cell membranes, leading to deep tissue penetration and chemical burns.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation data for amine-based corrosives. Standard latex gloves are insufficient due to rapid permeation by organic amines.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Standard) Nitrile Rubber (≥ 5 mil) Provides adequate splash protection. Change immediately upon contamination.
Hand Protection (High Risk) Butyl Rubber or Silver Shield® Required for spill cleanup or prolonged immersion. Piperazines can permeate nitrile in <15 mins under saturation.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The fine powder nature of the acid creates a risk of airborne particulates bypassing side shields.
Respiratory Protection Engineering Controls (Primary) Mandatory: Handle only inside a certified Chemical Fume Hood.
Respiratory (Secondary) P100 / N95 w/ Exhalation Valve Only if fume hood is unavailable (Emergency). Simple surgical masks offer zero protection against sensitizers.
Body Protection Lab Coat (Buttoned) + Apron Tyvek® sleeves recommended during weighing to prevent wrist-gap exposure.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • The "Static" Risk: Piperazine-1-carboxylic acid is often a fine, electrostatic powder.

    • Anti-Static Measures: Use an anti-static gun or ionizer bar inside the weigh station to prevent powder dispersal.

    • The "Zone of Safety": Place the balance deep inside the fume hood (at least 6 inches back).

    • Double-Gloving: Don a pair of inner nitrile gloves (tucked under coat cuffs) and outer nitrile gloves (over coat cuffs).

Phase B: Solubilization & Reaction
  • Exothermic Potential: Neutralization of the carboxylic acid or reaction of the amine can generate heat.

    • Solvent Addition: Add solvent slowly to the solid. Do not dump solid into solvent, which can cause "puffing" of toxic dust.

    • Vessel Management: Keep reaction vessels closed/sealed whenever possible to prevent vapor escape.

Phase C: Decontamination & Waste
  • Quenching: Small spills should be neutralized with a dilute acid (e.g., 1M HCl) to protonate the amine, reducing its volatility, before absorption.

  • Disposal: Segregate as Basic/Corrosive Organic Waste . Do not mix with oxidizers (e.g., nitric acid) as piperazines can form explosive nitroso-compounds.

Visualized Safety Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers in the handling process.

PiperazineHandling Start Start: Chemical Retrieval CheckPPE Check PPE: Nitrile (Double) + Goggles Start->CheckPPE HoodCheck Engineering Control: Fume Hood Functional? CheckPPE->HoodCheck Weighing Weighing Protocol: Use Anti-Static Gun Keep 6 inches inside Hood HoodCheck->Weighing Yes End Process Complete HoodCheck->End No (STOP WORK) Solubilization Solubilization: Add Solvent to Solid (Prevent Dust Puffing) Weighing->Solubilization Spill Spill / Exposure? Solubilization->Spill Cleanup Emergency Response: 1. Evacuate Area 2. Don Butyl Gloves 3. Neutralize (Dilute Acid) Spill->Cleanup Yes Waste Disposal: Segregate as Corrosive/Basic NO Oxidizers Spill->Waste No Cleanup->Waste Waste->End

Figure 1: Operational flow for handling Piperazine-1-carboxylic acid, emphasizing engineering controls and emergency divergence.

Emergency Response Specifics

  • Skin Contact: Immediately flush with water for 15 minutes .[3][4] Do not use vinegar or citrus on skin burns unless directed by a physician; water is the safest universal diluent.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization reaction.[3]

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Time is critical to prevent corneal opacity.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 142729, Piperazine-1-carboxylic acid derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine (Anhydrous) - Risk of Sensitization. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2023). Recommendations for Chemical Protective Clothing. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine-1-carboxylic acid
Reactant of Route 2
Piperazine-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.